molecular formula C7H8N2OS B1426350 7,8-dihydro-2H-thiopyrano[4,3-c]pyridazin-3(5H)-one CAS No. 1269531-18-1

7,8-dihydro-2H-thiopyrano[4,3-c]pyridazin-3(5H)-one

Cat. No.: B1426350
CAS No.: 1269531-18-1
M. Wt: 168.22 g/mol
InChI Key: ABZPDOZOYXXXQK-UHFFFAOYSA-N
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Description

7,8-Dihydro-2H-thiopyrano[4,3-c]pyridazin-3(5H)-one (CAS 1269531-18-1) is a tricyclic heterocyclic compound with the molecular formula C7H8N2OS and a molecular weight of 168.22 g/mol . This chemical scaffold is of significant interest in medicinal chemistry and drug discovery, particularly as a building block for the synthesis of novel bioactive molecules. The pyridazinone core is a recognized privileged structure in pharmaceutical research, known for its diverse pharmacological potential . Compounds featuring this and related fused pyridazinone scaffolds have been investigated for a wide range of biological activities, including anti-inflammatory, analgesic, anticancer, and cardiovascular-protective effects . Furthermore, its structural analogy to other tricyclic systems has positioned derivatives of this chemotype as subjects of study for central nervous system targets, demonstrating affinity for receptors such as the benzodiazepine receptor . Researchers utilize this building block to design and synthesize new derivatives, exploring structure-activity relationships to develop potential therapeutic agents . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

2,5,7,8-tetrahydrothiopyrano[4,3-c]pyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2OS/c10-7-3-5-4-11-2-1-6(5)8-9-7/h3H,1-2,4H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABZPDOZOYXXXQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC2=CC(=O)NN=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 7,8-dihydro-2H-thiopyrano[4,3-c]pyridazin-3(5H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway to 7,8-dihydro-2H-thiopyrano[4,3-c]pyridazin-3(5H)-one, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The synthesis is strategically designed in two key stages: the preparation of the crucial precursor, methyl tetrahydro-4-oxo-2H-thiopyran-3-carboxylate, via a Dieckmann condensation, followed by a cyclocondensation reaction with hydrazine hydrate to construct the target pyridazinone ring system. This guide offers detailed, step-by-step protocols, mechanistic insights, and characterization data to enable researchers to successfully synthesize and validate this valuable compound.

Introduction: The Significance of the Thiopyrano[4,3-c]pyridazine Scaffold

The fusion of a thiopyran ring with a pyridazinone core creates the 7,8-dihydro-2H-thiopyrano[4,3-c]pyridazin-3(5H)-one scaffold, a molecule poised for exploration in drug discovery. Pyridazinone derivatives are a well-established class of pharmacologically active compounds, exhibiting a wide array of biological activities including cardiovascular, anti-inflammatory, analgesic, and anticancer properties. The incorporation of the thiopyran moiety introduces unique physicochemical properties, such as increased lipophilicity and the potential for specific interactions with biological targets, making this fused heterocyclic system a compelling target for the development of novel therapeutic agents. This guide provides a detailed roadmap for the synthesis of this promising molecule, empowering researchers to further investigate its potential applications.

Retrosynthetic Analysis and Synthetic Strategy

A logical retrosynthetic analysis of the target molecule, 7,8-dihydro-2H-thiopyrano[4,3-c]pyridazin-3(5H)-one (1), suggests a straightforward approach involving the formation of the pyridazinone ring as the final key step. This can be achieved through the cyclocondensation of a suitable β-keto ester precursor with hydrazine. This leads to the key intermediate, methyl tetrahydro-4-oxo-2H-thiopyran-3-carboxylate (2). This β-keto ester can, in turn, be synthesized via an intramolecular Dieckmann condensation of dimethyl 3,3'-thiodipropionate (3), a commercially available starting material.

Retrosynthesis Target 7,8-dihydro-2H-thiopyrano[4,3-c]pyridazin-3(5H)-one (1) Intermediate Methyl tetrahydro-4-oxo-2H-thiopyran-3-carboxylate (2) Target->Intermediate Cyclocondensation StartingMaterial Dimethyl 3,3'-thiodipropionate (3) Intermediate->StartingMaterial Dieckmann Condensation

Caption: Retrosynthetic analysis of the target molecule.

This two-stage strategy offers an efficient and scalable route to the desired product, utilizing well-established and high-yielding chemical transformations.

Experimental Protocols

Stage 1: Synthesis of Methyl tetrahydro-4-oxo-2H-thiopyran-3-carboxylate (2)

This stage involves the intramolecular Dieckmann condensation of dimethyl 3,3'-thiodipropionate to form the cyclic β-keto ester.

Reaction Scheme:

Stage1_Reaction reactant Dimethyl 3,3'-thiodipropionate product Methyl tetrahydro-4-oxo-2H-thiopyran-3-carboxylate reactant->product Dieckmann Condensation reagents 1. NaH (or NaOMe) 2. THF, Reflux 3. Acidic Workup Stage2_Reaction reactant Methyl tetrahydro-4-oxo-2H-thiopyran-3-carboxylate product 7,8-dihydro-2H-thiopyrano[4,3-c]pyridazin-3(5H)-one reactant->product Cyclocondensation reagents Hydrazine Hydrate Ethanol, Reflux Mechanism_Overview cluster_0 Dieckmann Condensation cluster_1 Pyridazinone Formation A Deprotonation of α-carbon B Intramolecular nucleophilic attack A->B C Formation of β-keto ester enolate B->C D Nucleophilic attack of hydrazine on ester carbonyl E Formation of hydrazide intermediate D->E F Intramolecular cyclization onto ketone E->F G Dehydration to form pyridazinone F->G

Characterization of 7,8-dihydro-2H-thiopyrano[4,3-c]pyridazin-3(5H)-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and

Abstract

This technical guide provides a comprehensive scientific overview of the heterocyclic compound 7,8-dihydro-2H-thiopyrano[4,3-c]pyridazin-3(5H)-one. The document delineates a robust synthetic pathway, details its physicochemical properties, and offers a thorough characterization using modern spectroscopic techniques, including Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS). Furthermore, it outlines the protocol for definitive structural elucidation via single-crystal X-ray crystallography. This guide is intended for researchers, medicinal chemists, and drug development professionals, providing the foundational knowledge required to synthesize, verify, and explore the potential of this molecule, which is built upon scaffolds of known pharmacological relevance.[1][2]

Introduction: The Scientific Rationale

The fusion of distinct heterocyclic rings is a cornerstone of modern medicinal chemistry, often yielding novel structures with unique biological activities. The target molecule, 7,8-dihydro-2H-thiopyrano[4,3-c]pyridazin-3(5H)-one, represents a compelling example of this principle. It marries the thiopyran ring system with the pyridazinone core.

  • Pyridazinone Scaffold : This six-membered heterocycle is a well-established pharmacophore present in numerous therapeutic agents. Derivatives of pyridazinone are known to exhibit a vast spectrum of biological activities, including cardiovascular, anti-inflammatory, antimicrobial, and anticancer properties.[1] Their utility in drug discovery is a testament to their versatile interaction with various biological targets.[1]

  • Thiopyran Scaffold : Thiopyrans, sulfur-containing heterocycles, are also significant in the development of bioactive compounds. They have been explored for their potential as antimicrobial and anticancer agents.[2] The inclusion of a sulfur atom can modulate a molecule's lipophilicity, metabolic stability, and receptor-binding interactions.

The strategic fusion of these two pharmacophores into the thiopyranopyridazinone core creates a novel chemical entity with significant potential for further investigation in drug discovery programs. This guide serves as an authoritative resource for its synthesis and definitive characterization.

Molecular Overview and Physicochemical Properties

A foundational aspect of characterization is the documentation of the molecule's fundamental properties.

PropertyValueSource
IUPAC Name 7,8-dihydro-2H-thiopyrano[4,3-c]pyridazin-3(5H)-one-
CAS Number 1269531-18-1[3]
Molecular Formula C₇H₈N₂OS[3]
Molecular Weight 168.22 g/mol [3]
Appearance Predicted: Off-white to pale yellow solid-
Solubility Predicted: Soluble in DMSO, DMF; sparingly soluble in methanol, ethanol-
Storage Store sealed in a dry environment at 2-8°C[3]

Synthesis and Mechanistic Considerations

While multiple synthetic routes may be conceived, a highly logical and efficient approach involves the cyclocondensation of a thiopyran-derived β-ketoester with hydrazine hydrate. This method is a classic and reliable strategy for forming the pyridazinone ring.[4]

Proposed Synthetic Workflow

The synthesis can be envisioned as a two-step process starting from commercially available tetrahydro-4H-thiopyran-4-one.

Synthetic Workflow A Tetrahydro-4H-thiopyran-4-one B Step 1: Claisen Condensation (e.g., with Diethyl carbonate, NaH) A->B Starting Material C Intermediate: Ethyl 4-oxo-tetrahydro-2H-thiopyran-3-carboxylate B->C Forms β-ketoester D Step 2: Cyclocondensation (Hydrazine hydrate, Acetic Acid) C->D Reacts with Hydrazine E Final Product: 7,8-dihydro-2H-thiopyrano[4,3-c]pyridazin-3(5H)-one D->E Ring Closure Spectroscopic Workflow Product Synthesized Compound IR FT-IR Spectroscopy Product->IR NMR NMR Spectroscopy (¹H, ¹³C, 2D) Product->NMR MS Mass Spectrometry (e.g., ESI-MS) Product->MS IR_Out Confirms: - C=O (Amide) stretch - N-H stretch - C-S bond IR->IR_Out NMR_Out Confirms: - Proton environment (CH₂ groups) - N-H proton - Carbon backbone - Connectivity NMR->NMR_Out MS_Out Confirms: - Molecular Weight (M+H)⁺ - Molecular Formula MS->MS_Out Biological Potential Core 7,8-dihydro-2H-thiopyrano[4,3-c]pyridazin-3(5H)-one Thiopyran Ring Pyridazinone Ring ThiopyranActivity Known Thiopyran Activities: - Antimicrobial - Anticancer Core:f0->ThiopyranActivity PyridazinoneActivity Known Pyridazinone Activities: - Anti-inflammatory - Cardiovascular - Anticonvulsant Core:f1->PyridazinoneActivity Assays Suggested Screening Assays: - Kinase Inhibition Panels - COX/LOX Enzyme Assays - Antimicrobial MIC Testing - Cancer Cell Line Proliferation Assays ThiopyranActivity->Assays Informs Assay Selection PyridazinoneActivity->Assays Informs Assay Selection

Sources

7,8-dihydro-2H-thiopyrano[4,3-c]pyridazin-3(5H)-one chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties of 7,8-dihydro-2H-thiopyrano[4,3-c]pyridazin-3(5H)-one

Abstract

The heterocyclic scaffold 7,8-dihydro-2H-thiopyrano[4,3-c]pyridazin-3(5H)-one represents a compelling fusion of two pharmacologically significant moieties: thiopyran and pyridazinone. This guide provides a comprehensive technical overview of its chemical properties, leveraging data from analogous structures to build a predictive and insightful profile. We will explore its molecular structure, propose a robust synthetic pathway grounded in established chemical principles, analyze its potential reactivity, and discuss its context within medicinal chemistry and drug development. This document is intended for researchers and scientists engaged in the exploration of novel heterocyclic entities for therapeutic applications.

Molecular Structure and Physicochemical Profile

7,8-dihydro-2H-thiopyrano[4,3-c]pyridazin-3(5H)-one, with CAS Number 1269531-18-1, is a bicyclic heterocyclic compound.[1] Its core architecture consists of a dihydrothiopyran ring fused to a pyridazinone ring system. Key structural features include a thioether functional group within the six-membered sulfur-containing ring and a cyclic hydrazide (lactam) in the pyridazinone portion. This unique combination of functional groups dictates its chemical behavior and potential for biological interactions.

Caption: 2D Structure of 7,8-dihydro-2H-thiopyrano[4,3-c]pyridazin-3(5H)-one.

The calculated physicochemical properties provide insight into its potential as a drug candidate, suggesting moderate lipophilicity and a topological polar surface area consistent with many orally available drugs.

Table 1: Physicochemical Properties

Property Value Source
CAS Number 1269531-18-1 [1]
Molecular Formula C₇H₈N₂OS [1]
Molecular Weight 168.22 g/mol [1]
Topological Polar Surface Area (TPSA) 46.01 Ų [1]
LogP (calculated) 0.9715 [1]
Hydrogen Bond Acceptors 4 [1]
Hydrogen Bond Donors 1 [1]

| Rotatable Bonds | 0 |[1] |

Synthesis and Retrosynthetic Analysis

While the direct synthesis of this specific molecule is not extensively documented in readily available literature, a logical and efficient synthetic route can be proposed based on well-established methodologies for constructing pyridazinone rings. The most viable approach involves the cyclocondensation of a functionalized thiopyran precursor with hydrazine.

Retrosynthetic Pathway

The key disconnection in a retrosynthetic analysis involves breaking the N-N and N-C bonds of the pyridazinone ring, which are typically formed in the final cyclization step. This leads back to a β-keto ester derivative of a tetrahydrothiopyranone and hydrazine.

retrosynthesis Target 7,8-dihydro-2H-thiopyrano[4,3-c]pyridazin-3(5H)-one Intermediate Ethyl 2-(4-oxotetrahydro-2H-thiopyran-3-yl)-2-oxoacetate Target->Intermediate Cyclocondensation Precursor3 Hydrazine (N2H4) Target->Precursor3 Cyclocondensation Precursor1 Tetrahydro-4H-thiopyran-4-one Intermediate->Precursor1 Claisen Condensation Precursor2 Diethyl oxalate Intermediate->Precursor2 Claisen Condensation

Caption: Proposed retrosynthetic pathway for the target molecule.

Experimental Protocol: Proposed Synthesis

This protocol outlines a plausible multi-step synthesis. Each stage is designed to be self-validating through standard purification and analytical characterization.

Step 1: Synthesis of Ethyl 2-(4-oxotetrahydro-2H-thiopyran-3-yl)-2-oxoacetate

  • To a solution of sodium ethoxide (prepared by dissolving sodium metal in anhydrous ethanol) under an inert atmosphere (N₂ or Ar), add tetrahydro-4H-thiopyran-4-one dropwise at 0°C.

  • After stirring for 15 minutes, add diethyl oxalate dropwise to the reaction mixture, maintaining the temperature below 5°C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, neutralize the mixture with a dilute acid (e.g., 1M HCl) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude β-keto ester intermediate. Purification can be achieved via column chromatography.

Step 2: Cyclocondensation to form 7,8-dihydro-2H-thiopyrano[4,3-c]pyridazin-3(5H)-one

  • Dissolve the purified β-keto ester intermediate from Step 1 in a suitable solvent such as ethanol or acetic acid.

  • Add hydrazine hydrate (N₂H₄·H₂O) to the solution, typically in a slight molar excess.

  • Reflux the reaction mixture for 4-8 hours. Monitor the reaction for the consumption of the starting material by TLC. This type of condensation is a common strategy for forming pyridazinone and related heterocyclic systems.[2][3]

  • After cooling to room temperature, the product may precipitate from the solution. If not, reduce the solvent volume in vacuo.

  • Collect the solid product by filtration, wash with cold ethanol, and dry.

  • Purification and Characterization: The crude product should be purified by recrystallization or column chromatography. The final structure must be confirmed using spectroscopic methods, including ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry, to verify the molecular weight and structural integrity, a standard practice for novel compound validation.[4]

Chemical Reactivity and Potential Transformations

The molecule's fused structure contains several reactive sites that can be exploited for further chemical modification and the development of derivative libraries.

Caption: Key reactive sites on the thiopyranopyridazinone scaffold.

  • N-Substitution: The secondary amine within the lactam ring (at position 5) is a prime site for reactions such as alkylation, acylation, or arylation. This allows for the introduction of various side chains to modulate solubility, cell permeability, and target binding.

  • Sulfur Oxidation: The thioether is susceptible to oxidation, yielding the corresponding sulfoxide and sulfone derivatives. This transformation significantly alters the polarity, hydrogen bonding capacity, and metabolic stability of the molecule, a common tactic in medicinal chemistry to fine-tune a compound's ADME properties.[5][6]

  • Dehydrogenation: It may be possible to aromatize the dihydrothiopyran ring under specific oxidative conditions, leading to the fully aromatic thiopyrano[4,3-c]pyridazine system. This would fundamentally change the geometry and electronic properties of the scaffold.

Pharmacological Significance and Therapeutic Potential

The therapeutic promise of 7,8-dihydro-2H-thiopyrano[4,3-c]pyridazin-3(5H)-one stems from the established biological activities of its constituent ring systems.

  • The Pyridazinone Core: Pyridazinone derivatives are recognized as privileged scaffolds in medicinal chemistry, exhibiting a vast array of pharmacological activities, including anti-inflammatory, anti-cancer, antimicrobial, and cardiovascular effects.[7] Their ability to interact with a multitude of biological targets makes them a cornerstone of many drug discovery programs.

  • The Thiopyran Core: Thiopyran-containing molecules have also been reported to possess significant biological potential, notably as antimicrobial agents.[5]

  • Fused Heterocyclic Analogs: The rationale for exploring this scaffold is further strengthened by the success of related fused systems. For instance, XAV939, a compound with a similar thiopyrano-fused heterocyclic core (thiopyrano[4,3-d]pyrimidine), is a known inhibitor of tankyrase, a target relevant to oncology.[8] Numerous thiopyrano[4,3-d]pyrimidine derivatives have been investigated as small molecule inhibitors in anticancer research, underscoring the potential of this structural class.[9]

Given this context, the 7,8-dihydro-2H-thiopyrano[4,3-c]pyridazin-3(5H)-one scaffold serves as a promising starting point for the development of novel therapeutic agents, particularly in oncology and infectious diseases.

Conclusion

7,8-dihydro-2H-thiopyrano[4,3-c]pyridazin-3(5H)-one is a heterocyclic compound with significant untapped potential. Its structure, combining the pharmacologically validated pyridazinone and thiopyran rings, presents a compelling framework for medicinal chemistry exploration. The proposed synthetic route offers a practical and efficient means of accessing this core scaffold, enabling the generation of diverse chemical libraries through modifications at its key reactive sites. Future research into this molecule and its derivatives is well-justified and holds promise for the discovery of novel agents to address unmet medical needs.

References

  • Bentham Science. Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. [Link]

  • ResearchGate. Some biologically active thiopyran derivatives. [Link]

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  • National Institutes of Health (NIH). Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. [Link]

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  • MDPI. Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. [Link]

  • PubMed Central (PMC). Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition. [Link]

  • MDPI. Synthesis and Biological Properties of Pyranocoumarin Derivatives as Potent Anti-Inflammatory Agents. [Link]

  • MDPI. Synthesis, Biological, Spectroscopic and Computational Investigations of Novel N-Acylhydrazone Derivatives of Pyrrolo[3,4-d]pyridazinone as Dual COX/LOX Inhibitors. [Link]

  • ResearchGate. Modeling stages of domino reaction of thiopyrano[4,3- b ]indole-3(5 H )-thiones and dimethyl acetylenedicarboxylate: a new synthetic route to γ-carbolines with thione group. [Link]

  • ResearchGate. Synthesis of 5-(4-Morpholino-7, 8-dihydro-5H-thiopyrano[4,3-d]pyrimidin-2-yl)pyridin-2-amine. [Link]

  • The Ukrainian Biochemical Journal. 2-Amino-4,6,7,8-tetrAhydrothiopyrAno[3,2-b]pyrAn-3-cArbonitrile 5,5-dioxide Vp-4535 As An AntimicrobiAl Agent selectiVe towArd M. [Link]

  • Beilstein Archives. Total Synthesis of Pyrrolo[2,3-c]quinoline Alkaloid: Trigonoine B. [Link]

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Spectroscopic Blueprint of a Fused Heterocycle: A Technical Guide to 7,8-dihydro-2H-thiopyrano[4,3-c]pyridazin-3(5H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

In the landscape of modern medicinal chemistry, the synthesis and characterization of novel heterocyclic compounds are paramount to the discovery of new therapeutic agents. The fused ring system of 7,8-dihydro-2H-thiopyrano[4,3-c]pyridazin-3(5H)-one presents a unique scaffold, combining the structural features of a thiopyran and a pyridazinone. While comprehensive experimental data for this specific molecule is not extensively published, this guide provides a detailed, predictive spectroscopic analysis based on established principles and data from structurally analogous compounds. This document serves as a foundational resource for researchers engaged in the synthesis, characterization, and application of this and related heterocyclic systems.

The pyridazinone core is a well-known pharmacophore present in a variety of biologically active molecules, exhibiting a wide range of activities including antibacterial, anti-inflammatory, and anticancer properties.[1] The fusion of a thiopyran ring introduces a sulfur-containing, non-aromatic six-membered ring, which can significantly influence the molecule's conformational flexibility, lipophilicity, and metabolic profile. Understanding the precise three-dimensional structure and electronic properties of this fused system is crucial for elucidating its mechanism of action and for the rational design of new derivatives.

This in-depth guide will delineate the expected spectroscopic characteristics of 7,8-dihydro-2H-thiopyrano[4,3-c]pyridazin-3(5H)-one using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Each section will not only present the predicted data but also explain the underlying principles and experimental considerations, providing a robust framework for the empirical validation of this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton

NMR spectroscopy is an indispensable tool for the unambiguous determination of molecular structure. For 7,8-dihydro-2H-thiopyrano[4,3-c]pyridazin-3(5H)-one, both ¹H and ¹³C NMR will provide critical information regarding the connectivity and chemical environment of each atom.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to reveal the number of distinct proton environments and their neighboring relationships through spin-spin coupling. The predicted chemical shifts are based on the analysis of similar pyridazinone and thiopyran-containing molecules.[2][3]

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical as the N-H proton's chemical shift can be solvent-dependent.

  • Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer for optimal resolution.

  • Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO-d₆ at 2.50 ppm).

Table 1: Predicted ¹H NMR Data for 7,8-dihydro-2H-thiopyrano[4,3-c]pyridazin-3(5H)-one

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-2 (NH)10.5 - 12.5broad singlet-
H-4a3.5 - 3.7triplet5-7
H-52.8 - 3.0triplet5-7
H-72.6 - 2.8triplet5-7
H-82.9 - 3.1triplet5-7

// Atom nodes with coordinates for better layout N1 [label="N", pos="0,0.5!"]; N2 [label="N", pos="0,-0.5!"]; C3 [label="C", pos="1.2,-0.5!"]; C4 [label="C", pos="1.2,0.5!"]; C4a [label="C", pos="0.6,1.5!"]; C8a [label="C", pos="-0.6,1.5!"]; S6 [label="S", pos="0,2.8!"]; C5 [label="C", pos="1.2,2.5!"]; C7 [label="C", pos="-1.2,2.5!"]; C8 [label="C", pos="-1.2,1.0!"];

// Bonds N1 -- N2; N2 -- C3; C3 -- C4; C4 -- N1; C4 -- C4a; C4a -- C8a; C8a -- N1; C8a -- C8; C8 -- C7; C7 -- S6; S6 -- C5; C5 -- C4a;

// Attached groups and protons O3 [label="=O", pos="2.0,-0.5!"]; H_N2 [label="H", pos="-0.5,-1.0!"]; H_C4a [label="H", pos="0.8,1.9!"]; H1_C5 [label="H", pos="1.6,2.9!"]; H2_C5 [label="H", pos="1.6,2.1!"]; H1_C7 [label="H", pos="-1.6,2.9!"]; H2_C7 [label="H", pos="-1.6,2.1!"]; H1_C8 [label="H", pos="-1.6,0.6!"]; H2_C8 [label="H", pos="-1.6,1.4!"];

// Edges for attached groups C3 -- O3 [style=double]; N2 -- H_N2; C4a -- H_C4a; C5 -- H1_C5; C5 -- H2_C5; C7 -- H1_C7; C7 -- H2_C7; C8 -- H1_C8; C8 -- H2_C8;

// Labels for proton assignments label_N2 [label="H-2", pos="-0.8,-1.2!", fontcolor="#EA4335"]; label_C4a [label="H-4a", pos="1.1,2.1!", fontcolor="#4285F4"]; label_C5 [label="H-5", pos="2.0,2.5!", fontcolor="#34A853"]; label_C7 [label="H-7", pos="-2.0,2.5!", fontcolor="#FBBC05"]; label_C8 [label="H-8", pos="-2.0,1.0!", fontcolor="#EA4335"]; } caption: Structure of 7,8-dihydro-2H-thiopyrano[4,3-c]pyridazin-3(5H)-one with proton labeling.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will complement the ¹H NMR data by identifying all unique carbon environments. The chemical shift of the carbonyl carbon (C-3) is expected to be significantly downfield due to the deshielding effect of the oxygen atom.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: A more concentrated sample (20-50 mg in 0.5-0.7 mL of deuterated solvent) is often required for ¹³C NMR compared to ¹H NMR.

  • Instrument Setup: Use a broadband probe on a 100 MHz or higher spectrometer.

  • Data Acquisition: Acquire a proton-decoupled ¹³C spectrum to obtain singlets for all carbon signals. A sufficient number of scans and a suitable relaxation delay are necessary to accurately integrate all carbon signals, especially quaternary carbons.

  • Data Processing: Similar processing steps as for ¹H NMR are applied.

Table 2: Predicted ¹³C NMR Data for 7,8-dihydro-2H-thiopyrano[4,3-c]pyridazin-3(5H)-one

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-3 (C=O)160 - 170
C-4145 - 155
C-4a30 - 40
C-525 - 35
C-720 - 30
C-820 - 30
C-8a130 - 140

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule. For 7,8-dihydro-2H-thiopyrano[4,3-c]pyridazin-3(5H)-one, the most characteristic absorption bands will be from the carbonyl (C=O) and amine (N-H) groups.

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: For solid samples, the KBr pellet method is common. A small amount of the compound is ground with dry potassium bromide and pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with a small amount of the solid sample placed directly on the crystal.

  • Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background spectrum of the KBr pellet or the empty ATR crystal should be taken first.

  • Data Analysis: Identify the characteristic absorption frequencies and correlate them to the functional groups present in the molecule.

Table 3: Predicted IR Absorption Bands for 7,8-dihydro-2H-thiopyrano[4,3-c]pyridazin-3(5H)-one

Functional GroupPredicted Absorption Range (cm⁻¹)Intensity
N-H Stretch (Amide)3100 - 3300Medium
C-H Stretch (Aliphatic)2850 - 3000Medium
C=O Stretch (Amide)1650 - 1690Strong
C=N Stretch1600 - 1650Medium
C-N Stretch1200 - 1350Medium
C-S Stretch600 - 700Weak to Medium

The strong absorption band for the amide C=O stretch is expected to be a prominent feature of the IR spectrum. The presence of a broad band in the N-H stretching region would be indicative of hydrogen bonding in the solid state. The C-S stretching vibration is typically weak and may be difficult to assign definitively.[4]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its structure.

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas or liquid chromatography.

  • Ionization: Electrospray ionization (ESI) or electron impact (EI) are common ionization techniques. ESI is a soft ionization method that is likely to produce a prominent molecular ion peak.

  • Mass Analysis: A variety of mass analyzers can be used, such as a quadrupole, time-of-flight (TOF), or ion trap.

  • Data Analysis: The resulting mass spectrum will show the mass-to-charge ratio (m/z) of the molecular ion and various fragment ions.

The molecular formula of 7,8-dihydro-2H-thiopyrano[4,3-c]pyridazin-3(5H)-one is C₇H₈N₂OS, with a corresponding molecular weight of 168.22 g/mol . The high-resolution mass spectrum should show the [M+H]⁺ ion at m/z 169.0430.

The fragmentation pattern will be influenced by the stability of the resulting ions. A likely fragmentation pathway involves the initial loss of small, stable molecules or radicals.

G M [M]⁺˙ m/z = 168 F1 [M - CO]⁺˙ m/z = 140 M->F1 - CO F2 [M - C₂H₄]⁺˙ m/z = 140 M->F2 - C₂H₄ (RDA) F3 [M - SH]⁺ m/z = 135 M->F3 - •SH F4 [C₅H₅N₂]⁺ m/z = 93 F2->F4 - C₂H₃S

Table 4: Predicted Key Mass Spectrometry Fragments

m/zPredicted Fragment
168Molecular Ion [M]⁺˙
140Loss of carbon monoxide [M-CO]⁺˙
140Retro-Diels-Alder (RDA) fragmentation with loss of ethene [M-C₂H₄]⁺˙
135Loss of a sulfhydryl radical [M-SH]⁺
93Pyridazine fragment

The fragmentation of the thiopyran ring via a retro-Diels-Alder (RDA) reaction is a common pathway for such systems.[5]

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of 7,8-dihydro-2H-thiopyrano[4,3-c]pyridazin-3(5H)-one. The presented NMR, IR, and MS data, derived from the analysis of structurally related compounds and fundamental spectroscopic principles, offer a robust framework for the empirical identification and structural elucidation of this novel heterocyclic scaffold. The detailed experimental protocols and data tables serve as a practical resource for researchers in the field of synthetic and medicinal chemistry. As with any predictive analysis, empirical verification is essential, and this guide is intended to facilitate and inform that process, accelerating the exploration of the chemical and biological potential of this promising class of molecules.

References

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Unveiling the Solid-State Architecture of 7,8-dihydro-2H-thiopyrano[4,3-c]pyridazin-3(5H)-one: A Technical Guide to its Structural Elucidation

Author: BenchChem Technical Support Team. Date: January 2026

For distribution among: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive framework for the determination of the single-crystal X-ray structure of the novel heterocyclic scaffold, 7,8-dihydro-2H-thiopyrano[4,3-c]pyridazin-3(5H)-one. While a public crystal structure for this specific molecule is not yet available, this document outlines the complete experimental workflow, from synthesis to final structural refinement, based on established chemical principles and state-of-the-art crystallographic techniques. The pyridazin-3(2H)-one core is a recognized "privileged scaffold" in medicinal chemistry, with derivatives showing promise as agents targeting cardiovascular diseases and cancer.[1] A definitive crystal structure is paramount for understanding its three-dimensional conformation, intermolecular interactions, and for facilitating structure-based drug design.

Rationale and Synthetic Strategy

A prerequisite to any crystallographic study is the synthesis and purification of the target compound. The pyridazin-3(2H)-one ring system is commonly synthesized via the condensation of a γ-keto acid or ester with hydrazine.[2][3][4] For the title compound, a plausible and efficient synthetic route commences with a suitable γ-keto acid precursor bearing the thiopyrano moiety.

Proposed Synthetic Pathway:

A logical approach involves the reaction of a precursor like methyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate with hydrazine hydrate. The intramolecular cyclization would then yield the desired 7,8-dihydro-2H-thiopyrano[4,3-c]pyridazin-3(5H)-one.

Synthetic Pathway reagents Hydrazine Hydrate (N2H4·H2O) Ethanol, Reflux product 7,8-dihydro-2H-thiopyrano[4,3-c]pyridazin-3(5H)-one reagents->product start Methyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate start->reagents caption Fig. 1: Proposed synthesis of the title compound.

Caption: Proposed synthesis of the title compound.

Experimental Protocol: Synthesis and Purification

  • Reaction Setup: To a solution of methyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate (1 equivalent) in absolute ethanol, add hydrazine hydrate (1.2 equivalents).

  • Cyclization: Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature and reduce the solvent volume under reduced pressure. The resulting solid is then triturated with diethyl ether, filtered, and washed to yield the crude product.

  • Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain a crystalline solid of high purity, which is a critical first step for growing diffraction-quality single crystals.[5] The purity should be confirmed by NMR spectroscopy and mass spectrometry.

The Art and Science of Single Crystal Growth

Obtaining a single crystal suitable for X-ray diffraction is often the most challenging step.[5] The ideal crystal should be of sufficient size (typically >0.1 mm in all dimensions), possess a regular morphology, and be free from internal defects.[6] For a small organic molecule like 7,8-dihydro-2H-thiopyrano[4,3-c]pyridazin-3(5H)-one, several crystallization techniques should be systematically explored.

Table 1: Recommended Crystallization Techniques
MethodDescriptionKey Considerations
Slow Evaporation A nearly saturated solution of the compound is allowed to evaporate slowly in a loosely covered vial.[5][7][8]The choice of solvent is crucial. A solvent in which the compound has moderate solubility is ideal.[7]
Vapor Diffusion A concentrated solution of the compound is placed in a small open vial, which is then sealed inside a larger container with a more volatile "anti-solvent" in which the compound is insoluble.[5][7]This method is excellent for milligram quantities and allows for very slow crystal growth, often yielding high-quality crystals.[5]
Slow Cooling A saturated solution is prepared at an elevated temperature and then allowed to cool slowly to room temperature or below.[8][9]The cooling rate must be carefully controlled to prevent the compound from precipitating out of solution too quickly.[3][8]
Liquid-Liquid Diffusion A solution of the compound is carefully layered with a miscible anti-solvent. Crystals form at the interface of the two liquids.This technique is effective but requires careful selection of solvent/anti-solvent pairs with different densities.

Experimental Protocol: Crystallization Screening

  • Solvent Selection: Begin by testing the solubility of the purified compound in a range of common laboratory solvents (e.g., acetone, ethanol, ethyl acetate, dichloromethane, acetonitrile, water).

  • Setup Crystallization Trials: Based on the solubility tests, set up crystallization experiments using the methods outlined in Table 1. It is advisable to run multiple trials in parallel with different solvent systems.

  • Patience and Observation: Place the crystallization experiments in a vibration-free environment and monitor them periodically over several days to weeks.[5]

Single-Crystal X-ray Diffraction: From Diffraction to Data

Once a suitable single crystal is obtained, the next step is to analyze it using a single-crystal X-ray diffractometer. This instrument directs a focused beam of monochromatic X-rays onto the crystal and records the resulting diffraction pattern.[6][10]

XRD_Workflow crystal Single Crystal Selection & Mounting diffractometer Diffractometer: Data Collection (Rotation of crystal in X-ray beam) crystal->diffractometer xray X-ray Source xray->crystal detector Detector: Recording Diffraction Pattern diffractometer->detector processing Data Processing & Reduction (Integration, Scaling, Merging) detector->processing solution Structure Solution (Direct Methods) processing->solution refinement Structure Refinement (Least-Squares Fitting) solution->refinement final_model Final Structural Model (CIF file) refinement->final_model caption Fig. 2: Workflow for Single-Crystal X-ray Diffraction.

Caption: Workflow for Single-Crystal X-ray Diffraction.

Experimental Protocol: Data Collection and Processing

  • Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.[11]

  • Data Collection: The mounted crystal is placed in the X-ray beam of the diffractometer. A full sphere of diffraction data is collected by rotating the crystal and recording the diffraction images on a detector.[10][12]

  • Data Processing: The raw diffraction images are processed using specialized software (e.g., CrysAlisPro, APEX).[13] This involves:

    • Indexing: Determining the unit cell parameters and crystal lattice symmetry.

    • Integration: Measuring the intensity of each diffraction spot.

    • Scaling and Merging: Correcting for experimental variations and combining symmetry-equivalent reflections to create a final reflection file.[10]

Structure Solution and Refinement

The final step is to convert the processed diffraction data into a three-dimensional model of the molecule. This is a computational process involving structure solution and refinement.[14]

Structure Solution: For small molecules, direct methods are typically used to solve the phase problem and generate an initial electron density map.[15] This map reveals the positions of the heavier atoms (sulfur, oxygen, nitrogen, and carbon).

Structure Refinement: The initial atomic model is then refined against the experimental data using a least-squares minimization process.[14] This iterative procedure involves:

  • Assigning atom types and refining their positions and thermal displacement parameters.

  • Locating hydrogen atoms from the difference electron density map and refining their positions.

  • The quality of the final model is assessed using metrics such as the R-factor and goodness-of-fit.

Software packages such as SHELX[15] and Olex2[12] are the industry standard for the solution and refinement of small molecule crystal structures. The final refined structure is typically reported in a Crystallographic Information File (CIF).

Expected Structural Insights

The successful determination of the crystal structure of 7,8-dihydro-2H-thiopyrano[4,3-c]pyridazin-3(5H)-one will provide invaluable information, including:

  • Precise bond lengths and angles: Confirming the molecular geometry.

  • Conformation of the fused ring system: Understanding the puckering of the thiopyrano ring.

  • Intermolecular interactions: Identifying hydrogen bonds, π-π stacking, and other non-covalent interactions that dictate the crystal packing.

  • Absolute configuration (if chiral): Unambiguously determining the stereochemistry.

This detailed structural knowledge will serve as a critical foundation for understanding the structure-activity relationships of this class of compounds and for guiding the design of new, more potent analogues for therapeutic applications.

References

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  • Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, 72(Pt 10), 1443–1449. Available at: [Link]

  • Boukharsa, Y., et al. (2021). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. Journal of Chemical Reviews, 3(1), 1-20. Available at: [Link]

  • Al-Ghorbani, M., et al. (2022). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Future Medicinal Chemistry, 14(13), 967-991. Available at: [Link]

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The Emergent Therapeutic Potential of Thiopyrano[4,3-c]pyridazinone Derivatives: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Foreword: Charting a New Chemical Space

In the landscape of medicinal chemistry, the strategic fusion of known pharmacophores into novel heterocyclic systems is a cornerstone of innovation. This guide delves into the nascent yet highly promising field of thiopyrano[4,3-c]pyridazinone derivatives. While direct, extensive literature on this specific fused scaffold is sparse, its therapeutic potential can be logically inferred from the well-documented biological activities of its constituent moieties: the pyridazinone and thiopyran rings. Pyridazinone, a six-membered diazine heterocycle, is a privileged scaffold, forming the core of numerous agents with anticancer, antimicrobial, anti-inflammatory, and cardiovascular activities.[1][2] Similarly, sulfur-containing heterocycles like thiopyran are integral to various biologically active compounds.

This document serves as both a theoretical framework and a practical guide for researchers, scientists, and drug development professionals. It is structured not as a rigid review, but as a forward-looking exploration. We will dissect the rationale behind the design of these molecules, propose robust methodologies for synthesizing and screening them, and predict potential structure-activity relationships (SAR) to guide future optimization. Our objective is to equip research teams with the foundational knowledge and experimental blueprints needed to unlock the therapeutic promise of the thiopyrano[4,3-c]pyridazinone core.

The Scientific Rationale: A Molecular Hybridization Strategy

The core hypothesis underpinning the investigation of thiopyrano[4,3-c]pyridazinone derivatives is that their unique topology will yield synergistic or novel biological activities. The pyridazinone ring provides a rigid scaffold with strategically positioned nitrogen atoms capable of forming crucial hydrogen bond interactions with biological targets.[3] The adjacent thiopyran ring introduces a sulfur atom, which can modulate the molecule's lipophilicity, metabolic stability, and potential for unique interactions within protein binding pockets.

This hybridization strategy aims to create compounds that can effectively probe biological systems, potentially leading to the discovery of agents with enhanced potency, selectivity, or novel mechanisms of action compared to their parent monofunctional heterocycles.

Fig 1. Molecular Hybridization Rationale cluster_0 Known Pharmacophores cluster_1 Biological Activities cluster_2 Novel Scaffold Pyridazinone Pyridazinone Core Activity1 Anticancer (e.g., Kinase Inhibition) Pyridazinone->Activity1 Activity2 Antimicrobial Pyridazinone->Activity2 Activity3 Enzyme Inhibition (e.g., MAO, COX) Pyridazinone->Activity3 TargetScaffold Thiopyrano[4,3-c]pyridazinone Pyridazinone->TargetScaffold + Thiopyran Thiopyran Moiety Thiopyran->Activity2 Modulates Properties Thiopyran->TargetScaffold + TargetScaffold->Activity1 Hypothesized Synergistic or Novel Activity TargetScaffold->Activity2 Hypothesized Synergistic or Novel Activity TargetScaffold->Activity3 Hypothesized Synergistic or Novel Activity

Caption: A diagram illustrating the design strategy.

Potential Biological Activities and Screening Cascades

Based on the extensive data available for related pyridazinone structures, we can prioritize several key therapeutic areas for screening novel thiopyrano[4,3-c]pyridazinone derivatives.

Anticancer Activity

Pyridazinone derivatives have demonstrated significant potential as anticancer agents, often by inhibiting key protein kinases involved in tumor growth and proliferation, such as VEGFR-2 and the PI3K/mTOR pathway.[3][4][5] A new compound library should be evaluated for both broad cytotoxicity and specific enzyme inhibition.

Illustrative Cytotoxicity Data:

The following table presents hypothetical, yet plausible, IC₅₀ values for a series of lead compounds against common cancer cell lines, providing a benchmark for what an effective screening campaign might yield.

Compound IDR¹ SubstituentA549 (Lung) IC₅₀ (µM)PC-3 (Prostate) IC₅₀ (µM)MCF-7 (Breast) IC₅₀ (µM)HepG2 (Liver) IC₅₀ (µM)
TPD-001 H> 50> 50> 50> 50
TPD-002 4-Cl10.512.18.914.3
TPD-003 4-F11.213.59.515.1
TPD-004 4-OCH₃25.830.222.433.7
TPD-005 3,4-diCl6.17.55.28.8

Note: Data is illustrative and based on published results for related scaffolds to demonstrate potential activity profiles.[6]

Experimental Protocol: MTT Assay for Cellular Proliferation

This protocol is a foundational step for assessing the cytotoxic effects of the novel compounds.

  • Cell Seeding: Plate human cancer cells (e.g., A549, PC-3, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Preparation: Prepare a 10 mM stock solution of each test compound in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM.

  • Treatment: After 24 hours, remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. The mitochondrial reductases of viable cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth) using non-linear regression analysis.

Fig 2. PI3K/Akt/mTOR Pathway Inhibition RTK Growth Factor Receptor (e.g., VEGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Proliferation Cell Growth, Proliferation, Survival mTOR->Proliferation Inhibitor Thiopyrano[4,3-c]pyridazinone Derivative Inhibitor->PI3K Inhibition

Caption: Potential mechanism of anticancer action.

Antimicrobial Activity

The pyridazinone scaffold is present in compounds with notable activity against both bacteria and fungi, including resistant strains like MRSA.[3] The introduction of the thiopyran ring could enhance this activity. A primary screening against a panel of clinically relevant microbes is essential.

Illustrative Antimicrobial Data (MIC):

Compound IDR¹ SubstituentS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
TPD-001 H> 128> 128> 128
TPD-006 3-Cl-phenylurea166416
TPD-007 3-Br-phenylurea3212832

Note: Data is illustrative, inspired by published results for pyridazinone-urea conjugates.[3]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Microorganism Preparation: Inoculate the test organisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in appropriate broth and incubate until they reach the logarithmic growth phase. Dilute the culture to achieve a standardized inoculum of approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution: In a 96-well microtiter plate, perform serial two-fold dilutions of the test compounds in cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi). The concentration range should typically span from 256 µg/mL down to 0.5 µg/mL.

  • Inoculation: Add 50 µL of the standardized inoculum to each well containing 50 µL of the diluted compound, resulting in a final volume of 100 µL.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only). Also, run a standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) as a reference.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours (for bacteria) or 48 hours (for fungi).

  • Reading Results: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed. This can be assessed visually or by measuring absorbance at 600 nm.

Enzyme Inhibition Activity

Beyond anticancer kinases, pyridazinone derivatives have been developed as potent and selective inhibitors of other enzymes, such as monoamine oxidase B (MAO-B), which is a target for neurodegenerative diseases.[7][8]

Illustrative Enzyme Inhibition Data:

Compound IDR¹ SubstituentMAO-B IC₅₀ (µM)MAO-A IC₅₀ (µM)Selectivity Index (MAO-A/MAO-B)
TPD-008 3-Cl-benzyl0.254.518.0
TPD-009 2-CN-benzyl1.1> 50> 45

Note: Data is illustrative and based on known pyridazinone-based MAO-B inhibitors.[8]

Predicting Structure-Activity Relationships (SAR)

Early analysis of SAR is critical for guiding the optimization of hit compounds. Based on findings from related heterocyclic systems, we can postulate several key relationships for the thiopyrano[4,3-c]pyridazinone scaffold.

  • Aromatic Substituents: For anticancer activity, the presence of electron-withdrawing groups (e.g., -Cl, -F, -Br) on an appended phenyl ring often enhances potency.[6] This is likely due to favorable interactions in the hydrophobic pockets of kinase active sites. In contrast, electron-donating groups (e.g., -OCH₃) may decrease activity.

  • Linker Modification: The nature and length of any linker connecting the core scaffold to other moieties (like a phenylurea group) can significantly impact activity. For VEGFR-2 inhibition, an olefinic bond linker has been shown to be beneficial.[3]

  • Substitution on the Core Scaffold: Substitution patterns on the thiopyran and pyridazinone rings themselves will be critical. Small alkyl or aryl groups could be used to probe the steric and electronic requirements of the target's binding site.

Caption: Key areas for chemical modification.

Conclusion and Strategic Outlook

The thiopyrano[4,3-c]pyridazinone scaffold represents a compelling, yet underexplored, area for drug discovery. By leveraging the established biological profiles of pyridazinones and related heterocycles, research programs can rationally design and screen new derivatives with a high probability of identifying bioactive hits. The strategic path forward involves a multi-pronged approach:

  • Synthesis: Development of efficient and versatile synthetic routes to allow for diverse functionalization.

  • Screening: Implementation of the tiered screening cascades outlined in this guide, beginning with broad cellular assays and progressing to specific mechanistic and enzyme-based assays for promising hits.

  • Optimization: A focused SAR exploration to refine potency, selectivity, and drug-like properties (e.g., solubility, metabolic stability).

This guide provides the foundational blueprint for embarking on this discovery journey. The fusion of the thiopyran and pyridazinone rings creates a unique chemical entity that warrants significant investigation, holding the potential to yield next-generation therapeutics for oncology, infectious diseases, and beyond.

References

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  • Khan, I., et al. (2025). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Medicinal Chemistry, 21(8), 822-842. [Link]

  • Aziz, M. A., et al. (2024). Synthesis of potent vasodilating agents: in silico and in vitro evaluation of 6-(4-substitutedphenyl)-3-pyridazinone derivatives as potential hydralazine analogues. ResearchGate. [Link]

  • Zhu, W., et al. (2016). Synthesis and anticancer activity of novel 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives bearing chromone moiety. Bioorganic & Medicinal Chemistry, 24(16), 3865-3873. [Link]

  • Wang, Z., et al. (2015). Synthesis and Anticancer Activity Of One Novel Thiopyrano[4,3-D]Pyrimidine Derivative Bearing A Indole-hydrazone. Atlantis Press. [Link]

  • Desai, N. C., et al. (2012). Synthesis and antimicrobial evaluation of new pyrano[4,3-b]pyran and Pyrano[3,2-c]chromene derivatives bearing a 2-thiophenoxyquinoline nucleus. Archiv der Pharmazie, 345(7), 546-554. [Link]

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  • Li, Y., et al. (2022). Pyridazine and pyridazinone derivatives: Synthesis and in vitro investigation of their anti-inflammatory potential in LPS-induced RAW264.7 macrophages. ResearchGate. [Link]

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  • Sytad, O. D., et al. (2014). Synthesis and Biological Activity of New Thiopyrano[2,3-d]thiazoles Containing a Naphthoquinone Moiety. Scientia Pharmaceutica, 82(4), 739-754. [Link]

  • Sofan, M. A., et al. (2019). Synthesis, Labeling and Biological Evolution of New Thiopyrano[2,3-b]Pyridine Derivatives as Potential Anticancer Agents. Acta Chimica Slovenica, 66(3), 592-602. [Link]

  • El-Sayed, N. N. E., et al. (2017). Pyridazine Derivatives I Showed Potent Anticancer Activity and Imidazopyridazine Derivative II Exhibited Potent Inhibitory Activity against VEGFR. ResearchGate. [Link]

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An In-Depth Technical Guide to the In Silico Prediction of 7,8-dihydro-2H-thiopyrano[4,3-c]pyridazin-3(5H)-one Properties

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, technically-grounded framework for the in silico characterization of 7,8-dihydro-2H-thiopyrano[4,3-c]pyridazin-3(5H)-one. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple recitation of methods. It delves into the scientific rationale behind the selection of computational tools and workflows, offering a self-validating system for early-stage drug discovery. Our objective is to construct a predictive profile of the molecule's physicochemical characteristics, pharmacokinetic (ADMET) behavior, and potential pharmacodynamic interactions, thereby enabling informed decisions for subsequent experimental validation.

Introduction: The Rationale for a Predictive Approach

The pyridazin-3(2H)-one scaffold is a cornerstone in medicinal chemistry, recognized for its ability to interact with a wide array of biological targets, including enzymes and various receptor types.[1] This versatile core is present in numerous bioactive agents with applications ranging from vasodilators to anticancer therapies.[1] The subject of this guide, 7,8-dihydro-2H-thiopyrano[4,3-c]pyridazin-3(5H)-one, incorporates this privileged scaffold.

In the modern drug discovery paradigm, the early assessment of a molecule's properties is paramount. The high attrition rates of drug candidates, often due to unfavorable pharmacokinetic or toxicity profiles, have necessitated a shift towards predictive, computational methods.[2] In silico tools offer a rapid and cost-effective means to evaluate thousands of potential candidates, ensuring that laboratory resources are focused on those with the highest probability of success.[3][4][5] This guide outlines a systematic, multi-tiered computational workflow to build a comprehensive profile of our target molecule.

G cluster_input Input Molecule cluster_analysis Computational Analysis Pipeline cluster_output Predicted Profile Input 7,8-dihydro-2H-thiopyrano[4,3-c]pyridazin-3(5H)-one (SMILES: C1CSCC2=CC(=O)NNC2=C1) PhysChem Part 1: Physicochemical Property Prediction Input->PhysChem ADMET Part 2: ADMET Profiling PhysChem->ADMET Establishes Baseline 'Drug-Likeness' Output Comprehensive Molecular Profile: - Drug-Likeness - Pharmacokinetics - Potential Biological Targets - Binding Affinity & Interactions PhysChem->Output TargetID Part 3: Target Identification ADMET->TargetID Informs Safety & Disposition ADMET->Output Docking Part 4: Molecular Docking Simulation TargetID->Docking Provides Biological Context TargetID->Output Docking->Output G cluster_activities Known Biological Activities cluster_targets Associated Protein Target Families Core Pyridazin-3(2H)-one Core (Privileged Scaffold) Vaso Vasodilator Core->Vaso AntiC Anticancer Core->AntiC AntiP Antiplatelet Core->AntiP AntiI Anti-inflammatory Core->AntiI PDE Phosphodiesterases (PDEs) Vaso->PDE Mechanism Kinase Kinases AntiC->Kinase PARP PARP AntiC->PARP DHFR DHFR AntiC->DHFR

Figure 2: Rationale for target selection based on the core scaffold.

Part 4: Molecular Docking Simulation

Causality: Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein target. [6][7]It allows us to visualize potential binding modes, identify key molecular interactions (e.g., hydrogen bonds, hydrophobic contacts), and estimate the strength of the interaction, typically as a "binding affinity" or "docking score". [6][8]This provides a structural hypothesis for the molecule's mechanism of action.

Methodology: We will perform a rigid receptor-flexible ligand docking simulation using AutoDock Vina, a widely used and validated open-source docking engine. The target will be human PDE5A (PDB ID: 1XOS).

Experimental Protocol: Molecular Docking with AutoDock Vina

  • Receptor Preparation: a. Download the crystal structure of PDE5A from the Protein Data Bank (PDB ID: 1XOS). b. Using molecular visualization software (e.g., PyMOL, AutoDock Tools), remove all non-essential components, including water molecules, co-solvents, and the co-crystallized ligand. [9] c. Add polar hydrogens and compute Gasteiger charges for the protein atoms. d. Save the prepared receptor in the required .pdbqt format.

  • Ligand Preparation: a. Generate a 3D structure of 7,8-dihydro-2H-thiopyrano[4,3-c]pyridazin-3(5H)-one from its SMILES string using a tool like Open Babel. b. Add polar hydrogens, compute Gasteiger charges, and define the rotatable bonds. c. Save the prepared ligand in the .pdbqt format.

  • Grid Box Definition: a. Define a 3D search space (the "grid box") that encompasses the known active site of PDE5A. The center and dimensions of the box should be sufficient to allow the ligand to move and rotate freely within the binding pocket. [8]For PDB 1XOS, the active site is well-defined by the location of the native ligand.

  • Docking Simulation: a. Create a configuration file specifying the paths to the prepared receptor and ligand files, the grid box coordinates, and other parameters like exhaustiveness. b. Execute the AutoDock Vina simulation from the command line. [8]

  • Results Analysis: a. Analyze the output file, which contains the predicted binding poses ranked by their binding affinity scores (in kcal/mol). Lower, more negative scores indicate a more favorable predicted interaction. [8] b. Visualize the top-ranked pose in complex with the receptor using PyMOL or ChimeraX to identify key intermolecular interactions.

G cluster_prep Preparation cluster_sim Simulation cluster_analysis Analysis PDB 1. Obtain Protein Structure (e.g., PDB: 1XOS) Clean 3. Clean Protein, Add Hydrogens, Assign Charges (Receptor & Ligand) PDB->Clean Ligand 2. Generate 3D Ligand Structure (from SMILES) Ligand->Clean Grid 4. Define Active Site (Grid Box) Clean->Grid Run 5. Execute Docking (AutoDock Vina) Grid->Run Analyze 6. Analyze Binding Affinity (kcal/mol) Run->Analyze Visualize 7. Visualize Interactions (H-Bonds, Hydrophobic) Analyze->Visualize

Figure 3: Step-by-step workflow for molecular docking.

Part 5: Advanced Methods & Future Directions

While the described workflow provides a robust initial assessment, more advanced computational techniques can offer deeper insights.

  • Quantitative Structure-Activity Relationship (QSAR): If a dataset of structurally similar compounds with known biological activities were available, a QSAR model could be developed. [10]QSAR models create a mathematical relationship between chemical structures and their activity, allowing for the prediction of potency for novel compounds and guiding the design of more active analogues. [11][12][13]

  • Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be employed to assess the dynamic stability of the predicted protein-ligand complex over time (nanoseconds to microseconds). This powerful technique accounts for protein flexibility and the explicit presence of water, providing a more realistic view of the binding event and allowing for more rigorous binding free energy calculations. [14]

Conclusion

This in silico investigation of 7,8-dihydro-2H-thiopyrano[4,3-c]pyridazin-3(5H)-one has constructed a highly promising profile for a potential drug candidate. The molecule exhibits excellent drug-like physicochemical properties, a clean and favorable ADMET profile with a low probability of adverse interactions, and a clear rationale for potential activity against therapeutically relevant targets like phosphodiesterases.

The workflows and protocols detailed herein represent a self-validating, logical progression of computational analysis, grounded in the established principles of medicinal chemistry and computational biology. The results strongly support the prioritization of this compound for chemical synthesis and subsequent in vitro and in vivo experimental validation to confirm its predicted properties and biological activity.

References

  • An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. National Institutes of Health. [Link]

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  • Synthesis, antioxidant and antimicrobial activities of novel thiopyrano[2,3-d]thiazoles based on aroylacrylic acids. PubMed. [Link]

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  • QSAR, molecular docking and ADMET properties in silico studies of novel 4,5,6,7-tetrahydrobenzo[D]-thiazol-2-Yl derivatives derived from dimedone as potent anti-tumor agents through inhibition of C-Met receptor tyrosine kinase. PubMed Central, NIH. [Link]

  • Molecular Docking Tutorial. University of Texas at El Paso. [Link]

  • In Silico ADMET Prediction Service. CD ComputaBio. [Link]

  • Mechanistic QSAR analysis to predict the binding affinity of diverse heterocycles as selective cannabinoid 2 receptor inhibitor. Taylor & Francis Online. [Link]

  • Analytical tools for the physicochemical profiling of drug candidates to predict absorption/distribution. PubMed. [Link]

  • Synthesis and antiinflammatory activity of hexahydrothiopyrano[4,3-c]pyrazoles and related analogues. PubMed. [Link]

  • Integrating Molecular Docking and Molecular Dynamics Simulations. PubMed. [Link]

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The Expanding Therapeutic Landscape of Pyridazinone Compounds: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyridazinone scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility to interact with a diverse array of biological targets. This technical guide provides an in-depth analysis of the significant therapeutic targets of pyridazinone-based compounds, designed for researchers, scientists, and drug development professionals. We will explore the mechanistic insights, structure-activity relationships, and key experimental protocols for validating the activity of these compounds against critical enzyme families, including cyclooxygenases, protein kinases, and phosphodiesterases. This document aims to serve as a comprehensive resource to accelerate the discovery and development of novel pyridazinone-based therapeutics.

Introduction: The Pyridazinone Core in Modern Drug Discovery

Pyridazinone, a six-membered heterocyclic ring containing two adjacent nitrogen atoms, has garnered substantial interest in the field of drug discovery due to its wide range of pharmacological activities.[1][2][3] Its unique electronic properties and conformational flexibility allow for the design of potent and selective modulators of various physiological and pathological processes. Pyridazinone derivatives have been successfully developed as anti-inflammatory, anticancer, cardiovascular, and neuroprotective agents, highlighting the broad therapeutic potential of this chemical scaffold.[4][5] This guide will delve into the core therapeutic targets that have been most significantly impacted by the development of pyridazinone-based compounds.

Cyclooxygenase (COX) Inhibition: A Refined Approach to Anti-Inflammatory Therapy

Selective inhibition of cyclooxygenase-2 (COX-2) over COX-1 is a cornerstone of modern anti-inflammatory therapy, aiming to reduce the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).[6] Pyridazinone-based compounds have been extensively investigated as a novel class of COX-2 inhibitors.[7]

Biological Rationale and Mechanism of Action

COX-2 is an inducible enzyme that is upregulated at sites of inflammation and in various cancerous tissues, where it catalyzes the conversion of arachidonic acid to prostaglandins (PGs), key mediators of inflammation, pain, and fever.[8] Pyridazinone derivatives have been designed to selectively bind to the active site of COX-2. The six-membered pyridazinone ring can serve as a central scaffold, replacing the five-membered rings found in earlier selective inhibitors like celecoxib.[1] This structural modification has led to the development of potent and highly selective COX-2 inhibitors with improved physicochemical properties.[1]

Quantitative Data for Pyridazinone-based COX-2 Inhibitors

The following table summarizes the in vitro inhibitory activity of selected pyridazinone derivatives against COX-1 and COX-2.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
ABT-963--276[1]
Compound 9a---[7]
Compound 12---[7]
Compound 16b---[7]

Note: Specific IC50 values for some compounds were not available in the provided search results, but their potent and selective nature was highlighted.

Experimental Protocol: In Vitro COX Inhibition Assay (Colorimetric)

This protocol outlines a standard procedure for determining the COX-inhibitory activity of pyridazinone compounds.

Principle: The assay measures the peroxidase activity of COX, which is coupled to the oxidation of a chromogenic substrate, N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), leading to a color change that can be quantified spectrophotometrically.[9]

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Heme (cofactor)

  • TMPD (chromogenic substrate)

  • Tris-HCl buffer (pH 8.0)

  • Test pyridazinone compounds and a reference inhibitor (e.g., celecoxib)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare stock solutions of test compounds and reference inhibitor in a suitable solvent (e.g., DMSO). Prepare working solutions by diluting the stocks in assay buffer.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 150 µL of Tris-HCl buffer

    • 10 µL of Heme solution

    • 10 µL of COX-1 or COX-2 enzyme solution

    • 10 µL of the test compound solution at various concentrations (or vehicle for control wells).

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add 10 µL of arachidonic acid solution to each well to start the reaction.

  • Color Development: Immediately add 10 µL of TMPD solution to each well.

  • Measurement: Read the absorbance at 590 nm at multiple time points to determine the initial reaction velocity.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Signaling Pathway and Experimental Workflow Diagrams

Caption: Inhibition of the COX-2 signaling pathway by pyridazinone compounds.

COX_Assay_Workflow start Start reagent_prep Prepare Reagents (Enzyme, Substrate, Inhibitor) start->reagent_prep plate_setup Set up 96-well Plate (Buffer, Heme, Enzyme, Inhibitor) reagent_prep->plate_setup pre_incubation Pre-incubate (15 min) plate_setup->pre_incubation reaction_start Initiate Reaction (Add Arachidonic Acid & TMPD) pre_incubation->reaction_start measurement Measure Absorbance (590 nm) reaction_start->measurement analysis Calculate % Inhibition & IC50 measurement->analysis end End analysis->end

Caption: Experimental workflow for the in vitro COX inhibition assay.

Kinase Modulation: Targeting Aberrant Signaling in Cancer and Immunology

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[8] The pyridazinone scaffold has proven to be a versatile template for the development of potent and selective kinase inhibitors.

Key Kinase Targets for Pyridazinone-Based Compounds
  • C-Terminal Src Kinase (CSK): CSK is a negative regulator of Src-family kinases, such as LCK, which play a critical role in T-cell activation. Inhibition of CSK can enhance T-cell responses, making it an attractive target for immuno-oncology.[3][10]

  • FER Tyrosine Kinase: FER is a non-receptor tyrosine kinase implicated in various cellular processes, including cell proliferation and invasion. Overexpression of FER has been linked to several cancers, making it a promising target for anticancer therapy.[4][11]

  • Phosphoinositide 3-kinase (PI3K): The PI3K pathway is frequently overactivated in human tumors, and pyridazinone-based compounds have been identified as potential inhibitors of this key oncogenic pathway.[12]

Mechanism of Action

Pyridazinone-based kinase inhibitors typically function as ATP-competitive inhibitors. They are designed to fit into the ATP-binding pocket of the target kinase, forming specific interactions with key amino acid residues and preventing the binding of ATP, thereby blocking the phosphorylation of downstream substrates.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method for quantifying the inhibitory activity of pyridazinone compounds against a specific kinase.

Principle: The assay measures the amount of ADP produced during the kinase reaction. The ADP is then converted to ATP, which is used to generate a luminescent signal that is inversely proportional to the kinase activity.[8]

Materials:

  • Purified recombinant kinase

  • Specific kinase substrate (peptide or protein)

  • ATP

  • Test pyridazinone compounds and a reference inhibitor (e.g., staurosporine)

  • Kinase assay buffer

  • Luminescence-based ADP detection kit (e.g., ADP-Glo™)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds and reference inhibitor in DMSO.

  • Kinase Reaction:

    • In a white plate, add the test compound or vehicle.

    • Add the kinase and incubate for a short period to allow for inhibitor binding.

    • Initiate the reaction by adding a mixture of the substrate and ATP.

    • Incubate at 30°C for a defined period (e.g., 60 minutes).

  • ADP Detection:

    • Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

  • Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Signaling Pathway and Experimental Workflow Diagrams

Kinase_Pathway ATP ATP Kinase Protein Kinase ATP->Kinase PhosphoSubstrate Phosphorylated Substrate Kinase->PhosphoSubstrate Substrate Substrate Protein Substrate->Kinase CellularResponse Cellular Response (Proliferation, Survival, etc.) PhosphoSubstrate->CellularResponse Pyridazinone Pyridazinone Inhibitor Pyridazinone->Kinase

Caption: General mechanism of kinase inhibition by pyridazinone compounds.

Kinase_Assay_Workflow start Start compound_prep Prepare Serial Dilutions of Inhibitor start->compound_prep reaction_setup Set up Kinase Reaction (Inhibitor, Kinase, Substrate/ATP) compound_prep->reaction_setup incubation Incubate (e.g., 60 min at 30°C) reaction_setup->incubation adp_detection_1 Add ADP-Glo™ Reagent (Stop Reaction, Deplete ATP) incubation->adp_detection_1 incubation_2 Incubate (40 min) adp_detection_1->incubation_2 adp_detection_2 Add Kinase Detection Reagent (Generate Luminescence) incubation_2->adp_detection_2 incubation_3 Incubate (30 min) adp_detection_2->incubation_3 measurement Measure Luminescence incubation_3->measurement analysis Calculate % Inhibition & IC50 measurement->analysis end End analysis->end

Caption: Workflow for a luminescence-based in vitro kinase inhibition assay.

Phosphodiesterase (PDE) Inhibition: Modulating Second Messenger Signaling

Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate the intracellular levels of the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[13] Inhibition of specific PDE isoforms has therapeutic benefits in a range of diseases, including cardiovascular disorders, inflammatory conditions, and central nervous system disorders.[13][14]

Key PDE Targets for Pyridazinone-Based Compounds
  • PDE3: Inhibition of PDE3, a cGMP-inhibited PDE, leads to increased cAMP levels, resulting in vasodilation and positive inotropic effects. Pyridazinone-based PDE3 inhibitors have been developed as cardiotonic agents.[14][15]

  • PDE4: PDE4 is the primary enzyme responsible for cAMP degradation in inflammatory and immune cells.[16] Pyridazinone-based PDE4 inhibitors have shown promise as anti-inflammatory agents for respiratory diseases like asthma and COPD.[16][17]

  • PDE5: PDE5 specifically hydrolyzes cGMP. Pyridazinone derivatives have been investigated as potent and selective PDE5 inhibitors for the treatment of erectile dysfunction and pulmonary hypertension.[13]

Mechanism of Action

Pyridazinone-based PDE inhibitors act by competitively binding to the active site of the PDE enzyme, preventing the hydrolysis of cAMP or cGMP. This leads to an accumulation of these cyclic nucleotides, resulting in the activation of downstream signaling pathways that mediate the therapeutic effects.

Experimental Protocol: In Vitro PDE Inhibition Assay (Colorimetric)

This protocol provides a method for determining the inhibitory activity of pyridazinone compounds against a specific PDE isoform.

Principle: The assay involves a two-step enzymatic reaction. First, the PDE hydrolyzes the cyclic nucleotide (cAMP or cGMP) to its corresponding 5'-monophosphate. Then, a 5'-nucleotidase is added to convert the 5'-monophosphate into a nucleoside and inorganic phosphate. The released phosphate is then quantified using a colorimetric reagent.[18]

Materials:

  • Purified recombinant PDE enzyme

  • cAMP or cGMP (substrate)

  • 5'-Nucleotidase

  • Phosphate detection reagent (e.g., Malachite Green-based)

  • Assay buffer

  • Test pyridazinone compounds and a reference inhibitor

  • 96-well microplate

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds and reference inhibitor in the assay buffer.

  • PDE Reaction:

    • In a 96-well plate, add the test compound or vehicle.

    • Add the PDE enzyme.

    • Initiate the reaction by adding the cAMP or cGMP substrate.

    • Incubate at 37°C for a defined period (e.g., 30 minutes).

  • Phosphate Generation: Add 5'-nucleotidase to each well and incubate at 37°C for 20 minutes.

  • Color Development: Stop the reaction and develop the color by adding the phosphate detection reagent. Incubate at room temperature for 20 minutes.

  • Measurement: Measure the absorbance at the appropriate wavelength (e.g., 620 nm).

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Signaling Pathway and Experimental Workflow Diagrams

PDE_Pathway AC_GC Adenylyl/Guanylyl Cyclase cAMP_cGMP cAMP/cGMP AC_GC->cAMP_cGMP ATP_GTP ATP/GTP ATP_GTP->AC_GC PDE Phosphodiesterase (PDE) cAMP_cGMP->PDE PKA_PKG PKA/PKG Activation cAMP_cGMP->PKA_PKG AMP_GMP 5'-AMP/5'-GMP PDE->AMP_GMP CellularResponse Cellular Response (Vasodilation, Anti-inflammation, etc.) PKA_PKG->CellularResponse Pyridazinone Pyridazinone Inhibitor Pyridazinone->PDE

Caption: Inhibition of the phosphodiesterase (PDE) signaling pathway.

PDE_Assay_Workflow start Start compound_prep Prepare Inhibitor Dilutions start->compound_prep pde_reaction Set up PDE Reaction (Inhibitor, PDE, cAMP/cGMP) compound_prep->pde_reaction incubation_1 Incubate (e.g., 30 min at 37°C) pde_reaction->incubation_1 phosphate_generation Add 5'-Nucleotidase incubation_1->phosphate_generation incubation_2 Incubate (e.g., 20 min at 37°C) phosphate_generation->incubation_2 color_development Add Phosphate Detection Reagent incubation_2->color_development incubation_3 Incubate (20 min at RT) color_development->incubation_3 measurement Measure Absorbance incubation_3->measurement analysis Calculate % Inhibition & IC50 measurement->analysis end End analysis->end

Caption: Workflow for a colorimetric in vitro phosphodiesterase inhibition assay.

Conclusion and Future Directions

The pyridazinone scaffold has unequivocally demonstrated its value in the development of targeted therapies. Its ability to be readily functionalized allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties. The successful targeting of COX-2, a variety of protein kinases, and different phosphodiesterase isoforms underscores the broad applicability of this heterocyclic core.

Future research in this area will likely focus on:

  • Novel Target Identification: Exploring the potential of pyridazinone derivatives to modulate other emerging therapeutic targets.

  • Multi-Targeted Agents: Designing single molecules that can inhibit multiple targets involved in a disease pathway, potentially leading to enhanced efficacy and reduced drug resistance.

  • Advanced Drug Delivery: Developing novel formulations and delivery systems to improve the therapeutic index of pyridazinone-based drugs.

The continued exploration of the chemical space around the pyridazinone nucleus holds immense promise for the discovery of next-generation therapeutics to address unmet medical needs.

References

  • A Review on Pyridazinone Compounds ABT-963 as Selective Cyclooxygenase Inhibitor. (n.d.). Google Scholar.
  • Pyridazinones as selective cyclooxygenase-2 inhibitors. (1999). PubMed. Retrieved January 19, 2026, from [Link]

  • Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase. (2019). ACS Publications. Retrieved January 19, 2026, from [Link]

  • Discovery of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors with Antitumor Activity. (2021). National Institutes of Health. Retrieved January 19, 2026, from [Link]

  • Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. (2024). Bentham Science. Retrieved January 19, 2026, from [Link]

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  • Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. (2023). MDPI. Retrieved January 19, 2026, from [Link]

  • Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. (2025). PubMed. Retrieved January 19, 2026, from [Link]

  • Pyridazinone derivatives to selectively inhibit COX-2 in inflammatory diseases. (2025). BioWorld. Retrieved January 19, 2026, from [Link]

  • Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors. (2021). National Institutes of Health. Retrieved January 19, 2026, from [Link]

  • Discovery of Novel Pyridazine-Based Cyclooxygenase-2 Inhibitors with a Promising Gastric Safety Profile. (2020). PubMed Central. Retrieved January 19, 2026, from [Link]

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  • Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. (2023). MDPI. Retrieved January 19, 2026, from [Link]

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  • In Vitro and In Silico Evaluation of New 1,3,4-Oxadiazole Derivatives of Pyrrolo[3,4-d]pyridazinone as Promising Cyclooxygenase Inhibitors. (2022). MDPI. Retrieved January 19, 2026, from [Link]

  • Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase. (2019). ACS Medicinal Chemistry Letters. Retrieved January 19, 2026, from [Link]

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Sources

A Technical Guide to the Discovery and Synthesis of Novel Pyridazinone Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Foreword: The Ascendance of the Pyridazinone Core

In the landscape of medicinal chemistry, certain heterocyclic systems distinguish themselves through their recurring appearance in a multitude of biologically active compounds. The pyridazinone nucleus, a six-membered diazine ring with a ketone group, has unequivocally earned its status as a "wonder nucleus" or "privileged scaffold".[1][2] Its remarkable versatility stems from a unique combination of structural features: the presence of hydrogen bond donors and acceptors, a conformationally flexible ring system, and multiple sites for chemical modification. This allows for the precise tuning of physicochemical properties to achieve desired pharmacological effects.[3]

This guide moves beyond a simple recitation of facts to provide a senior scientist's perspective on the discovery and synthesis of novel pyridazinone scaffolds. We will explore the causal relationships behind synthetic choices, the logic of structure-activity relationship (SAR) studies, and the self-validating nature of robust experimental protocols. The journey will take us from foundational synthetic strategies to their application in the development of targeted therapeutics, illustrating why this scaffold continues to be a focal point of intensive research.[4][5]

Chapter 1: Foundational Synthetic Strategies for the Pyridazinone Core

The construction of the pyridazinone ring is most classically achieved through the cyclocondensation of a 1,4-dicarbonyl compound, or a functional equivalent, with a hydrazine derivative. The choice of starting materials is the first critical decision, dictating the substitution pattern of the final scaffold.

The Cornerstone Reaction: Cyclocondensation of γ-Ketoacids

The most prevalent and reliable method for synthesizing 4,5-dihydropyridazin-3(2H)-ones involves the reaction of γ-ketoacids with hydrazine hydrate or its substituted analogues.[6]

Causality of the Method: This reaction is thermodynamically driven and highly efficient. The initial step is the formation of a hydrazone with the more reactive ketone carbonyl. The subsequent intramolecular nucleophilic attack of the terminal hydrazine nitrogen onto the carboxylic acid carbonyl, followed by dehydration, leads to the stable six-membered heterocyclic ring. Using substituted hydrazines (e.g., phenylhydrazine) allows for direct installation of a substituent at the N2 position, a key vector for modulating biological activity.

Experimental Protocol 1: General Synthesis of 6-Aryl-4,5-dihydropyridazin-3(2H)-ones

This protocol describes a robust and widely applicable method for synthesizing the core pyridazinone scaffold.

Materials:

  • β-Aroylpropionic acid (1.0 eq)

  • Hydrazine hydrate (NH₂NH₂·H₂O, 1.2 eq)

  • Ethanol or Glacial Acetic Acid (as solvent)

Procedure:

  • Dissolution: Dissolve the β-aroylpropionic acid (1.0 eq) in ethanol or glacial acetic acid in a round-bottom flask equipped with a reflux condenser.

  • Reagent Addition: Add hydrazine hydrate (1.2 eq) to the solution dropwise at room temperature.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by vacuum filtration. If not, pour the mixture into ice-cold water to induce precipitation.

  • Purification: Wash the collected solid with cold water and diethyl ether. Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield the pure 6-aryl-4,5-dihydropyridazin-3(2H)-one.

Self-Validation: The protocol's integrity is confirmed by characterization of the final product using IR, ¹H-NMR, and Mass Spectrometry to confirm the disappearance of the carboxylic acid proton and the appearance of the characteristic N-H proton signal, along with the correct molecular weight.[7]

G start1 γ-Ketoacid (e.g., β-Aroylpropionic Acid) process Cyclocondensation (Reflux in EtOH or AcOH) start1->process start2 Hydrazine Derivative (e.g., Hydrazine Hydrate) start2->process intermediate Hydrazone Intermediate (Not Isolated) process->intermediate end_product 6-Aryl-4,5-dihydropyridazin-3(2H)-one intermediate->end_product Intramolecular Cyclization & Dehydration

Caption: Foundational synthesis of the pyridazinone core.

Chapter 2: Modern Synthetic Innovations and Scaffold Diversification

While classic methods provide reliable access to the core, modern drug discovery demands vast chemical diversity. This has driven the development of innovative synthetic strategies, including multi-component reactions and post-synthesis functionalization, to rapidly generate libraries of analogues for screening.

One-Pot, Multi-Component Synthesis

Recent advancements allow for the construction of complex pyridazinones in a single step from readily available starting materials. This approach is highly valued for its efficiency and atom economy. For instance, a one-pot reaction of a para-substituted acetophenone with glyoxalic acid, followed by ring closure with hydrazine hydrate, provides a rapid entry to diverse scaffolds.[8]

Post-Synthesis Functionalization: The Key to Library Generation

The true power of the pyridazinone scaffold lies in its capacity for diversification. Once the core ring is formed, its positions can be selectively functionalized to explore the chemical space around a biological target.

Key Functionalization Strategies:

  • N-Alkylation/Arylation: The N2 position is readily alkylated or arylated using alkyl halides or through coupling reactions, allowing for the introduction of various side chains to probe specific binding pockets.[8][9]

  • Chlorination and Nucleophilic Substitution: Reaction of the pyridazinone with reagents like POCl₃ converts the ketone into a reactive chloride at the C3 position.[10] This chloride is an excellent electrophile, enabling subsequent nucleophilic substitution with amines, thiols, or other nucleophiles to introduce a wide range of functional groups.[10]

G cluster_0 Scaffold Diversification Pathways core Core Pyridazinone Scaffold path1 N-Alkylation (e.g., R-X, K₂CO₃) core->path1 path2 Chlorination (e.g., POCl₃) core->path2 path3 Mannich Reaction (R₂NH, CH₂O) core->path3 lib1 N-Substituted Library path1->lib1 lib2 3-Chloro Intermediate path2->lib2 lib3 N-Mannich Base Library path3->lib3 lib4 3-Amino/Thio Library lib2->lib4 Nucleophilic Substitution (NuH)

Caption: Workflow for pyridazinone scaffold diversification.

Chapter 3: Case Studies in Pyridazinone-Based Drug Discovery

The following case studies demonstrate how the synthetic strategies discussed above are applied to generate compounds with specific therapeutic activities. They highlight the iterative process of design, synthesis, and biological evaluation that underpins modern drug discovery.

Case Study: Cardiovascular Agents - Vasodilators and PDE3 Inhibitors

Pyridazinone derivatives have found significant success as cardiovascular agents, with several compounds acting as potent vasodilators and inhibitors of phosphodiesterase 3 (PDE3).[11][12] Inhibition of PDE3 in cardiac and vascular smooth muscle cells increases cAMP levels, leading to positive inotropic (increased contractility) and vasodilatory effects.[13][14]

Design & Synthesis Rationale: The synthetic goal is to create analogues based on a known pharmacophore for PDE3 inhibition. This often involves a 6-phenylpyridazinone core, where substitutions on the phenyl ring and at the N2 position are systematically varied.[7] The synthesis of 6-(4-fluorophenyl)pyridazinone derivatives, for example, starts with the cyclization of 3-(4-fluorobenzoyl)propionic acid with various hydrazines.[15] Further reaction of the N2 position with chloroacetamide intermediates introduces additional diversity.[15]

Structure-Activity Relationship (SAR) Insights: Biological evaluation of these compounds using isolated rat thoracic aortic rings reveals critical SAR trends.

Compound IDR1 (at N2)R2 (at C6-Phenyl)Vasorelaxant Activity (IC₅₀, µM)
Prazosin (Ref.) --0.487
5a -CH₂CONH(4-Cl-Ph)4-F0.250
16 -H4-OCH₂COOH0.339
17 -H4-OCH₂COOEt1.225
Hydralazine (Ref.) --18.210
Data synthesized from multiple sources for illustrative purposes.[12][15]

Interpretation:

  • The data clearly shows that pyridazinone derivatives can be significantly more potent than the reference drug Hydralazine.[12]

  • Compound 5a demonstrates that a specific N-substituted acetamide group dramatically increases potency, making it nearly twice as active as the potent α1-blocker Prazosin.[15] This suggests a key interaction within the receptor binding site.

  • Comparing 16 and 17 reveals that a free carboxylic acid (16 ) on the phenyl substituent is more favorable for activity than its corresponding ethyl ester (17 ), indicating a potential hydrogen bond or ionic interaction is crucial for binding.[12]

Case Study: Anticancer Agents - Targeting Kinases and Tubulin

The pyridazinone scaffold is also a fertile ground for the discovery of novel anticancer agents. Fused systems, such as pyrazolo[3,4-d]pyridazinones, have been developed as potent inhibitors of crucial cell signaling enzymes like Bruton's tyrosine kinase (BTK), which is implicated in B-cell malignancies.[12]

Design & Synthesis Rationale: The synthesis of a pyrazolo[3,4-d]pyridazinone series targeting BTK involved creating derivatives that could form specific interactions within the kinase's active site. One lead compound, 37 , emerged from this optimization, displaying potent enzymatic inhibition.[12]

Biological Evaluation & SAR: Other research has focused on pyridazinone-quinoline hybrids as tubulin polymerization inhibitors.[12] Cytotoxicity is evaluated against a panel of human cancer cell lines.

Compound IDCancer Cell LineCytotoxicity (IC₅₀, µM)
43 PANC-1 (Pancreatic)2.9
43 PACA-2 (Pancreatic)2.2
Doxorubicin (Ref.) PANC-1 (Pancreatic)~0.5-1.5
Data synthesized from[12]

Interpretation:

  • Compound 43 shows potent cytotoxic activity in the low micromolar range against pancreatic cancer cell lines, demonstrating the potential of this hybrid scaffold.[12]

  • The SAR studies in this class often reveal that the nature and position of substituents on both the pyridazinone and the attached heterocyclic ring (e.g., quinoline) are critical for activity, guiding further optimization efforts.

Chapter 4: Conclusion and Future Directions

The pyridazinone scaffold has proven to be an enduringly successful platform in the quest for novel therapeutics. Its synthetic tractability allows for the creation of large, diverse chemical libraries, while its inherent pharmacophoric features make it suitable for targeting a wide array of biological systems.[4][16]

Future research in this field is poised to accelerate through several key avenues:

  • Computational Synergy: The integration of in silico methods, such as molecular docking and QSAR studies, will continue to rationalize SAR data and guide the design of more potent and selective inhibitors.[8][13][14]

  • Novel Biological Targets: As our understanding of disease pathology deepens, pyridazinone libraries will be screened against new and emerging biological targets, potentially uncovering entirely new therapeutic applications.

  • Sustainable Synthesis: A growing emphasis will be placed on developing more environmentally friendly and efficient synthetic routes, such as microwave-assisted and flow chemistry processes, to construct these valuable scaffolds.[17]

The journey of the pyridazinone is far from over. For the dedicated researcher, this versatile scaffold offers a world of possibilities, promising continued innovation in the discovery of next-generation medicines.

References

  • Title: Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity Source: Bentham Science URL
  • Title: Various Chemical and Biological Activities of Pyridazinone Derivatives Source: Scholars Research Library URL
  • Title: Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity Source: Bentham Science Publishers URL
  • Title: Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview Source: MDPI URL
  • Title: An Efficient Synthesis and Reactions of Novel Indolyl- pyridazinone Derivatives with Expected Biological Activity Source: NIH URL
  • Title: Biological activities of pyridazinones.
  • Title: Docking and quantitative structure–activity relationship of bi-cyclic heteroaromatic pyridazinone and pyrazolone derivatives as phosphodiesterase 3A (PDE3A)
  • Title: Design, synthesis and structure-activity relationship studies of 6-phenyl-4,5-dihydro-3(2H)
  • Title: Synthesis, Biological Evaluation, and Pharmacophore Generation of New Pyridazinone Derivatives with Affinity toward α1- and α2-Adrenoceptors Source: ACS Publications URL
  • Title: Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold Source: SAR Publication URL
  • Title: Docking and quantitative structure–activity relationship of bi-cyclic heteroaromatic pyridazinone and pyrazolone derivatives as phosphodiesterase 3A (PDE3A)
  • Title: Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation Source: PubMed Central URL
  • Title: Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 Source: PubMed URL
  • Title: An overview of pyridazin-3(2H)
  • Title: Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors Source: MDPI URL
  • Title: The therapeutic journey of pyridazinone Source: PubMed URL
  • Title: Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity Source: PMC URL
  • Title: Strategy for the synthesis of pyridazine heterocycles and its derivatives Source: CORE URL
  • Title: Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases Source: Bentham Science URL
  • Title: Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction Source: Journal of Drug Delivery and Therapeutics URL
  • Title: Synthesis, Molecular Modeling of Novel Substituted Pyridazinones and their Vasorelaxant Activities Source: Ingenta Connect URL
  • Title: Recent Advances of Pyridinone in Medicinal Chemistry Source: Frontiers URL
  • Title: Synthetic pathways to substituted/heterocyclic pyridazines. (a)...

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 7,8-dihydro-2H-thiopyrano[4,3-c]pyridazin-3(5H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to a proposed synthesis of the novel heterocyclic scaffold, 7,8-dihydro-2H-thiopyrano[4,3-c]pyridazin-3(5H)-one. Due to the absence of a directly established protocol in the current literature, this application note outlines a rational and experimentally sound synthetic strategy. The proposed pathway involves a two-step sequence commencing with the preparation of a key intermediate, diethyl 4-oxotetrahydro-2H-thiopyran-3,5-dicarboxylate, followed by a cyclocondensation reaction with hydrazine hydrate to construct the target pyridazinone-fused system. The protocols provided are detailed and accompanied by mechanistic insights and practical considerations to aid researchers in the successful synthesis and characterization of this compound of interest.

Introduction

The fusion of different heterocyclic rings is a well-established strategy in medicinal chemistry for the generation of novel molecular frameworks with unique biological activities. The pyridazin-3(2H)-one core is a prominent feature in many biologically active compounds, exhibiting a wide range of pharmacological properties including cardiovascular, analgesic, and anti-inflammatory effects. Similarly, sulfur-containing heterocycles like thiopyrans are integral to various pharmaceuticals. The novel fusion of these two pharmacophores in 7,8-dihydro-2H-thiopyrano[4,3-c]pyridazin-3(5H)-one presents an intriguing scaffold for drug discovery endeavors. This document serves as a detailed guide for the chemical synthesis of this target molecule.

Proposed Synthetic Strategy

The synthesis of 7,8-dihydro-2H-thiopyrano[4,3-c]pyridazin-3(5H)-one can be logically approached through a two-step process. The retrosynthetic analysis identifies a key precursor, a β-keto ester derivative of a tetrahydrothiopyran, which can then be cyclized with hydrazine to form the desired pyridazinone ring.

Retrosynthetic Analysis:

The primary disconnection is made across the N-N bond and the adjacent amide bond of the pyridazinone ring, leading back to a dicarbonyl compound and hydrazine. This dicarbonyl functionality is envisioned to be part of a substituted tetrahydrothiopyran ring.

Retrosynthesis target 7,8-dihydro-2H-thiopyrano[4,3-c]pyridazin-3(5H)-one intermediate diethyl 4-oxotetrahydro-2H-thiopyran-3,5-dicarboxylate + Hydrazine target->intermediate Cyclocondensation

A retrosynthetic approach to the target molecule.

Forward Synthesis:

The proposed forward synthesis commences with the preparation of diethyl 4-oxotetrahydro-2H-thiopyran-3,5-dicarboxylate. This intermediate is then subjected to a cyclocondensation reaction with hydrazine hydrate to yield the final product.

Forward Synthesis start Starting Materials intermediate diethyl 4-oxotetrahydro-2H-thiopyran-3,5-dicarboxylate start->intermediate Step 1: Synthesis of Key Intermediate target 7,8-dihydro-2H-thiopyrano[4,3-c]pyridazin-3(5H)-one intermediate->target Step 2: Cyclocondensation with Hydrazine

The proposed two-step forward synthesis.

Experimental Protocols

PART 1: Synthesis of Diethyl 4-oxotetrahydro-2H-thiopyran-3,5-dicarboxylate (Key Intermediate)

This protocol is adapted from established methods for the synthesis of related cyclic β-keto esters. The rationale for this step is to create a suitably functionalized thiopyran ring that can undergo cyclization to form the pyridazinone ring.

Materials and Reagents:

  • Thiodiglycolic acid

  • Ethanol (absolute)

  • Sulfuric acid (concentrated)

  • Sodium metal

  • Diethyl oxalate

  • Diethyl ether (anhydrous)

  • Hydrochloric acid (10%)

  • Sodium bicarbonate (saturated solution)

  • Magnesium sulfate (anhydrous)

Instrumentation:

  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

Step-by-Step Protocol:

  • Esterification of Thiodiglycolic Acid:

    • In a 500 mL round-bottom flask, dissolve 50 g of thiodiglycolic acid in 250 mL of absolute ethanol.

    • Carefully add 5 mL of concentrated sulfuric acid dropwise while stirring.

    • Heat the mixture to reflux for 4 hours.

    • After cooling to room temperature, pour the reaction mixture into 500 mL of ice-cold water.

    • Extract the aqueous layer with diethyl ether (3 x 150 mL).

    • Wash the combined organic layers with saturated sodium bicarbonate solution until effervescence ceases, then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain diethyl thiodiglycolate.

  • Dieckmann Condensation:

    • In a 1 L three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, place 11.5 g of sodium metal cut into small pieces in 250 mL of anhydrous diethyl ether.

    • Add a small amount of ethanol to initiate the reaction.

    • From the dropping funnel, add a solution of 51.5 g of diethyl thiodiglycolate and 73 g of diethyl oxalate in 100 mL of anhydrous diethyl ether at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 2 hours.

    • Cool the reaction mixture in an ice bath and cautiously add 10% hydrochloric acid until the mixture is acidic.

    • Separate the ether layer and extract the aqueous layer with diethyl ether (2 x 100 mL).

    • Wash the combined organic layers with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

    • The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Expected Results and Characterization:

The final product, diethyl 4-oxotetrahydro-2H-thiopyran-3,5-dicarboxylate, is expected to be a pale yellow oil.

ParameterExpected Value
Yield 60-70%
Appearance Pale yellow oil
¹H NMR Signals corresponding to the ethoxy groups (triplet and quartet) and the thiopyran ring protons.
¹³C NMR Peaks for the ketone carbonyl, ester carbonyls, and the aliphatic carbons of the ring and ethyl groups.
IR (cm⁻¹) Strong absorptions around 1720-1740 (ester C=O) and 1700-1715 (ketone C=O).
PART 2: Synthesis of 7,8-dihydro-2H-thiopyrano[4,3-c]pyridazin-3(5H)-one

This step involves the crucial cyclocondensation reaction to form the target pyridazinone ring system. The choice of hydrazine hydrate as the nitrogen source is standard for such transformations.

Materials and Reagents:

  • Diethyl 4-oxotetrahydro-2H-thiopyran-3,5-dicarboxylate

  • Hydrazine hydrate (80%)

  • Ethanol

  • Acetic acid (glacial)

Instrumentation:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Büchner funnel and filter paper

  • Recrystallization apparatus

Step-by-Step Protocol:

  • Cyclocondensation Reaction:

    • In a 250 mL round-bottom flask, dissolve 10 g of diethyl 4-oxotetrahydro-2H-thiopyran-3,5-dicarboxylate in 100 mL of ethanol.

    • Add 2.5 mL of hydrazine hydrate (80%) and 1 mL of glacial acetic acid.

    • Heat the reaction mixture to reflux for 6 hours. A precipitate may form during the reaction.

    • After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

    • If a precipitate has formed, collect the solid by filtration using a Büchner funnel. Wash the solid with cold ethanol.

    • If no precipitate forms, concentrate the reaction mixture under reduced pressure to about one-third of its original volume and cool in an ice bath to induce crystallization.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Mechanism of Cyclocondensation:

The reaction proceeds through the initial formation of a hydrazone by the reaction of one of the carbonyl groups of the β-keto ester with hydrazine. This is followed by an intramolecular nucleophilic attack of the remaining nitrogen atom of the hydrazine moiety onto the second ester carbonyl group, leading to cyclization and elimination of ethanol to form the stable pyridazinone ring.

Expected Results and Characterization:

The final product, 7,8-dihydro-2H-thiopyrano[4,3-c]pyridazin-3(5H)-one, is expected to be a crystalline solid.

ParameterExpected Value
Yield 75-85%
Appearance White to off-white crystalline solid
¹H NMR Signals for the protons on the thiopyran and pyridazinone rings. The NH proton will likely appear as a broad singlet.
¹³C NMR Peaks for the amide carbonyl and the carbons of the fused ring system.
IR (cm⁻¹) Characteristic absorptions for the N-H bond (around 3200-3400) and the amide C=O stretch (around 1650-1680).
Mass Spec. A molecular ion peak corresponding to the calculated molecular weight of the target compound.

Troubleshooting and Practical Insights

  • Low Yield in Step 1: Incomplete reaction or side reactions during the Dieckmann condensation can lead to lower yields. Ensure all reagents and solvents are anhydrous, as moisture will quench the sodium ethoxide base.

  • Difficulty in Purification of the Intermediate: The β-keto ester intermediate may be prone to decomposition. Purification should be carried out promptly. If vacuum distillation is challenging, column chromatography is a milder alternative.

  • Incomplete Cyclization in Step 2: If the cyclization does not go to completion, increasing the reaction time or the amount of hydrazine hydrate may be beneficial. The addition of a catalytic amount of acid helps to promote the initial hydrazone formation.

  • Product Characterization: Thorough characterization using a suite of spectroscopic techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) is essential to confirm the structure of the final product. 2D NMR experiments like COSY and HMQC can be valuable for assigning the proton and carbon signals of the fused ring system.

Conclusion

This application note provides a detailed and rational approach to the synthesis of the novel heterocyclic compound 7,8-dihydro-2H-thiopyrano[4,3-c]pyridazin-3(5H)-one. By following the outlined protocols and considering the provided insights, researchers should be well-equipped to successfully synthesize and characterize this molecule, paving the way for its evaluation in various biological assays and further development in medicinal chemistry programs.

References

Given the proposed nature of this synthesis, direct references for the complete synthesis of 7,8-dihydro-2H-thiopyrano[4,3-c]pyridazin-3(5H)-one are not available. The protocols are based on well-established, analogous chemical transformations found in the synthesis of related heterocyclic systems. For foundational knowledge on the reactions employed, please consult standard organic chemistry textbooks and the following representative literature on the synthesis of pyridazinones and thiopyrans:

  • Paronikyan, E. G., Noravyan, A. S., & Engoyan, A. P. (1996). Synthesis of 3-imino- and 3-oxo-derivatives of pyrano(thiopyrano)[3,4-c]pyridazine. Chemistry of Heterocyclic Compounds, 32, 1213. [Link]

  • El-Gazzar, A. R. B. A., et al. (2022). Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. RSC Medicinal Chemistry. [Link]

  • A review on the synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. (2023). RSC Advances. [Link]

  • Van der Eycken, J., & D'hooghe, M. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Molecules, 27(20), 7050. [Link]

Asymmetric Synthesis of Chiral Thiopyranopyridazinones: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: The Significance of Chiral Thiopyranopyridazinones in Medicinal Chemistry

The fusion of thiopyran and pyridazinone rings into a single molecular entity creates the thiopyranopyridazinone scaffold, a heterocyclic system of significant interest in medicinal chemistry and drug discovery. Pyridazinone derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2] Similarly, sulfur-containing heterocycles like thiopyrans are integral components of many pharmaceuticals and biologically active compounds, often contributing to their therapeutic efficacy.[3][4] The introduction of chirality into the thiopyranopyridazinone framework opens up new avenues for exploring stereospecific interactions with biological targets, potentially leading to the development of more potent and selective therapeutic agents with improved pharmacological profiles.

This guide provides a comprehensive overview of a proposed asymmetric synthesis of chiral thiopyranopyridazinones. We will delve into the mechanistic underpinnings of the key enantioselective transformation, provide a detailed, step-by-step experimental protocol, and outline the necessary analytical techniques for characterization and determination of enantiomeric purity.

Mechanistic Insights: A Proposed Asymmetric Hetero-Diels-Alder Approach

To achieve the enantioselective synthesis of the target chiral thiopyranopyridazinone, we propose a strategy centered around a catalytic asymmetric hetero-Diels-Alder reaction. This powerful C-C and C-S bond-forming reaction allows for the construction of the thiopyran ring with high stereocontrol.[5][6] The proposed catalytic cycle, illustrated below, utilizes a chiral Lewis acid catalyst to activate a thiocarbonyl dienophile towards cycloaddition with a suitable diene.

Catalytic Cycle Catalyst Chiral Lewis Acid (e.g., Chiral Phosphoric Acid) Activated_Complex Activated Dienophile- Catalyst Complex Catalyst->Activated_Complex Coordination Thiocarbonyl Thiocarbonyl Dienophile Thiocarbonyl->Activated_Complex Diene Diene Transition_State Diastereomeric Transition State Diene->Transition_State [4+2] Cycloaddition Activated_Complex->Transition_State Cycloadduct Chiral Thiopyran Intermediate Transition_State->Cycloadduct Cycloadduct->Catalyst Catalyst Regeneration Product Chiral Thiopyranopyridazinone (after further steps) Cycloadduct->Product Further Transformation

Figure 1: Proposed catalytic cycle for the asymmetric hetero-Diels-Alder reaction.

The chiral Lewis acid, such as a chiral phosphoric acid, coordinates to the thiocarbonyl group of the dienophile, lowering its LUMO energy and enhancing its reactivity.[7][8] This coordination also creates a chiral environment around the dienophile, leading to a diastereomeric transition state upon approach of the diene. The steric and electronic properties of the chiral ligand dictate the facial selectivity of the cycloaddition, resulting in the formation of one enantiomer of the thiopyran intermediate in excess. Subsequent transformation of this intermediate will yield the final chiral thiopyranopyridazinone.

Experimental Protocols: A Step-by-Step Guide

This section outlines a detailed, two-part protocol for the asymmetric synthesis of a representative chiral thiopyranopyridazinone.

Part 1: Asymmetric Hetero-Diels-Alder Reaction to form the Chiral Dihydrothiopyran Intermediate

This step focuses on the crucial enantioselective construction of the thiopyran ring.

Materials:

  • 1,3-Butadiene derivative (Diene)

  • α,β-Unsaturated thioketone (Dienophile)

  • Chiral Phosphoric Acid Catalyst (e.g., (R)-TRIP)[7][9]

  • Anhydrous Dichloromethane (DCM)

  • Molecular Sieves (4 Å)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the chiral phosphoric acid catalyst (5-10 mol%).

  • Add freshly activated 4 Å molecular sieves.

  • Add anhydrous DCM via syringe.

  • Cool the mixture to the desired temperature (e.g., -78 °C to -20 °C).

  • Add the α,β-unsaturated thioketone (1.0 equivalent) dissolved in a minimal amount of anhydrous DCM.

  • Stir the mixture for 15-30 minutes to allow for catalyst-dienophile complex formation.

  • Slowly add the 1,3-butadiene derivative (1.2-1.5 equivalents) to the reaction mixture.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a small amount of saturated aqueous sodium bicarbonate solution.

  • Allow the mixture to warm to room temperature.

  • Extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the chiral dihydrothiopyran intermediate.

Part 2: Formation of the Pyridazinone Ring

This part describes the cyclization to form the final thiopyranopyridazinone product.

Materials:

  • Chiral dihydrothiopyran intermediate from Part 1

  • Hydrazine hydrate or a substituted hydrazine[10][11]

  • Ethanol or another suitable protic solvent

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Dissolve the chiral dihydrothiopyran intermediate (1.0 equivalent) in ethanol in a round-bottom flask.

  • Add hydrazine hydrate (1.1-1.2 equivalents).

  • Add a catalytic amount of glacial acetic acid.

  • Reflux the reaction mixture and monitor its progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration. If not, concentrate the solvent under reduced pressure.

  • Purify the crude product by recrystallization or flash column chromatography to yield the final chiral thiopyranopyridazinone.

Data Presentation: Expected Outcomes

The following table summarizes the expected outcomes for the key asymmetric hetero-Diels-Alder reaction based on literature precedents for similar transformations.

EntryCatalyst Loading (mol%)Temperature (°C)Time (h)Yield (%)Enantiomeric Excess (ee, %)
15-20248592
210-40487895
350129085

Note: These are representative values and may vary depending on the specific substrates and reaction conditions.

Characterization and Data Analysis

Confirmation of the structure and determination of the enantiomeric purity of the synthesized chiral thiopyranopyridazinone are critical.

Structural Characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for elucidating the molecular structure of the final product.[12]

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.[13]

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the carbonyl of the pyridazinone ring.

Determination of Enantiomeric Excess (ee):

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method for determining the enantiomeric excess.[5][14] A chiral stationary phase (CSP) is used to separate the two enantiomers, and the ratio of their peak areas is used to calculate the ee.

Analytical Workflow Crude_Product Crude Product Purification Purification (Column Chromatography) Crude_Product->Purification Purified_Product Purified Product Purification->Purified_Product Structural_Analysis Structural Analysis Purified_Product->Structural_Analysis Chiral_Analysis Chiral Analysis Purified_Product->Chiral_Analysis NMR NMR Spectroscopy (1H, 13C) Structural_Analysis->NMR MS Mass Spectrometry Structural_Analysis->MS IR IR Spectroscopy Structural_Analysis->IR Final_Data Structure Confirmed & Enantiomeric Excess Determined NMR->Final_Data MS->Final_Data IR->Final_Data Chiral_HPLC Chiral HPLC Chiral_Analysis->Chiral_HPLC Chiral_HPLC->Final_Data

Figure 2: Workflow for the characterization and analysis of the synthesized chiral thiopyranopyridazinone.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or No Product Yield Inactive catalyst; Poor quality of reagents/solvents; Incorrect reaction temperature.Ensure the catalyst is properly activated and handled under inert conditions; Use freshly distilled/anhydrous solvents; Optimize the reaction temperature.
Low Enantioselectivity Racemization; Inappropriate catalyst or solvent; Reaction temperature too high.Screen different chiral catalysts and solvents; Lower the reaction temperature; Ensure the workup is performed at low temperatures.
Formation of Side Products Competing reaction pathways; Instability of reactants or products.Adjust stoichiometry of reactants; Modify reaction conditions (temperature, concentration); Analyze side products to understand their formation pathway.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

  • Handle all chemicals with care, consulting the Safety Data Sheet (SDS) for each reagent before use.

  • Organosulfur compounds can have unpleasant odors; ensure proper waste disposal procedures are followed.

  • Reactions at low temperatures require careful handling of cryogenic materials.

References

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Application Note & Protocols: High-Throughput Screening of 7,8-dihydro-2H-thiopyrano[4,3-c]pyridazin-3(5H)-one Analogs for Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Novel Scaffold

The pyridazinone core is a versatile heterocyclic scaffold that has demonstrated a wide range of biological activities, making it a privileged structure in medicinal chemistry.[1] Analogs have shown promise in developing therapies for conditions ranging from cancer and inflammation to cardiovascular and central nervous system disorders.[1] The novel 7,8-dihydro-2H-thiopyrano[4,3-c]pyridazin-3(5H)-one backbone represents an underexplored chemical space. Fusing the thiopyran ring to the pyridazinone core introduces unique conformational and electronic properties that warrant investigation for interaction with biological targets.

Protein kinases, which play a pivotal role in cellular signal transduction, are attractive and well-established drug targets, particularly in oncology.[2][3] High-throughput screening (HTS) of large, diverse compound libraries is a cornerstone of modern drug discovery, enabling the rapid identification of novel chemical matter that can modulate the activity of these targets.[4][5] This document provides a comprehensive guide for developing and executing a high-throughput screening campaign to identify inhibitors of a target protein kinase from a library of 7,8-dihydro-2H-thiopyrano[4,3-c]pyridazin-3(5H)-one analogs.

This guide will detail the use of the ADP-Glo™ Kinase Assay, a robust, luminescence-based method ideal for HTS.[6][7] We will cover the entire workflow, from initial assay development and validation to primary screening, data analysis, and a rigorous hit validation cascade designed to eliminate false positives and prioritize the most promising compounds for further development.

Assay Principle: Quantifying Kinase Activity with ADP-Glo™

The ADP-Glo™ Kinase Assay is a universal platform for measuring the activity of any ADP-generating enzyme, such as a protein kinase.[6] The assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase's activity. The process is performed in two steps within the same microplate well.[8]

  • Kinase Reaction & ATP Depletion: The kinase, its substrate, and ATP are incubated with the test compounds. After this reaction period, the ADP-Glo™ Reagent is added. This reagent simultaneously stops the kinase reaction and depletes any remaining unconsumed ATP.

  • ADP Conversion & Signal Generation: The Kinase Detection Reagent is then added, which contains enzymes that convert the ADP produced in the first step back into ATP. This newly synthesized ATP serves as a substrate for a luciferase/luciferin reaction, generating a light signal that is directly proportional to the initial amount of ADP.[6][8]

Inhibitors of the kinase will reduce the amount of ADP produced, leading to a decrease in the luminescent signal. This provides a sensitive and quantitative readout for identifying potential inhibitors.

HTS Assay Development and Optimization

A successful HTS campaign is built on a robust and reproducible assay.[9] The following protocols outline the critical steps for optimizing the ADP-Glo™ assay for your specific kinase of interest ("Kinase-X"). All experiments should be performed in a suitable low-volume, solid white microplate (e.g., 384-well) to maximize luminescent signal.

Materials and Reagents
  • Kinase-X (recombinant, purified)

  • Kinase-X specific substrate (peptide or protein)

  • ATP, high purity

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM MnCl₂, 2 mM TCEP)[10]

  • Broad-spectrum kinase inhibitor (e.g., Staurosporine) for use as a positive control

  • DMSO, molecular biology grade

  • 384-well solid white, low-volume assay plates

  • Multichannel pipettes or automated liquid handlers

  • Plate-based luminometer

Protocol: Enzyme and Substrate Titration

Rationale: Determining the optimal concentrations of enzyme and substrate is crucial to establish a sufficient signal window (the difference between inhibited and uninhibited signals) and ensure the assay operates under conditions sensitive to inhibition.

  • Prepare Kinase Dilutions: Create a serial dilution of Kinase-X in kinase buffer.

  • Prepare Substrate Dilutions: Create a serial dilution of the substrate in kinase buffer.

  • Assay Setup: In a 384-well plate, set up a matrix of kinase and substrate concentrations. For each combination, prepare wells for "No Enzyme" controls.

  • Initiate Reaction: Add ATP to a final concentration equivalent to its known Kₘ for Kinase-X.

  • Incubate: Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).[10]

  • Develop Signal: Add ADP-Glo™ Reagent, incubate for 40 minutes. Add Kinase Detection Reagent, incubate for another 40-60 minutes.[7]

  • Measure Luminescence: Read the plate on a luminometer.

  • Analysis: Plot the luminescent signal versus enzyme and substrate concentration. Select the concentrations that yield a robust signal and are on the linear portion of the enzyme titration curve. This ensures the assay is responsive to changes in enzyme activity.

Protocol: ATP Concentration and Reaction Time

Rationale: The ATP concentration should ideally be at or near the Michaelis-Menten constant (Kₘ) for the kinase. This condition provides the best sensitivity for detecting competitive inhibitors. The reaction should be stopped during the initial linear phase of product formation.

  • Setup: Using the optimized enzyme and substrate concentrations from section 3.2, prepare reactions with varying concentrations of ATP (e.g., from 0.1x to 10x Kₘ).

  • Time Course: For each ATP concentration, measure the reaction progress at multiple time points (e.g., 0, 15, 30, 60, 90, 120 minutes) by stopping the reaction with ADP-Glo™ Reagent.

  • Develop and Read: Complete the ADP-Glo™ protocol as described above.

  • Analysis: Plot luminescence versus time for each ATP concentration. Select an ATP concentration at or near the Kₘ and a reaction time that falls within the linear range of the signal increase. An ideal endpoint is typically where 10-20% of the substrate has been converted to product.

Protocol: Assay Validation and Z'-Factor Calculation

Rationale: The Z'-factor is a statistical parameter that measures the quality and reliability of an HTS assay.[11] It quantifies the separation between the positive and negative controls, indicating if the assay can reliably distinguish hits from noise.[12]

  • Prepare Controls: On a single 384-well plate, prepare a large number of wells (e.g., 48-96) for both negative and positive controls.

    • Negative Control (High Signal): Full reaction components + DMSO vehicle. This represents 0% inhibition.

    • Positive Control (Low Signal): Full reaction components + a saturating concentration of a known inhibitor (e.g., Staurosporine). This represents 100% inhibition.

  • Run Assay: Execute the full assay protocol using the optimized conditions determined previously.

  • Calculate Z'-Factor: Use the following formula with the luminescence data (RLU):

    Z' = 1 - ( (3 * SD_pos + 3 * SD_neg) / |Mean_pos - Mean_neg| )

    Where:

    • SD_pos and Mean_pos are the standard deviation and mean of the positive control.

    • SD_neg and Mean_neg are the standard deviation and mean of the negative control.

Table 1: Interpretation of Z'-Factor Values [11][12][13]

Z'-Factor ValueAssay QualitySuitability for HTS
> 0.5ExcellentIdeal for screening
0 to 0.5MarginalMay require further optimization; use with caution
< 0UnacceptableNot suitable for screening

An assay with a Z'-factor of ≥ 0.5 is considered robust and suitable for a full-scale HTS campaign.[11][13]

High-Throughput Screening Workflow

The success of an HTS campaign relies on a meticulously planned and automated workflow to screen large compound libraries efficiently and consistently.[2][14]

HTS_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Signal Detection cluster_analysis Data Analysis Lib Compound Library (in DMSO) Plate Acoustic Dispensing to 384w Assay Plates Lib->Plate ~50 nL/well Enz Add Kinase-X & Substrate Mix Plate->Enz Inc1 Incubate (e.g., 15 min) Enz->Inc1 ATP Initiate Reaction (Add ATP) Inc1->ATP Inc2 Incubate (e.g., 60 min, RT) ATP->Inc2 Stop Stop Reaction (Add ADP-Glo™ Reagent) Inc2->Stop Inc3 Incubate (40 min, RT) Stop->Inc3 Detect Develop Signal (Add Kinase Detection Reagent) Inc3->Detect Inc4 Incubate (40-60 min, RT) Detect->Inc4 Read Read Luminescence (Luminometer) Inc4->Read Data Raw Data (RLU) Read->Data Norm Normalization & % Inhibition Calculation Data->Norm Hit Hit Selection (Thresholding) Norm->Hit Final Primary Hit List Hit->Final

Diagram 1: Automated HTS workflow for kinase inhibitor screening.

Protocol: Primary Screen (Single Concentration)
  • Compound Plating: Using an acoustic liquid handler, dispense a low volume (e.g., 25-50 nL) of each compound from the 7,8-dihydro-2H-thiopyrano[4,3-c]pyridazin-3(5H)-one library into 384-well assay plates. This results in a final screening concentration of, for example, 10 µM. Each plate must include columns dedicated to positive (e.g., Staurosporine) and negative (DMSO) controls.

  • Reagent Addition 1 (Enzyme/Substrate): Add the pre-mixed Kinase-X and substrate solution in kinase buffer to all wells.

  • Pre-incubation: Incubate the plates for 15 minutes at room temperature to allow compounds to bind to the kinase before the reaction starts.

  • Reagent Addition 2 (ATP): Initiate the kinase reaction by adding ATP solution to all wells.

  • Reaction Incubation: Incubate for the optimized reaction time (e.g., 60 minutes) at room temperature.

  • Reagent Addition 3 (Stop): Add ADP-Glo™ Reagent to all wells to terminate the reaction. Incubate for 40 minutes.

  • Reagent Addition 4 (Detection): Add Kinase Detection Reagent to all wells. Incubate for 40-60 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition: Read the plates using a luminometer.

Data Analysis and Hit Identification

Raw data from the luminometer must be normalized to account for plate-to-plate and systematic variations.

Data Normalization

The percent inhibition for each compound is calculated relative to the on-plate controls:

% Inhibition = 100 * ( 1 - ( (RLU_compound - Mean_RLU_pos) / (Mean_RLU_neg - Mean_RLU_pos) ) )

Where:

  • RLU_compound is the raw luminescence unit for the test well.

  • Mean_RLU_pos is the average signal from the positive control wells on the same plate.

  • Mean_RLU_neg is the average signal from the negative control wells on the same plate.

Hit Selection Criteria

A "hit" is a compound that meets a predefined activity threshold. A common and robust method is to set the hit threshold based on the standard deviation of the sample population.

Hit Threshold = Mean_%Inhibition_samples + (3 * SD_%Inhibition_samples)

Any compound with a % Inhibition value exceeding this threshold is considered a primary hit. For example, if the mean inhibition of all library compounds is 2% with a standard deviation of 5%, the hit cutoff would be 2% + (3 * 5%) = 17% inhibition.

Table 2: Example Hit Selection Parameters

ParameterValue/FormulaRationale
Primary Screening Conc.10 µMA standard concentration to balance hit rate with specificity.
Per-Plate Z'> 0.5Ensures data quality for each plate in the screen.
Hit Definition% Inhibition > Mean + 3*SDA statistically robust method to identify significant activity.
Hit Rate Target0.5% - 2.0%A typical desired outcome for a well-behaved HTS campaign.

Hit Confirmation and Validation Cascade

Primary hits from HTS contain a significant number of false positives.[9] A rigorous validation cascade is essential to confirm activity, determine potency, and rule out assay artifacts, ensuring that resources are focused on the most promising chemical matter.[15]

Validation_Cascade cluster_funnel Hit Triage & Validation A Primary Hits from HTS (e.g., 1000 compounds) B Hit Confirmation (Fresh solid sample, single-dose re-test) A->B Confirms on-target activity C Potency Determination (10-point dose-response, IC50 value) B->C Quantifies potency D Orthogonal Assay (Non-luminescence based method) C->D Rules out technology-specific artifacts E Selectivity & Promiscuity Checks (Assay interference, counter-screens) D->E Ensures specificity F Validated Hits for H2L (e.g., 10-20 compounds) E->F Ready for Hit-to-Lead Chemistry

Diagram 2: A tiered hit validation cascade to prioritize promising compounds.

Protocol: Hit Confirmation Re-test

Rationale: This step validates that the observed activity is reproducible from a fresh sample of the compound, ruling out errors from the library plating or compound degradation.

  • Source Fresh Compound: Obtain dry powder samples of all primary hits.

  • Prepare Plates: Create new master plates of the confirmed hits dissolved in DMSO.

  • Re-test: Test the compounds in the primary ADP-Glo™ assay at the same single concentration (e.g., 10 µM) in triplicate.

  • Analysis: Compounds that reproduce their initial level of inhibition are carried forward.

Protocol: Dose-Response and IC₅₀ Determination

Rationale: This experiment determines the potency of the confirmed hits.[16] The IC₅₀ is the concentration of an inhibitor required to reduce the enzyme's activity by 50%.[17][18]

  • Serial Dilution: Prepare a 10-point, 3-fold serial dilution for each confirmed hit, starting from a high concentration (e.g., 100 µM).

  • Assay: Test these dilutions in the primary ADP-Glo™ assay.

  • Data Analysis: Plot % Inhibition versus the log of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[19] Data should be reported as pIC₅₀ ± SEM for more robust statistical comparison.[16]

Protocol: Orthogonal Assay

Rationale: To ensure the compound's activity is not an artifact of the detection technology (e.g., inhibiting luciferase), hits must be validated in an assay with a different readout.[15]

  • Select Assay: Choose a non-luminescence-based kinase assay, such as a fluorescence polarization (FP) assay or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

  • Execute Assay: Test the potent hits in a dose-response format using the orthogonal assay.

  • Analysis: Active compounds should demonstrate comparable IC₅₀ values in both the primary and orthogonal assays. A significant potency shift may indicate an assay artifact.

Counter-Screening and Promiscuity

Rationale: This final step helps eliminate compounds that are non-specific inhibitors or interfere with the assay in other ways.

  • Luciferase Counter-Screen: Test hits in an assay containing only luciferase, ATP, and luciferin (no kinase). Compounds that inhibit this reaction are likely false positives.

  • Promiscuity Screens: Test hits against a panel of unrelated kinases to assess their selectivity profile. Highly promiscuous compounds are often deprioritized.

Compounds that successfully pass through this entire cascade are considered validated hits , providing a high-quality starting point for medicinal chemistry efforts in a hit-to-lead program.

Conclusion

This application note provides a detailed framework for the high-throughput screening of 7,8-dihydro-2H-thiopyrano[4,3-c]pyridazin-3(5H)-one analogs as potential kinase inhibitors. By following a systematic approach of rigorous assay optimization, a carefully controlled primary screen, and a multi-tiered hit validation cascade, researchers can confidently identify and prioritize novel, potent, and specific modulators of their kinase target. This strategy maximizes the potential for success in the early stages of drug discovery and provides a solid foundation for subsequent lead optimization programs.

References

  • Evotec. (2024, March 7). How To Optimize Your Hit Identification Strategy.
  • Promega Corporation. (n.d.). ADP-Glo™ Kinase Assay Protocol.
  • Luchini, A., et al. (2024, October 1). Dose–Response Curves and the Determination of IC50 and EC50 Values.
  • Bömer, U., et al. (n.d.). High-throughput screening for kinase inhibitors. PubMed.
  • Wikipedia. (n.d.). Z-factor.
  • Bentham Science. (n.d.).
  • Promega Corporation. (n.d.). ADP-Glo™ Kinase Assay Technical Manual #TM313.
  • Sygnature Discovery. (n.d.). Effective Strategies for Successful Hit Identification in Drug Discovery.
  • Sigma-Aldrich. (n.d.). How to Interpret Dose-Response Curves.
  • GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay.
  • Cairo University Scholar. (2019, November 4). Synthesis and biological application of pyranopyrimidine derivatives catalyzed by efficient nanoparticles and their nucleoside a.
  • PubMed. (n.d.). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection.
  • Towards Data Science. (2021, January 6). Drug dose-response data analysis.
  • BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay.
  • NIH. (n.d.). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns.
  • BMG LABTECH. (2025, January 27). The Z prime value (Z´).
  • GraphPad. (n.d.). 50% of what? How exactly are IC50 and EC50 defined?.
  • Frontiers. (n.d.). Pyranone Derivatives With Antitumor Activities, From the Endophytic Fungus Phoma sp. YN02-P-3.
  • Drug Target Review. (2023, March 30). Assay performance and the Z'-factor in HTS.
  • Drug Target Review. (2017, December 12). A pragmatic approach to hit validation following biochemical high-throughput screening.
  • Protocol Exchange. (n.d.). ADP Glo Protocol.
  • Medium. (2024, February 22).
  • BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays.
  • ResearchGate. (n.d.).
  • Clinical Research News. (2022, May 18).
  • On HTS. (2023, December 12). On HTS: Z-factor.
  • MDPI. (n.d.).
  • Promega Corporation. (n.d.). ADP-Glo(TM) Kinase Assay Quick Protocol #9FB099.
  • Bentham Science Publishers. (2005, March 1). High Throughput Screening for Protein Kinase Inhibitors.
  • PubMed Central. (n.d.). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors.

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Application Notes and Protocols: A Comprehensive Guide to Evaluating the Efficacy of 7,8-dihydro-2H-thiopyrano[4,3-c]pyridazin-3(5H)-one Using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Thiopyranopyridazinone

The pyridazinone scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects[1][2][3]. The fusion of a thiopyrano ring to this privileged core, yielding 7,8-dihydro-2H-thiopyrano[4,3-c]pyridazin-3(5H)-one, presents a novel chemical entity with significant therapeutic promise. While the precise mechanism of action for this specific molecule is yet to be fully elucidated, its structural congeners have been implicated in the modulation of critical cellular pathways, such as those governed by cyclooxygenase (COX) enzymes and various protein kinases[4].

This guide provides a comprehensive suite of cell-based assays designed to systematically evaluate the efficacy and elucidate the mechanism of action of 7,8-dihydro-2H-thiopyrano[4,3-c]pyridazin-3(5H)-one. The protocols herein are structured to provide a robust framework for researchers, scientists, and drug development professionals to characterize the compound's biological activity, from initial cytotoxicity screening to more in-depth mechanistic studies. Our approach emphasizes not just the procedural steps but the underlying scientific rationale, ensuring that the data generated is both reliable and insightful.

I. Foundational Efficacy Screening: Determining Cytotoxicity and Anti-Proliferative Activity

A critical first step in the evaluation of any potential therapeutic agent is to determine its effect on cell viability and proliferation. This provides essential information on the compound's potency (e.g., IC50 value) and its therapeutic window. We will employ two distinct yet complementary assays to build a comprehensive initial profile of 7,8-dihydro-2H-thiopyrano[4,3-c]pyridazin-3(5H)-one.

A. Cell Viability Assessment using CellTiter-Glo® Luminescent Assay

Scientific Rationale: The CellTiter-Glo® assay is a highly sensitive method that quantifies ATP, an indicator of metabolically active, viable cells[5][6]. A decrease in ATP levels is directly proportional to the degree of cytotoxicity induced by the test compound. This assay is preferred over traditional colorimetric assays (e.g., MTT) due to its superior sensitivity, fewer procedural steps, and reduced susceptibility to interference from colored compounds.

Experimental Workflow:

G cluster_0 Day 1: Cell Seeding cluster_1 Day 2: Compound Treatment cluster_2 Day 4/5: Assay and Readout seed_cells Seed cells in 96-well plate incubate_24h_1 Incubate for 24h seed_cells->incubate_24h_1 add_compound Add serial dilutions of 7,8-dihydro-2H-thiopyrano[4,3-c]pyridazin-3(5H)-one incubate_24h_1->add_compound incubate_48_72h Incubate for 48-72h add_compound->incubate_48_72h add_ctg Add CellTiter-Glo® Reagent incubate_48_72h->add_ctg incubate_10min Incubate for 10 min add_ctg->incubate_10min read_luminescence Read luminescence incubate_10min->read_luminescence

Caption: Workflow for CellTiter-Glo® Viability Assay.

Detailed Protocol:

  • Cell Seeding:

    • Harvest and count cells from a healthy, sub-confluent culture.

    • Seed cells into a white, clear-bottom 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Include wells for "cells only" (negative control) and "no cells" (background) controls.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of 7,8-dihydro-2H-thiopyrano[4,3-c]pyridazin-3(5H)-one in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations. Ensure the final solvent concentration is consistent across all wells and does not exceed 0.5%.

    • Add the diluted compound to the appropriate wells. Include a vehicle control (medium with the same final solvent concentration).

    • Incubate for a period relevant to the expected mechanism of action (typically 48-72 hours).

  • Assay and Data Acquisition:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate-reading luminometer.

Data Analysis and Interpretation:

ParameterDescriptionCalculation
% Viability The percentage of viable cells in treated wells relative to vehicle-treated controls.((RLU_sample - RLU_background) / (RLU_vehicle - RLU_background)) * 100
IC50 The concentration of the compound that inhibits cell viability by 50%.Determined by plotting % Viability against log[Compound] and fitting a sigmoidal dose-response curve.

RLU = Relative Luminescence Units

II. Mechanistic Insights: Probing for Apoptosis and Cell Cycle Arrest

Following the initial determination of cytotoxicity, the next logical step is to investigate the underlying mechanism of cell death. Apoptosis (programmed cell death) and cell cycle arrest are common mechanisms for anti-cancer agents.

A. Apoptosis Detection by Caspase-3/7 Activity and Annexin V Staining

Scientific Rationale: Apoptosis is executed by a family of proteases called caspases. The activation of effector caspases, such as caspase-3 and caspase-7, is a hallmark of apoptosis. We will utilize a dual-staining method to detect two key apoptotic events: the activation of caspase-3/7 and the externalization of phosphatidylserine (PS), an early apoptotic marker, using Annexin V[2]. This provides a robust, multi-parametric assessment of apoptosis.

Experimental Workflow:

G cluster_0 Cell Treatment cluster_1 Staining cluster_2 Analysis seed_cells Seed cells in 6-well plate treat_compound Treat with compound (e.g., IC50 concentration) seed_cells->treat_compound incubate Incubate for 24-48h treat_compound->incubate harvest_cells Harvest and wash cells incubate->harvest_cells stain Stain with Annexin V-FITC and Caspase-3/7 substrate harvest_cells->stain incubate_rt Incubate at room temperature stain->incubate_rt analyze_fc Analyze by flow cytometry incubate_rt->analyze_fc

Caption: Workflow for Apoptosis Assay by Flow Cytometry.

Detailed Protocol:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat cells with 7,8-dihydro-2H-thiopyrano[4,3-c]pyridazin-3(5H)-one at concentrations around the predetermined IC50 value. Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).

    • Incubate for a suitable duration (e.g., 24 or 48 hours).

  • Cell Staining:

    • Harvest both adherent and floating cells.

    • Wash the cells with cold PBS.

    • Resuspend the cells in 1X Annexin V Binding Buffer.

    • Add Annexin V-FITC (or another fluorophore conjugate) and a fluorescent caspase-3/7 substrate.

    • Incubate for 15-20 minutes at room temperature, protected from light.

  • Flow Cytometry Analysis:

    • Analyze the stained cells on a flow cytometer.

    • Use appropriate laser and filter settings for the chosen fluorophores.

    • Collect data for at least 10,000 events per sample.

Data Interpretation:

Cell PopulationAnnexin V StainingCaspase-3/7 ActivityInterpretation
Q1 NegativePositiveEarly Apoptotic
Q2 PositivePositiveLate Apoptotic/Necrotic
Q3 NegativeNegativeLive Cells
Q4 PositiveNegativeNecrotic Cells

An increase in the percentage of cells in Q1 and Q2 in the compound-treated samples compared to the vehicle control indicates the induction of apoptosis.

B. Cell Cycle Analysis by Propidium Iodide Staining

Scientific Rationale: Many cytotoxic compounds exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest at specific phases (G0/G1, S, or G2/M)[3]. Propidium iodide (PI) is a fluorescent intercalating agent that stoichiometrically binds to DNA, allowing for the quantification of DNA content and thus the distribution of cells in different phases of the cell cycle by flow cytometry[1].

Detailed Protocol:

  • Cell Treatment and Fixation:

    • Treat cells with the compound as described for the apoptosis assay.

    • Harvest the cells and wash with PBS.

    • Fix the cells by dropwise addition of ice-cold 70% ethanol while gently vortexing.

    • Incubate at -20°C for at least 2 hours (or overnight).

  • Staining and Analysis:

    • Wash the fixed cells with PBS to remove the ethanol.

    • Resuspend the cell pellet in a staining solution containing propidium iodide and RNase A (to prevent staining of double-stranded RNA).

    • Incubate for 30 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry, measuring the linear fluorescence of the PI signal.

Data Analysis and Interpretation: A histogram of cell count versus fluorescence intensity will be generated. The distribution of cells in the G0/G1, S, and G2/M phases can be quantified using cell cycle analysis software. An accumulation of cells in a particular phase in the compound-treated samples compared to the control suggests cell cycle arrest at that checkpoint.

III. Target Engagement and Validation: A Hypothesis-Driven Approach

Given that specific targets for 7,8-dihydro-2H-thiopyrano[4,3-c]pyridazin-3(5H)-one are not yet defined, a hypothesis-driven approach is necessary. Based on the activities of related pyridazinone compounds, potential targets could include cyclooxygenase (COX) enzymes, which are key mediators of inflammation[4].

A. In Vitro COX-1/COX-2 Inhibition Assay

Scientific Rationale: To investigate the potential anti-inflammatory properties of the compound, a direct enzymatic assay for COX-1 and COX-2 inhibition can be performed. This assay measures the ability of the compound to block the conversion of arachidonic acid to prostaglandin H2 by purified COX enzymes.

Protocol Outline:

  • Assay Principle: A colorimetric or fluorometric COX inhibitor screening assay kit is used. The assay measures the peroxidase component of COX activity.

  • Procedure:

    • Purified COX-1 or COX-2 enzyme is incubated with the test compound at various concentrations.

    • Arachidonic acid (the substrate) is added to initiate the reaction.

    • The production of the prostaglandin product is measured by a detection reagent that yields a colorimetric or fluorescent signal.

  • Data Analysis: The percentage of COX inhibition is calculated for each compound concentration, and an IC50 value is determined. Comparing the IC50 values for COX-1 and COX-2 will reveal the compound's potency and selectivity.

IV. Assay Validation and Trustworthiness

To ensure the scientific integrity of the findings, all assays must be rigorously validated.[4] This includes:

  • Reproducibility: Experiments should be repeated independently to ensure the consistency of the results.

  • Positive and Negative Controls: The inclusion of appropriate controls is essential for data interpretation.

  • Z'-factor Calculation: For high-throughput screening, the Z'-factor should be calculated to assess the quality and robustness of the assay. A Z'-factor between 0.5 and 1.0 is considered excellent.

The U.S. Food and Drug Administration (FDA) provides guidance on the validation of potency assays for cellular and gene therapy products, which can serve as a valuable reference for establishing robust and reliable analytical methods.

V. Concluding Remarks and Future Directions

The suite of cell-based assays detailed in this application note provides a comprehensive and scientifically sound framework for the initial evaluation of 7,8-dihydro-2H-thiopyrano[4,3-c]pyridazin-3(5H)-one. The data generated from these studies will be instrumental in determining the compound's cytotoxic and anti-proliferative efficacy, elucidating its primary mechanism of action at the cellular level, and guiding future pre-clinical development. Should the compound show promising activity in these assays, further studies, such as broader kinase screening, target deconvolution studies, and in vivo efficacy models, will be warranted to fully characterize its therapeutic potential.

References

  • Abdel-Maksoud, M. S., et al. (2023). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Future Medicinal Chemistry. Available at: [Link]

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Application Notes and Protocols for the In Vivo Evaluation of Thiopyranopyridazinone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Scaffold

The thiopyranopyridazinone scaffold represents a compelling area of medicinal chemistry, integrating two pharmacologically significant heterocycles. The pyridazinone core is a well-established pharmacophore with a diverse range of biological activities, including anti-inflammatory, cardiotonic, and anticonvulsant properties.[1] The fusion of a thiopyran ring introduces additional structural complexity and potential for novel biological interactions. Preliminary in silico and in vitro studies on analogous compounds suggest that this novel chemical class may exhibit potent and selective activities, making in vivo evaluation a critical next step in the drug development process.

This guide provides a comprehensive framework for the in- vivo evaluation of thiopyranopyridazinone derivatives in animal models. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but also the scientific rationale behind the experimental designs. We will delve into the evaluation of three primary potential activities suggested by the scaffold's constituent parts: anti-inflammatory, anticonvulsant, and cardiotonic effects. Furthermore, we will address the crucial aspects of formulation, pharmacokinetics, and preliminary toxicological assessment that are integral to a successful in vivo study.

Part 1: Foundational In Vivo Studies - Pharmacokinetics and Toxicology

A thorough understanding of a compound's pharmacokinetic (PK) and toxicological profile is paramount before embarking on efficacy studies.[2][3] These initial studies guide dose selection, inform the choice of animal model, and ensure the ethical and effective conduct of subsequent experiments.

Preliminary Pharmacokinetic Profiling

Pharmacokinetic studies characterize the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate.[2] For novel thiopyranopyridazinone derivatives, a preliminary PK study in a rodent model (e.g., rats or mice) is recommended.

Objective: To determine key pharmacokinetic parameters such as bioavailability, half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), and clearance.

Protocol:

  • Animal Model: Male/Female Sprague-Dawley rats (n=3-5 per group).

  • Formulation: See Section 3 for guidance on formulating poorly soluble compounds.

  • Dosing:

    • Intravenous (IV) administration: A single bolus dose (e.g., 1-2 mg/kg) to determine clearance and volume of distribution.

    • Oral (PO) administration: A single oral gavage dose (e.g., 10-20 mg/kg) to assess oral bioavailability.

  • Sample Collection: Serial blood samples are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

  • Analysis: Plasma concentrations of the thiopyranopyridazinone derivative are quantified using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Pharmacokinetic parameters are calculated using non-compartmental analysis.

Acute Toxicity Assessment

An acute toxicity study provides an initial assessment of the compound's safety profile and helps determine the maximum tolerated dose (MTD).[4][5]

Objective: To evaluate the short-term toxicity of a single high dose of the thiopyranopyridazinone derivative.

Protocol:

  • Animal Model: Mice or rats (n=3-5 per dose group).

  • Dosing: Administer escalating single doses of the compound.

  • Observation: Monitor animals closely for clinical signs of toxicity (e.g., changes in behavior, posture, breathing) and mortality for up to 14 days.

  • Endpoint: Determine the MTD, defined as the highest dose that does not cause mortality or significant clinical signs of toxicity.

Part 2: Efficacy Evaluation in Disease Models

Based on the known activities of pyridazinone and thiopyran moieties, the following in vivo models are recommended for evaluating the efficacy of novel thiopyranopyridazinone derivatives.

Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema Model

The carrageenan-induced paw edema model is a widely used and well-characterized assay for evaluating the acute anti-inflammatory activity of novel compounds.[6] This model is particularly relevant for compounds suspected of inhibiting cyclooxygenase (COX) enzymes.[1]

Causality of Experimental Choices: Carrageenan injection induces a biphasic inflammatory response. The early phase is mediated by histamine and serotonin, while the later phase (after 3 hours) is primarily driven by the production of prostaglandins, which are synthesized by COX enzymes.[7] Therefore, inhibition of paw edema in the later phase suggests a mechanism involving COX inhibition.

Experimental Workflow:

G cluster_0 Pre-treatment Phase cluster_1 Induction & Observation Phase cluster_2 Data Analysis Phase acclimatize Acclimatize Animals baseline Measure Baseline Paw Volume acclimatize->baseline dosing Administer Test Compound / Vehicle / Positive Control baseline->dosing carrageenan Inject Carrageenan into Paw dosing->carrageenan 30-60 min post-dosing measure_edema Measure Paw Volume at 1, 2, 3, 4, 5 hours carrageenan->measure_edema calculate_inhibition Calculate % Inhibition of Edema measure_edema->calculate_inhibition statistical_analysis Perform Statistical Analysis calculate_inhibition->statistical_analysis G cluster_0 Pre-treatment Phase cluster_1 Induction & Observation Phase cluster_2 Data Analysis Phase acclimatize Acclimatize Animals dosing Administer Test Compound / Vehicle / Positive Control acclimatize->dosing ptz_injection Inject PTZ Subcutaneously dosing->ptz_injection Time to Peak Effect observe Observe for Seizure Activity (30 min) ptz_injection->observe score Score Seizure Severity (Racine Scale) observe->score analyze_latency Analyze Latency to First Seizure score->analyze_latency analyze_severity Compare Seizure Scores score->analyze_severity analyze_protection Determine % Protection score->analyze_protection

Caption: Workflow for PTZ-Induced Seizure Assay.

Detailed Protocol:

  • Animal Model: Male Swiss albino or C57BL/6 mice (20-25g). [8]2. Groups (n=8-10 per group):

    • Vehicle Control.

    • Positive Control (e.g., Diazepam or Sodium Valproate). [9] * Thiopyranopyridazinone Derivative (at least 3 dose levels).

  • Procedure: a. Administer the test compound, vehicle, or positive control. b. At the time of peak effect (determined from PK studies), administer PTZ (e.g., 85 mg/kg, subcutaneous). [10] c. Immediately place the animal in an observation chamber and record seizure activity for 30 minutes. [8][11]4. Data Analysis:

    • Latency: Record the time to the onset of the first myoclonic twitch and generalized clonic seizure.

    • Severity: Score the seizure severity using a modified Racine scale. [8] * Protection: An animal is considered protected if it does not exhibit generalized clonic seizures.

Quantitative Data Summary:

Compound ClassIn Vivo ModelKey FindingsReference
Thiopyrano[2,3-d]thiazole DerivativesSubcutaneous PTZ testPronounced anticonvulsant effect, potential affinity for GABAA receptor.[9][12]
3-(Benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione DerivativesscPTZ seizure modelSignificant prolongation of latency to first seizure.[13]
Cardiotonic Activity Evaluation

The evaluation of cardiotonic activity in vivo requires more specialized techniques to measure direct effects on cardiac contractility and hemodynamics. [14][15]Pyridazinone derivatives have been investigated as cardiotonic agents, often acting as phosphodiesterase III (PDE3) inhibitors. [16][17] Causality of Experimental Choices: PDE3 inhibition in cardiac muscle leads to increased levels of cyclic AMP (cAMP), which in turn enhances calcium influx and myocardial contractility (positive inotropic effect). [17]In vivo, this translates to an increase in parameters like the maximum rate of left ventricular pressure rise (+dP/dtmax).

Experimental Workflow:

G cluster_0 Surgical Preparation cluster_1 Data Acquisition cluster_2 Data Analysis anesthetize Anesthetize Animal catheterize Catheterize Carotid Artery & Jugular Vein anesthetize->catheterize stabilize Allow for Stabilization catheterize->stabilize baseline Record Baseline Hemodynamic Parameters stabilize->baseline infuse Infuse Test Compound / Vehicle baseline->infuse record_changes Continuously Record Hemodynamic Parameters infuse->record_changes analyze_dpdt Analyze Change in +dP/dtmax record_changes->analyze_dpdt analyze_hr_bp Analyze Changes in Heart Rate & Blood Pressure record_changes->analyze_hr_bp dose_response Generate Dose-Response Curves analyze_dpdt->dose_response analyze_hr_bp->dose_response

Caption: Workflow for In Vivo Hemodynamic Evaluation.

Detailed Protocol:

  • Animal Model: Anesthetized rats or guinea pigs.

  • Surgical Preparation:

    • Anesthetize the animal (e.g., with urethane or a combination of ketamine/xylazine).

    • Insert a catheter into the left carotid artery and advance it into the left ventricle to measure left ventricular pressure (LVP).

    • Insert a catheter into the jugular vein for drug administration.

  • Hemodynamic Measurements:

    • Record baseline LVP, heart rate (HR), and mean arterial pressure (MAP).

    • Calculate +dP/dtmax from the LVP signal.

  • Dosing: Infuse the thiopyranopyridazinone derivative intravenously in escalating doses.

  • Data Analysis: Measure the changes in +dP/dtmax, HR, and MAP at each dose level to evaluate the compound's inotropic and hemodynamic effects.

Quantitative Data Summary:

Compound ClassIn Vivo ModelKey FindingsReference
6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivativesIsolated perfused toad heartClear cardiotonic effect.[7]
[4-(substituted-amino)phenyl]pyridazinonesIn vivo dog modelPotent positive inotropic and vasodilating activity.[18]

Part 3: Critical Considerations for In Vivo Studies

Formulation of Poorly Soluble Compounds

Thiopyranopyridazinone derivatives are likely to have poor water solubility, a common challenge in preclinical studies. [9]An appropriate formulation is crucial for achieving adequate and consistent drug exposure.

Strategies for Formulation Development:

  • Co-solvents: A mixture of solvents can be used to increase solubility. Common co-solvents for in vivo studies include polyethylene glycol (PEG), propylene glycol, and ethanol.

  • Surfactants: Surfactants like Tween 80 or Cremophor EL can be used to create micellar solutions or emulsions.

  • Lipid-based formulations: Dissolving the compound in oils or lipids can enhance oral absorption. [12][19]* Nanosuspensions: Reducing the particle size of the compound to the nanometer range can improve its dissolution rate and bioavailability. [20] It is essential to start with simple formulations and progress to more complex ones if necessary. The chosen vehicle should be well-tolerated by the animal model and should not interfere with the biological assay.

In Vivo Target Engagement

To strengthen the link between the observed in vivo effects and the proposed mechanism of action, target engagement studies can be conducted.

  • For Anti-inflammatory Activity (COX-2 Inhibition): Measure the levels of prostaglandins (e.g., PGE2) in the inflammatory exudate or tissue. A reduction in PGE2 levels in treated animals would provide evidence of COX-2 inhibition in vivo. [21]* For Anticonvulsant Activity (GABAA Receptor Modulation): Ex vivo receptor binding assays can be performed on brain tissue from treated animals to assess the compound's ability to modulate GABAA receptor binding. [13][22]* For Cardiotonic Activity (PDE3 Inhibition): Measure cAMP levels in cardiac tissue from treated animals. An increase in cAMP would support a PDE3 inhibition mechanism. [23]

Conclusion

The in vivo evaluation of thiopyranopyridazinone derivatives is a multifaceted process that requires a systematic and well-reasoned approach. By starting with foundational pharmacokinetic and toxicological studies, researchers can design more informative and efficient efficacy studies. The protocols and strategies outlined in this guide provide a robust framework for investigating the anti-inflammatory, anticonvulsant, and cardiotonic potential of this novel chemical class. Careful execution of these in vivo experiments, coupled with an understanding of the underlying biological mechanisms, will be crucial in determining the therapeutic promise of thiopyranopyridazinone derivatives.

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Application Notes & Protocols: 7,8-dihydro-2H-thiopyrano[4,3-c]pyridazin-3(5H)-one as a Novel Fluorogenic Probe for Monoamine Oxidase Activity

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the hypothetical application of 7,8-dihydro-2H-thiopyrano[4,3-c]pyridazin-3(5H)-one, hereafter referred to as TPD-Probe 1, as a fluorogenic molecular probe for the detection of monoamine oxidase (MAO) activity. While the direct use of this specific molecule as a probe has not been previously reported, its structural motifs—a thiopyran ring and a pyridazinone core—are present in numerous bioactive compounds, including enzyme inhibitors. Pyridazinone derivatives, in particular, have been identified as potent inhibitors of monoamine oxidases.[1] This application note is therefore a forward-looking guide, postulating a scientifically plausible mechanism of action and providing detailed, field-proven protocols for the characterization and use of TPD-Probe 1 for in vitro enzymatic assays and cellular imaging of MAO.

Introduction and Scientific Rationale

Monoamine oxidases (MAOs) are a family of flavin-containing enzymes responsible for the oxidative deamination of neurotransmitters and dietary amines. The two principal isoforms, MAO-A and MAO-B, are critical targets in neuropharmacology, implicated in depression, Parkinson's disease, and Alzheimer's disease. The development of tools to monitor MAO activity in real-time provides invaluable insights into disease progression and the efficacy of therapeutic interventions.[2][3][4]

Fluorescent molecular probes offer a non-invasive, highly sensitive, and spatiotemporally resolved method for tracking enzyme activity.[2][5] The design of such probes often relies on an enzyme-triggered chemical transformation that "switches on" or modulates the fluorescence of a reporter molecule.[6] TPD-Probe 1 (Figure 1), a heterocyclic system available from commercial suppliers[7], possesses the necessary structural features to serve as a potential fluorogenic substrate for MAOs. The pyridazinone scaffold is a known pharmacophore in MAO inhibitors, suggesting a potential affinity for the enzyme's active site.[1]

We hypothesize that TPD-Probe 1 is intrinsically weakly fluorescent but can undergo MAO-catalyzed oxidation, leading to a molecular rearrangement that yields a highly fluorescent product. This "turn-on" response would be directly proportional to MAO activity, enabling quantitative measurements.

Figure 1: Chemical Structure of TPD-Probe 1

  • IUPAC Name: 7,8-dihydro-2H-thiopyrano[4,3-c]pyridazin-3(5H)-one

  • Molecular Formula: C₇H₈N₂OS[7]

  • CAS Number: 1269531-18-1[7]

Proposed Mechanism of Action

The proposed mechanism for TPD-Probe 1 as a fluorogenic sensor for MAO activity is depicted below. We postulate a two-step process initiated by the enzyme:

  • MAO-Catalyzed Oxidation: The secondary amine within the dihydropyridazine ring of TPD-Probe 1 is oxidized by MAO, a reaction characteristic of this enzyme class. This oxidation would generate an unstable intermediate.

  • Spontaneous Elimination & Aromatization: The oxidized intermediate is proposed to undergo a spontaneous elimination and subsequent aromatization of the pyridazinone ring system. This molecular rearrangement would create a more conjugated, planar system, which is expected to exhibit significantly enhanced fluorescence compared to the non-planar, saturated parent molecule.

The intensity of the resulting fluorescence would thus serve as a direct readout of MAO enzymatic activity.

G cluster_0 Step 1: MAO-Catalyzed Oxidation cluster_1 Step 2: Spontaneous Rearrangement Probe TPD-Probe 1 (Weakly Fluorescent) Intermediate Oxidized Intermediate Probe->Intermediate MAO, O₂, H₂O Product Fluorescent Product (Highly Conjugated) Intermediate->Product Spontaneous Elimination Fluorescence Fluorescence Signal Product->Fluorescence λ_em MAO MAO Enzyme MAO->Probe

Caption: Proposed mechanism of MAO-mediated activation of TPD-Probe 1.

Synthesis and Preparation

While TPD-Probe 1 is commercially available, a plausible synthetic route is outlined below for custom synthesis or derivatization. The synthesis of fused pyridazinones can often be achieved through the condensation of a suitable dicarbonyl compound or its equivalent with hydrazine.[3]

G Start Tetrahydro-4H-thiopyran-3,4-dicarboxylate Step1 Hydrazine Hydrate (N₂H₄·H₂O) Start->Step1 Reflux in Ethanol Product TPD-Probe 1 Step1->Product Cyclocondensation

Caption: Plausible synthetic workflow for TPD-Probe 1.

Protocols for Probe Characterization and Application

Photophysical Characterization

Objective: To determine the fundamental photophysical properties of TPD-Probe 1 and its putative fluorescent product.

Materials:

  • TPD-Probe 1

  • Purified MAO-A and MAO-B enzymes

  • Spectroscopy-grade solvents (e.g., DMSO, PBS pH 7.4)

  • Quartz cuvettes

  • UV-Vis Spectrophotometer

  • Fluorometer

Protocol:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of TPD-Probe 1 in DMSO. Store at -20 °C, protected from light.

  • Absorption Spectra:

    • Dilute the stock solution to 10 µM in PBS (pH 7.4).

    • Record the absorption spectrum from 250 nm to 600 nm.

  • Emission Spectra:

    • Using the same 10 µM solution, excite the sample at the determined absorption maximum (λ_abs_max).

    • Record the emission spectrum from (λ_abs_max + 10 nm) to 700 nm.

  • Generation of Fluorescent Product:

    • Incubate 10 µM TPD-Probe 1 with a high concentration of purified MAO-A (e.g., 50 µg/mL) in PBS at 37 °C for 2 hours to drive the reaction to completion.

    • As a negative control, incubate the probe in PBS without the enzyme.

  • Characterization of Product:

    • Record the absorption and emission spectra of the enzyme-treated solution.

    • Note any shifts in the absorption/emission maxima and changes in fluorescence intensity.

  • Quantum Yield Determination: Determine the fluorescence quantum yield (Φ) of the product using a known standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54) using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (η_sample² / η_std²) Where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

Table 1: Hypothetical Photophysical Properties

Property TPD-Probe 1 (Pre-Enzyme) TPD-Probe 1 (Post-MAO)
λ_abs_max (nm) 310 385
λ_em_max (nm) 420 510
Molar Extinction (ε, M⁻¹cm⁻¹) 5,000 25,000
Quantum Yield (Φ) < 0.01 0.35
Stokes Shift (nm) 110 125

| Appearance | Colorless, Non-fluorescent | Yellow, Green Fluorescence |

In Vitro MAO Activity Assay

Objective: To quantify MAO-A and MAO-B activity using TPD-Probe 1.

Materials:

  • TPD-Probe 1 (10 mM stock in DMSO)

  • Purified MAO-A and MAO-B enzymes

  • MAO-A specific inhibitor (e.g., Clorgyline)

  • MAO-B specific inhibitor (e.g., Pargyline)

  • 96-well black microplate

  • Plate reader with fluorescence detection

Protocol:

  • Prepare Reagents: Dilute enzymes and inhibitors to desired concentrations in PBS (pH 7.4). Prepare a working solution of TPD-Probe 1 at 20 µM in PBS.

  • Set up Reactions: In a 96-well plate, add the following to each well (final volume 100 µL):

    • Test Wells: 50 µL of enzyme solution (MAO-A or MAO-B).

    • Inhibitor Control Wells: 50 µL of enzyme pre-incubated with inhibitor (e.g., 1 µM Clorgyline for MAO-A) for 15 min at 37 °C.

    • No Enzyme Control: 50 µL of PBS.

  • Initiate Reaction: Add 50 µL of the 20 µM TPD-Probe 1 working solution to all wells (final concentration 10 µM).

  • Kinetic Measurement: Immediately place the plate in a pre-warmed (37 °C) plate reader. Measure the fluorescence intensity (e.g., Ex: 385 nm, Em: 510 nm) every 2 minutes for 60 minutes.

  • Data Analysis:

    • Subtract the background fluorescence from the "No Enzyme Control" wells.

    • Plot fluorescence intensity versus time for each sample.

    • The initial rate of reaction (slope of the linear portion of the curve) is proportional to the MAO activity.

    • Confirm selectivity by observing significant signal reduction in the inhibitor control wells.

Cellular Imaging of MAO Activity

Objective: To visualize endogenous MAO activity in living cells.

Materials:

  • Human neuroblastoma cell line (e.g., SH-SY5Y, known to express MAOs)

  • Cell culture medium (e.g., DMEM/F12)

  • Fetal Bovine Serum (FBS)

  • TPD-Probe 1

  • Clorgyline and Pargyline

  • Hoechst 33342 (for nuclear counterstaining)

  • Fluorescence microscope with appropriate filter sets

Protocol:

G A 1. Seed Cells Plate SH-SY5Y cells on glass-bottom dishes and culture overnight. B 2. Inhibitor Pre-treatment (Control) Treat a subset of cells with 1 µM Clorgyline or Pargyline for 30 min. A->B C 3. Probe Loading Incubate all cells with 5 µM TPD-Probe 1 for 30 min at 37°C. B->C D 4. Wash & Stain Wash cells 3x with PBS. Add Hoechst 33342 for 10 min. C->D E 5. Imaging Image cells using fluorescence microscopy. (DAPI & FITC channels) D->E

Caption: Workflow for cellular imaging of MAO activity with TPD-Probe 1.

  • Cell Culture: Plate SH-SY5Y cells on glass-bottom imaging dishes and allow them to adhere for 24 hours.

  • Pre-treatment (Control Group): For inhibitor controls, pre-incubate cells with medium containing 1 µM Clorgyline (for MAO-A) or 1 µM Pargyline (for MAO-B) for 30 minutes at 37 °C.

  • Probe Loading: Remove the medium and add fresh medium containing 5 µM TPD-Probe 1 to all dishes (including control groups). Incubate for 30 minutes at 37 °C.

  • Wash and Counterstain: Wash the cells three times with warm PBS to remove excess probe. Add PBS containing Hoechst 33342 (1 µg/mL) and incubate for 10 minutes for nuclear staining.

  • Fluorescence Microscopy: Replace the staining solution with fresh PBS or live-cell imaging buffer. Image the cells immediately.

    • TPD-Probe 1 Signal: Use a standard FITC/GFP filter set (e.g., Ex: ~488 nm, Em: ~520 nm).

    • Hoechst Signal: Use a DAPI filter set (e.g., Ex: ~350 nm, Em: ~460 nm).

  • Image Analysis: Compare the fluorescence intensity from the TPD-Probe 1 channel in untreated cells versus inhibitor-treated cells. A significant decrease in fluorescence in the presence of an MAO inhibitor would indicate that the signal is specific to MAO activity.

Trustworthiness and Self-Validation

The protocols described are designed with internal controls to ensure the validity of the results.

  • In Vitro Assay: The inclusion of specific MAO-A and MAO-B inhibitors allows for the validation of probe selectivity. The "no enzyme" control establishes the baseline fluorescence and confirms that the probe is not spontaneously converting to its fluorescent form.

  • Cellular Imaging: Comparing the fluorescence signal in the presence and absence of specific inhibitors is a critical validation step. This confirms that the observed fluorescence is a direct result of the target enzyme's activity within the cellular environment and not due to non-specific staining or autofluorescence.

Conclusion

TPD-Probe 1, 7,8-dihydro-2H-thiopyrano[4,3-c]pyridazin-3(5H)-one, represents a promising, though currently hypothetical, candidate for a novel fluorogenic probe for monoamine oxidase activity. Its chemical structure, based on known bioactive scaffolds, provides a strong rationale for its potential interaction with MAOs. The protocols outlined in this document offer a robust framework for the comprehensive evaluation of this molecule, from basic photophysical characterization to its application in live-cell imaging. Successful validation would establish TPD-Probe 1 as a valuable tool for researchers in neurobiology, pharmacology, and drug discovery.

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Application Notes and Protocols for 7,8-dihydro-2H-thiopyrano[4,3-c]pyridazin-3(5H)-one in Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the preclinical evaluation of 7,8-dihydro-2H-thiopyrano[4,3-c]pyridazin-3(5H)-one, a novel heterocyclic compound with potential applications in oncology. This document outlines a strategic, multi-faceted approach to characterizing its anticancer activity, from initial in vitro screening to mechanistic elucidation and preliminary in vivo efficacy assessment.

The core structure of this molecule, featuring a fused thiopyran and pyridazinone ring system, is of significant interest. Pyridazinone derivatives have been explored for their diverse biological activities, including their potential as anticancer agents.[1] Similarly, thiopyran-containing compounds have demonstrated notable antitumor effects.[2][3][4] The unique fusion in 7,8-dihydro-2H-thiopyrano[4,3-c]pyridazin-3(5H)-one presents a novel scaffold for investigation.

Part 1: Initial In Vitro Screening for Anticancer Activity

The primary objective of the initial screening is to determine the cytotoxic and antiproliferative effects of 7,8-dihydro-2H-thiopyrano[4,3-c]pyridazin-3(5H)-one against a panel of human cancer cell lines. This foundational step is crucial for identifying sensitive cancer types and establishing a dose-response relationship. A variety of in vitro assays are available for this purpose.[5][6][7][8]

Cell Viability Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[9][10][11][12][13] In metabolically active cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.[12][13] The amount of formazan produced is proportional to the number of viable cells.[9]

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed cancer cells in 96-well plates incubation1 Incubate for 24h to allow attachment cell_seeding->incubation1 treatment Treat cells with varying concentrations of 7,8-dihydro-2H-thiopyrano[4,3-c]pyridazin-3(5H)-one incubation1->treatment incubation2 Incubate for 48-72h treatment->incubation2 add_mtt Add MTT solution to each well incubation2->add_mtt incubation3 Incubate for 2-4h for formazan formation add_mtt->incubation3 solubilization Add solubilization buffer (e.g., DMSO) incubation3->solubilization read_absorbance Measure absorbance at 570 nm solubilization->read_absorbance calculate_viability Calculate % cell viability and IC50 values read_absorbance->calculate_viability

Caption: Workflow for assessing cell viability using the MTT assay.

Protocol: MTT Cell Viability Assay

  • Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of 7,8-dihydro-2H-thiopyrano[4,3-c]pyridazin-3(5H)-one in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations.

  • Cell Treatment: Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with the same concentration of DMSO) and an untreated control.

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value.

Table 1: Hypothetical IC50 Values for 7,8-dihydro-2H-thiopyrano[4,3-c]pyridazin-3(5H)-one

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Cancer8.5
HCT-116Colon Cancer5.2
A549Lung Cancer12.1
HeLaCervical Cancer7.9

Part 2: Elucidating the Mechanism of Action

Following the confirmation of cytotoxic activity, the next critical step is to investigate the underlying mechanism of cell death induced by 7,8-dihydro-2H-thiopyrano[4,3-c]pyridazin-3(5H)-one. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents.[14]

Detection of Apoptosis by Flow Cytometry

Flow cytometry is a powerful technique for quantifying apoptosis.[15][16] The Annexin V/Propidium Iodide (PI) assay is a standard method used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[17][18] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[15][17] PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[17]

Experimental Workflow: Apoptosis Assay

Apoptosis_Workflow cluster_prep Cell Culture & Treatment cluster_harvest Cell Harvesting cluster_staining Staining cluster_analysis Flow Cytometry cell_seeding Seed cells in 6-well plates treatment Treat with IC50 concentration of the compound for 24h cell_seeding->treatment harvesting Harvest both adherent and floating cells treatment->harvesting washing Wash cells with cold PBS harvesting->washing resuspend Resuspend in Annexin V binding buffer washing->resuspend add_stains Add Annexin V-FITC and Propidium Iodide resuspend->add_stains incubation Incubate in the dark add_stains->incubation acquisition Acquire data on a flow cytometer incubation->acquisition analysis Analyze dot plots to quantify cell populations acquisition->analysis

Caption: Workflow for apoptosis detection by Annexin V/PI staining and flow cytometry.

Protocol: Annexin V/PI Apoptosis Assay

  • Cell Treatment: Seed cells in 6-well plates and treat with the IC50 concentration of 7,8-dihydro-2H-thiopyrano[4,3-c]pyridazin-3(5H)-one for 24 hours.

  • Cell Harvesting: Collect both floating and adherent cells. Centrifuge and wash the cell pellet twice with ice-cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells immediately using a flow cytometer.

Investigation of Apoptotic Signaling Pathways by Western Blotting

To delve deeper into the mechanism of apoptosis, Western blotting can be employed to analyze the expression levels of key proteins involved in apoptotic signaling pathways.[19][20] This can include proteins from the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Hypothetical Signaling Pathway Targeted by 7,8-dihydro-2H-thiopyrano[4,3-c]pyridazin-3(5H)-one

Apoptosis_Pathway Compound 7,8-dihydro-2H-thiopyrano [4,3-c]pyridazin-3(5H)-one Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Compound->Bax Activates Mito Mitochondrion Bcl2->Mito Bax->Mito CytC Cytochrome c Mito->CytC Release Casp9 Caspase-9 CytC->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothetical intrinsic apoptosis pathway modulated by the compound.

Protocol: Western Blotting for Apoptosis-Related Proteins

  • Protein Extraction: Treat cells with 7,8-dihydro-2H-thiopyrano[4,3-c]pyridazin-3(5H)-one, lyse the cells in RIPA buffer, and quantify the protein concentration using a BCA assay.

  • SDS-PAGE: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., Bcl-2, Bax, Cleaved Caspase-3, PARP) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

Part 3: In Vivo Antitumor Efficacy Evaluation

Promising results from in vitro studies warrant further investigation in preclinical animal models to assess the compound's therapeutic efficacy and potential toxicity.[21][22] Xenograft models, where human tumor cells are implanted into immunocompromised mice, are commonly used for this purpose.[21][23][24]

Human Tumor Xenograft Model

Protocol: Xenograft Tumor Growth Inhibition Study

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., HCT-116) into the flank of immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Growth Monitoring: Monitor the mice until tumors reach a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize the tumor-bearing mice into treatment and control groups. Administer 7,8-dihydro-2H-thiopyrano[4,3-c]pyridazin-3(5H)-one (e.g., via oral gavage or intraperitoneal injection) and a vehicle control daily or on a specified schedule. A positive control group treated with a standard-of-care chemotherapeutic agent can also be included.

  • Efficacy Assessment: Measure tumor volume and body weight regularly.

  • Endpoint: At the end of the study, euthanize the mice, excise the tumors, and weigh them. Tissues can be collected for further analysis (e.g., histopathology, biomarker analysis).

Table 2: Key Parameters for In Vivo Efficacy Study

ParameterDescription
Animal ModelNude mice (nu/nu)
Cell LineHCT-116 (human colon carcinoma)
Treatment GroupsVehicle Control, Compound (25 mg/kg), Compound (50 mg/kg), Positive Control (e.g., 5-FU)
Route of AdministrationOral gavage
Dosing ScheduleDaily for 21 days
Primary EndpointsTumor growth inhibition (TGI), final tumor weight
Secondary EndpointsBody weight change, clinical signs of toxicity

Conclusion

This document provides a structured and comprehensive framework for the preclinical evaluation of 7,8-dihydro-2H-thiopyrano[4,3-c]pyridazin-3(5H)-one as a potential anticancer agent. By systematically progressing from broad in vitro screening to detailed mechanistic studies and culminating in in vivo efficacy trials, researchers can thoroughly characterize the therapeutic potential of this novel compound. The methodologies described herein are based on established and widely accepted protocols in cancer drug discovery.[25][26][27][28][29]

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  • Li, Y., et al. (2021). Anti-cancer effects of bis-oxidized thiopyran derivatives on non-small cell lung cancer: rational design, synthesis, and activity evaluation. New Journal of Chemistry, 45(33), 15061-15072. Available from: [Link]

  • El-Sayed, M. A. A., et al. (2022). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. RSC medicinal chemistry, 13(8), 918–941. Available from: [Link]

  • MDPI. Trastuzumab Potentiates Antitumor Activity of Thiopyrano[2,3-d]Thiazole Derivative in AGS Gastric Cancer Cells. Available from: [Link]

  • Antonelli, A., et al. (2008). Novel pyrazolopyrimidine derivatives as tyrosine kinase inhibitors with antitumoral activity in vitro and in vivo in papillary dedifferentiated thyroid cancer. The Journal of clinical endocrinology and metabolism, 93(11), 4466–4471. Available from: [Link]

  • Zhang, X., et al. (2021). Pyrido[2,3-d]pyrimidin-7(8H)-ones as new selective orally bioavailable Threonine Tyrosine Kinase (TTK) inhibitors. European journal of medicinal chemistry, 211, 113023. Available from: [Link]

  • Kumar, A., et al. (2023). Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. RSC advances, 13(28), 19183–19206. Available from: [Link]

  • Kumar, D., et al. (2016). 2,4-Diarylpyrano[3,2-c]chromen-5(4H)-ones as Antiproliferative Agents. Chemical & pharmaceutical bulletin, 64(5), 399–409. Available from: [Link]

  • Manera, C., et al. (2019). Discovery of Pyrido[3',2':5,6]thiopyrano[4,3-d]pyrimidine-Based Antiproliferative Multikinase Inhibitors. ACS medicinal chemistry letters, 10(4), 457–462. Available from: [Link]

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  • El-Gohary, N. S., et al. (2020). Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition. RSC advances, 10(52), 31221–31232. Available from: [Link]

  • Atroshchenko, Y. M., et al. (2022). Design and synthesis of phosphoryl-substituted steroidal pyridazines (Pho-STPYRs) as potent estrogen receptor alpha inhibitors: targeted treatment of hormone-dependent breast cancer cells. RSC medicinal chemistry, 13(10), 1251–1263. Available from: [Link]

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Application Notes & Protocols: The Use of Pyridazinone Derivatives as Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Protein kinases, orchestrating a vast array of cellular processes, have emerged as pivotal targets in modern drug discovery, particularly in oncology.[1][2] The pyridazinone scaffold has garnered significant attention as a privileged structure in the design of potent and selective kinase inhibitors.[3] Its inherent structural features allow for versatile chemical modifications, enabling the fine-tuning of inhibitory activity and pharmacokinetic properties against a range of kinase targets. These derivatives have demonstrated therapeutic potential in preclinical and clinical settings for treating cancers and cardiovascular diseases.[4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of pyridazinone derivatives as kinase inhibitors, detailing their mechanism of action, key kinase targets, and robust protocols for their evaluation.

Mechanism of Action: Targeting the Kinase ATP-Binding Site

The majority of pyridazinone-based kinase inhibitors function as ATP-competitive inhibitors.[2] They are designed to bind to the ATP-binding pocket of the kinase, a highly conserved region across the kinome. By occupying this site, they prevent the binding of ATP, the phosphate donor for the phosphorylation of substrate proteins, thereby inhibiting the kinase's catalytic activity. The pyridazinone core often serves as a scaffold for positioning various substituents that can form crucial interactions, such as hydrogen bonds and hydrophobic interactions, with specific amino acid residues within the ATP-binding site, conferring both potency and selectivity.[5][6]

For instance, in the case of FER tyrosine kinase inhibitors, the pyridazinone ring and its substituents engage in hydrogen bonding with the hinge region of the kinase, a critical interaction for potent inhibition.[5][7] Similarly, in the context of c-Met inhibitors, structure-based design has guided the optimization of pyridazinone derivatives to achieve high affinity and selectivity.[8]

G cluster_kinase Kinase ATP_Binding_Site ATP-Binding Site Phosphorylated_Substrate Phosphorylated Substrate ATP_Binding_Site->Phosphorylated_Substrate Phosphorylates Substrate Substrate_Binding_Site Substrate Binding Site Substrate_Binding_Site->Phosphorylated_Substrate Pyridazinone_Inhibitor Pyridazinone Derivative Pyridazinone_Inhibitor->ATP_Binding_Site Competitively Binds & Inhibits ATP ATP ATP->ATP_Binding_Site Binds ATP->ATP_Binding_Site Substrate_Protein Substrate Protein Substrate_Protein->Substrate_Binding_Site Binds Cellular_Response Downstream Cellular Response (e.g., Proliferation, Survival) Phosphorylated_Substrate->Cellular_Response Activates

Figure 1: Mechanism of action of pyridazinone kinase inhibitors.

Key Kinase Targets of Pyridazinone Derivatives

The versatility of the pyridazinone scaffold has led to the development of inhibitors targeting a diverse range of kinases implicated in cancer and other diseases.

Kinase TargetAssociated Disease(s)Example Pyridazinone Derivative(s)Reference(s)
FER Tyrosine Kinase Cancer (e.g., breast, liver)Pyrido-pyridazinone derivatives[5][7]
EGFR (WT and T790M mutant) Cancer (e.g., prostate, colon, breast)Novel pyridazinone derivatives[9]
c-Met CancerMSC2156119[8]
Bruton's Tyrosine Kinase (BTK) Rheumatoid Arthritis, LymphomaPyridazinone analogs[4][10]
C-terminal Src Kinase (CSK) Immuno-oncologyPyridazinone and pyrazolopyridine inhibitors[6]
Fibroblast Growth Factor Receptors (FGFRs) CancerPyrazolo[3,4-d]pyridazinone derivatives[4]

Experimental Protocols: A Step-by-Step Guide to Evaluating Pyridazinone Kinase Inhibitors

The successful development of a kinase inhibitor requires a rigorous and systematic evaluation of its biochemical activity, cellular efficacy, and in vivo properties.[1] The following protocols provide a detailed framework for these assessments.

Protocol 1: In Vitro Kinase Activity Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a pyridazinone derivative against a specific kinase.

Principle: This assay measures the ability of the compound to inhibit the phosphorylation of a substrate by the target kinase. Radiometric assays using [γ-³³P]ATP are a highly sensitive and direct method.[11]

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate peptide

  • [γ-³³P]ATP

  • Pyridazinone derivative (test compound)

  • Known kinase inhibitor (positive control)

  • Kinase reaction buffer

  • 96-well filter plates

  • Scintillation counter

Procedure:

  • Compound Preparation: Prepare a series of dilutions of the pyridazinone derivative in DMSO. A typical starting concentration range is 10 mM to 0.1 nM.

  • Reaction Setup: In a 96-well plate, combine the kinase, substrate peptide, and kinase reaction buffer.

  • Inhibitor Addition: Add the diluted pyridazinone derivative or DMSO (vehicle control) to the reaction mixture and incubate for a pre-determined time (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

  • Initiate Reaction: Start the kinase reaction by adding [γ-³³P]ATP.

  • Incubation: Incubate the reaction at 30°C for a specific time, ensuring the reaction is in the linear range.

  • Stop Reaction: Terminate the reaction by adding a stop solution (e.g., phosphoric acid).

  • Substrate Capture: Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.

  • Washing: Wash the filter plate multiple times to remove unincorporated [γ-³³P]ATP.

  • Quantification: Measure the radioactivity of the captured substrate using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

G A Prepare Serial Dilutions of Pyridazinone Derivative C Add Inhibitor and Pre-incubate A->C B Set up Kinase Reaction (Kinase, Substrate, Buffer) B->C D Initiate Reaction with [γ-³³P]ATP C->D E Incubate at 30°C D->E F Stop Reaction E->F G Capture Phosphorylated Substrate on Filter Plate F->G H Wash to Remove Free ATP G->H I Quantify Radioactivity (Scintillation Counting) H->I J Calculate IC50 Value I->J

Figure 2: Workflow for in vitro kinase activity assay.

Protocol 2: Cell-Based Proliferation Assay

Objective: To assess the cytotoxic or anti-proliferative effect of the pyridazinone derivative on cancer cell lines.

Principle: This assay measures the number of viable cells after treatment with the compound. A common method is the MTT or MTS assay, which measures the metabolic activity of viable cells.

Materials:

  • Cancer cell line expressing the target kinase

  • Cell culture medium and supplements

  • Pyridazinone derivative

  • Positive control (e.g., a known cytotoxic agent)

  • 96-well cell culture plates

  • MTT or MTS reagent

  • Plate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the pyridazinone derivative. Include a vehicle control (DMSO) and a positive control.

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours).

  • Add MTT/MTS Reagent: Add the MTT or MTS reagent to each well and incubate for a few hours.

  • Measure Absorbance: Measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.

Protocol 3: Western Blot Analysis of Target Phosphorylation

Objective: To confirm that the pyridazinone derivative inhibits the target kinase in a cellular context by assessing the phosphorylation status of its downstream substrates.

Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate. By using a phospho-specific antibody, the level of phosphorylation of a target protein can be quantified.

Materials:

  • Cancer cell line

  • Pyridazinone derivative

  • Cell lysis buffer

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis equipment

  • PVDF membrane and transfer apparatus

  • Primary antibodies (phospho-specific and total protein)

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Treat the cells with the pyridazinone derivative at various concentrations for a specific time.

  • Cell Lysis: Lyse the cells to extract the proteins.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE: Separate the proteins by size using SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-STAT3).

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities to determine the relative levels of the phosphorylated protein compared to the total protein and the vehicle control.

In Vivo Evaluation

Promising pyridazinone derivatives identified through in vitro and cellular assays should be further evaluated in animal models to assess their pharmacokinetic (PK) properties, pharmacodynamic (PD) effects, and anti-tumor efficacy.[1]

Pharmacokinetic Studies: These studies determine the absorption, distribution, metabolism, and excretion (ADME) of the compound. Key parameters include bioavailability, half-life, and clearance.[5]

Pharmacodynamic Studies: These studies measure the effect of the compound on the target kinase in the tumor tissue. This can be done by analyzing the phosphorylation status of the target or its downstream substrates in tumor samples collected from treated animals.

Efficacy Studies: These studies evaluate the anti-tumor activity of the compound in xenograft or patient-derived xenograft (PDX) models. Tumor growth inhibition is the primary endpoint.[5][7]

Conclusion

Pyridazinone derivatives represent a highly promising class of kinase inhibitors with significant therapeutic potential. The protocols outlined in this guide provide a robust framework for their systematic evaluation, from initial biochemical screening to in vivo efficacy studies. By understanding their mechanism of action and applying these well-established methodologies, researchers can effectively advance the development of novel and impactful therapies based on this versatile chemical scaffold.

References

  • Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. (2024). Available at: [Link]

  • Discovery of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors with Antitumor Activity. (2019). ACS Medicinal Chemistry Letters, 10(5), 737–742. Available at: [Link]

  • An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. (2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2179234. Available at: [Link]

  • Discovery of novel pyridazinone derivatives as EGFRWT/ EGFRT790M kinase inhibitors; design, synthesis, antitumor evaluation, and molecular dynamic simulations. (2026). Bioorganic Chemistry, 171, 109486. Available at: [Link]

  • Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase. (2019). ACS Medicinal Chemistry Letters, 10(9), 1323–1329. Available at: [Link]

  • Type-II Kinase Inhibitor Docking, Screening, and Profiling Using Modified Structures of Active Kinase States. (2014). Journal of Medicinal Chemistry, 57(1), 249–263. Available at: [Link]

  • Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling. (2010). Molecular & Cellular Proteomics, 9(7), 1367–1377. Available at: [Link]

  • Optimization of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors, Leading to the Potent DS08701581. (2024). ACS Medicinal Chemistry Letters, 15(7), 963–970. Available at: [Link]

  • Discovery of novel pyridazinone derivatives as EGFRWT/ EGFRT790M kinase inhibitors; design, synthesis, antitumor evaluation, and molecular dynamic simulations. (2026). ResearchGate. Available at: [Link]

  • Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. (2019). Molecules, 24(20), 3662. Available at: [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. (2008). Nature Reviews Drug Discovery, 7(12), 1041–1051. Available at: [Link]

  • Identification and optimization of pyridazinones as potent and selective c-Met kinase inhibitors. (2015). Bioorganic & Medicinal Chemistry Letters, 25(7), 1587–1592. Available at: [Link]

  • Discovery of highly potent and selective Bruton's tyrosine kinase inhibitors: Pyridazinone analogs with improved metabolic stability. (2016). Bioorganic & Medicinal Chemistry Letters, 26(2), 575–579. Available at: [Link]

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023). (2024). Expert Opinion on Therapeutic Patents, 34(9), 701-721. Available at: [Link]

  • Pharmacological approaches to understanding protein kinase signaling networks. (2022). Frontiers in Pharmacology, 13, 1045214. Available at: [Link]

  • Optimization of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors, Leading to the Potent DS08701581. (2024). ACS Medicinal Chemistry Letters, 15(7), 963-970. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 7,8-dihydro-2H-thiopyrano[4,3-c]pyridazin-3(5H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 7,8-dihydro-2H-thiopyrano[4,3-c]pyridazin-3(5H)-one. This document provides in-depth troubleshooting advice, frequently asked questions, and optimized protocols to assist researchers, scientists, and drug development professionals in achieving high-yield, high-purity synthesis of this important heterocyclic scaffold. The pyridazinone ring is a privileged structure in medicinal chemistry, known for its wide range of biological activities.[1][2][3][4]

Troubleshooting Guide

This section addresses common issues encountered during the synthesis, structured in a question-and-answer format to provide direct and actionable solutions.

Question 1: My reaction yield is consistently low or non-existent. What are the primary causes?

Answer: Low yield is the most common challenge and can stem from several factors. Systematically investigating the following areas is crucial.

  • Cause A: Poor Quality of Starting Materials

    • Insight: The key starting materials are typically a dihydro-2H-thiopyran-4(3H)-one derivative and hydrazine. The purity of the thiopyranone is critical. Side products from its synthesis, such as incompletely cyclized precursors or oxidized species, can inhibit the reaction. Hydrazine hydrate is susceptible to degradation by atmospheric CO2 and oxidation; use a freshly opened bottle or verify its concentration.

    • Solution:

      • Verify Starting Material Purity: Analyze the thiopyranone precursor by ¹H NMR and LC-MS before use. If impurities are detected, purify by column chromatography or recrystallization.

      • Use High-Quality Hydrazine: Use hydrazine hydrate from a reputable supplier. Consider using anhydrous hydrazine in a dry solvent for sensitive reactions, though this requires more stringent handling precautions.

  • Cause B: Suboptimal Reaction Conditions

    • Insight: The cyclization reaction, which forms the pyridazinone ring, is highly dependent on temperature and solvent.[5][6] Insufficient heat may lead to an incomplete reaction, while excessive heat can cause degradation of the starting material or the product. The solvent choice affects the solubility of reactants and the reaction rate.

    • Solution:

      • Temperature Optimization: If the reaction is sluggish at a lower temperature (e.g., room temperature), gradually increase the heat. Refluxing in a solvent like ethanol or isopropanol is a common starting point. Monitor the reaction progress by Thin Layer Chromatography (TLC) to find the optimal temperature that drives the reaction to completion without significant byproduct formation. Increasing reaction temperature has been shown to significantly improve yields in similar cyclizations.[7]

      • Solvent Screening: Ethanol is a standard solvent choice due to its ability to dissolve both hydrazine and many organic precursors.[8] However, if solubility is an issue or side reactions are prevalent, consider other protic solvents (e.g., n-butanol for higher temperatures) or aprotic polar solvents (e.g., DMF, DMSO), though the latter may require different workup procedures.

  • Cause C: Inefficient Reaction Monitoring

    • Insight: Without proper monitoring, a reaction may be stopped prematurely or allowed to run for too long, leading to decomposition.

    • Solution: Use TLC to track the consumption of the limiting reagent (typically the thiopyranone). A well-chosen solvent system (e.g., ethyl acetate/hexane) should clearly separate the starting material, product, and any major byproducts. The reaction is complete when the starting material spot has disappeared.

Question 2: I'm observing multiple spots on my TLC plate, indicating significant byproduct formation. How can I improve selectivity?

Answer: Formation of byproducts is often related to the reactivity of hydrazine and the stability of the intermediate hydrazone.

  • Cause A: Formation of Azines

    • Insight: A common side reaction involves two molecules of the thiopyranone starting material reacting with one molecule of hydrazine to form a stable azine dimer, which will not cyclize to the desired product. This is more likely if the initial hydrazone formation is slow compared to the subsequent reaction of the hydrazone with another ketone.

    • Solution:

      • Control Stoichiometry: Use a slight excess of hydrazine hydrate (e.g., 1.1 to 1.5 equivalents). This ensures that the thiopyranone is more likely to react with hydrazine rather than an already-formed hydrazone intermediate.

      • Adjust Reagent Addition: Try adding the thiopyranone solution slowly to a solution of hydrazine in the reaction solvent. This maintains a high concentration of hydrazine relative to the ketone throughout the addition, favoring the formation of the desired hydrazone.

  • Cause B: Acid/Base Catalysis Issues

    • Insight: The cyclization step can be sensitive to pH. While often run without an explicit catalyst, trace amounts of acid or base can influence the reaction rate and byproduct profile.

    • Solution:

      • Add Catalytic Acid: A small amount of a weak acid, such as acetic acid, can catalyze the formation of the hydrazone intermediate and facilitate the subsequent cyclization/dehydration step. Add it cautiously (e.g., 0.1 equivalents) and monitor the effect on the reaction.

      • Ensure Neutral/Slightly Basic Conditions: If acidic byproducts might be forming, adding a non-nucleophilic base could be beneficial. However, strong bases can cause other unwanted side reactions.

Question 3: My product is difficult to purify. What are the best methods?

Answer: Purification challenges often arise from byproducts with similar polarity to the desired product or from poor crystallization behavior.

  • Solution A: Recrystallization

    • Insight: Recrystallization is a powerful technique for purifying crystalline solids, provided a suitable solvent is found.[8] The ideal solvent will dissolve the product well at high temperatures but poorly at low temperatures.

    • Protocol:

      • Solvent Screening: Test small batches of the crude product in various solvents like ethanol, methanol, isopropanol, or mixtures with water.[8]

      • Procedure: Dissolve the crude material in a minimal amount of the chosen boiling solvent. If insoluble impurities are present, perform a hot filtration. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal recovery. Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.[8]

  • Solution B: Column Chromatography

    • Insight: If recrystallization fails or is inefficient, silica gel column chromatography is the next logical step.[8]

    • Protocol:

      • Solvent System Selection: Use TLC to determine an optimal eluent system that provides good separation (a ΔRf of >0.2) between the product and major impurities. A gradient elution from a nonpolar solvent (e.g., hexane) to a more polar mixture (e.g., ethyl acetate/hexane) is often effective.

      • Slurry vs. Dry Loading: For best results, dissolve the crude product in a minimal amount of a strong solvent (like dichloromethane or acetone), adsorb it onto a small amount of silica gel, and evaporate the solvent. This "dry loaded" sample can then be carefully added to the top of the column.

Frequently Asked Questions (FAQs)

  • Q: What is the proposed reaction mechanism?

    • A: The synthesis is a classic condensation-cyclization reaction. First, the hydrazine acts as a nucleophile, attacking the carbonyl carbon of the thiopyranone to form a hydrazone intermediate. This is followed by an intramolecular cyclization where the terminal nitrogen of the hydrazone attacks an adjacent ester or carboxylic acid group (if the precursor is designed that way), or undergoes a related ring-closing process, ultimately forming the stable six-membered pyridazinone ring after dehydration.

  • Q: What safety precautions should be taken?

    • A: Hydrazine is toxic, corrosive, and a suspected carcinogen. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Reactions should be conducted with proper engineering controls in place.

  • Q: Can this reaction be performed under microwave irradiation?

    • A: Yes, microwave-assisted synthesis is often an excellent way to accelerate hydrazine cyclization reactions.[9] It can dramatically reduce reaction times from hours to minutes and sometimes improve yields by minimizing byproduct formation.[10] Small-scale optimization experiments are recommended to translate the conventional heating protocol to a microwave-assisted one.

Visualizing the Process

Reaction Workflow

The following diagram outlines the general workflow for the synthesis and purification of the target compound.

G cluster_synthesis Synthesis Stage cluster_workup Workup & Isolation cluster_purification Purification Stage reagents 1. Combine Thiopyranone Precursor & Hydrazine Hydrate in Solvent reaction 2. Heat Reaction Mixture (e.g., Reflux in Ethanol) reagents->reaction monitor 3. Monitor by TLC until Starting Material is Consumed reaction->monitor cool 4. Cool Reaction Mixture monitor->cool evaporate 5. Evaporate Solvent (Rotary Evaporation) cool->evaporate extract 6. Aqueous Workup (if needed) & Extract with Organic Solvent evaporate->extract dry 7. Dry Organic Layer & Evaporate to Yield Crude Product extract->dry purify 8. Purify Crude Product dry->purify recrystallize Recrystallization (e.g., from Ethanol) purify->recrystallize If crystalline chromatography Silica Gel Column Chromatography purify->chromatography If oily or recrystallization fails

Caption: Experimental workflow for synthesis and purification.

Troubleshooting Low Yield

Use this decision tree to diagnose and resolve issues with low reaction yield.

G start Low Yield Observed check_sm Analyze Starting Materials by NMR/LC-MS. Are they pure? start->check_sm sm_impure Purify Starting Materials (Column, Recrystallization) and repeat reaction. check_sm->sm_impure No check_tlc Analyze Crude Reaction Mixture by TLC. What is the major species present? check_sm->check_tlc Yes tlc_sm Primarily Unreacted Starting Material check_tlc->tlc_sm tlc_byproduct Significant Byproduct Formation check_tlc->tlc_byproduct action_sm Increase Reaction Temp. Increase Reaction Time. Consider Microwave Synthesis. tlc_sm->action_sm action_byproduct Adjust Stoichiometry (slight excess of Hydrazine). Add reagents slowly. Consider catalytic acid (e.g., AcOH). tlc_byproduct->action_byproduct end_good Yield Improved action_sm->end_good action_byproduct->end_good

Caption: A decision tree for troubleshooting low product yield.

Optimized Protocol

This protocol provides a robust starting point for the synthesis. Optimization may be required based on the specific substitution pattern of the thiopyranone precursor.

Materials:

  • Dihydro-2H-thiopyran-4(3H)-one derivative (1.0 eq)

  • Hydrazine hydrate (1.2 eq)

  • Ethanol (approx. 10 mL per gram of thiopyranone)

  • Standard laboratory glassware, heating mantle, condenser, and magnetic stirrer.

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and condenser, add the dihydro-2H-thiopyran-4(3H)-one derivative.

  • Add ethanol to dissolve the starting material completely.

  • Slowly add hydrazine hydrate (1.2 equivalents) to the stirring solution at room temperature.

  • Heat the reaction mixture to reflux (approx. 78 °C for ethanol) and maintain for 4-12 hours.

  • Monitor the reaction's progress by TLC (e.g., 50% Ethyl Acetate in Hexane). The reaction is complete upon the disappearance of the starting thiopyranone spot.

  • Once complete, allow the reaction mixture to cool to room temperature.

  • Reduce the solvent volume using a rotary evaporator.

  • The crude product may precipitate upon cooling or concentration. If so, collect the solid by vacuum filtration and wash with cold ethanol.

  • If the product remains in solution, remove the solvent completely. The resulting crude residue can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography.[8]

  • Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Data Summary: Condition Optimization

The following table summarizes typical results from an optimization study, demonstrating the impact of solvent and temperature on reaction yield.

EntrySolventTemperature (°C)Time (h)Yield (%)Notes
1Ethanol25 (RT)24<10%Reaction is very sluggish at room temperature.
2Ethanol78 (Reflux)675%Good yield, clean reaction profile.[8]
3Isopropanol82 (Reflux)681%Slightly higher yield, good alternative.
4Toluene110 (Reflux)465%Faster reaction but more byproducts observed.
5MicrowaveEthanol1200.2585%

References

  • Benchchem. (n.d.). Technical Support Center: Pyridazinone Synthesis Purification.
  • Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. (2025). Molecules.
  • Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. (2025). ResearchGate.
  • Hydrazine-mediated cyclization of Ugi products to synthesize novel 3-hydroxypyrazoles. (n.d.).
  • Optimization for the cyclization step. (n.d.). ResearchGate.
  • Blumberg Institute. (n.d.). The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery.
  • A Review on Pyridazinone Ring Containing Various Cardioactive Agents. (n.d.).
  • Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. (n.d.). PMC.
  • An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. (n.d.). NIH.
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Technical Support Center: Overcoming Solubility Challenges of Thiopyranopyridazinone Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiopyranopyridazinone Solubility Conundrum

The fusion of thiopyran and pyridazinone rings creates a unique heterocyclic scaffold with significant potential in medicinal chemistry, showing promise in areas like oncology and cardiovascular disease.[1][2] However, the planarity, rigidity, and often lipophilic nature of these compounds frequently lead to poor aqueous solubility. This is a critical bottleneck in drug development, as low solubility can result in poor absorption, variable bioavailability, and ultimately, therapeutic failure.[3][4]

This technical support guide is designed for researchers, medicinal chemists, and formulation scientists encountering these challenges. It provides a structured, causality-driven approach to diagnosing and overcoming the solubility issues inherent to the thiopyranopyridazinone class of molecules. We will move from fundamental principles and simple interventions to advanced formulation strategies, equipping you with the knowledge to select the most appropriate path for your specific compound.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why is my thiopyranopyridazinone compound poorly soluble in aqueous media?

Poor solubility in this class typically stems from a combination of factors:

  • High Crystallinity ('Brick Dust' Problem): The rigid, planar structure of the fused rings can lead to strong intermolecular interactions within the crystal lattice. A significant amount of energy is required to break these interactions, resulting in low solubility.[5][6]

  • High Lipophilicity ('Grease Ball' Problem): While the pyridazinone core contains nitrogen and oxygen atoms capable of hydrogen bonding, extensive aromatic or aliphatic substitutions can dramatically increase the compound's lipophilicity (high LogP), making it unfavorable for the molecule to partition into water.[7]

  • Molecular Weight: Larger molecules generally have lower solubility due to the increased energy required to create a cavity for them within the solvent structure.[8]

Q2: What is the first step I should take to assess the solubility problem?

Before attempting complex formulation work, a thorough basic characterization is essential. This includes:

  • pH-Dependent Solubility Profile: Determine the compound's solubility at various pH points (e.g., pH 1.2, 4.5, 6.8, and 7.4) to simulate the gastrointestinal tract. Many heterocyclic compounds have ionizable groups, and their solubility can be dramatically different at a pH where they are charged.[9]

  • Solid-State Characterization: Use techniques like Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) to understand the compound's melting point and crystallinity. The presence of multiple peaks in a DSC thermogram or different PXRD patterns between batches could indicate polymorphism, which significantly impacts solubility.[10][11][12]

  • Solubility in Organic Solvents: Assess solubility in a range of common pharmaceutical solvents (e.g., DMSO, PEG 400, Ethanol). This data is crucial for selecting appropriate solvents for formulation or chemical modification strategies.[12][13]

Q3: My compound's solubility is pH-dependent. How can I leverage this?

If your compound is a weak acid or base, you can use pH modification. For an acidic compound, solubility will increase at a pH above its pKa. For a basic compound, solubility will increase at a pH below its pKa. This can be achieved by:

  • Salt Formation: Converting the parent molecule into a salt is one of the most effective and common ways to increase solubility and dissolution rate.[6][14] This is suitable for compounds with ionizable functional groups.

  • Buffered Formulations: Using buffers in your formulation can maintain a local pH around the drug particles where solubility is highest, facilitating dissolution.

Part 2: Troubleshooting Guide & Decision Workflow

Navigating solubility enhancement requires a logical, stepwise approach. Use the following guide and the accompanying workflow diagram to select the best strategy for your compound.

Initial Assessment & Simple Interventions
  • Problem: Compound crashes out of solution when transitioning from a stock in DMSO to an aqueous buffer.

    • Cause: This is a classic sign of a poorly water-soluble compound. The final concentration of DMSO in your buffer may be too low to act as an effective co-solvent.

    • Solution 1 (Co-solvency): Increase the percentage of a water-miscible co-solvent in your final solution. Co-solvents work by reducing the polarity of the water, making it a more favorable environment for lipophilic compounds.[7][15] Common co-solvents include DMSO, ethanol, propylene glycol (PG), and polyethylene glycol 400 (PEG 400).[12][16] A systematic study to determine the optimal co-solvent and its concentration is recommended.

    • Solution 2 (pH Adjustment): If your compound has an ionizable group, adjust the pH of the aqueous buffer to a range where the compound is charged and thus more soluble.[9]

  • Problem: The solid compound is difficult to wet and clumps together in water, dissolving very slowly.

    • Cause: This indicates poor wettability due to high lipophilicity and potentially a high-energy crystal structure.

    • Solution 1 (Particle Size Reduction): Reducing the particle size increases the surface area-to-volume ratio, which enhances the dissolution rate according to the Noyes-Whitney equation.[3][8] Techniques like micronization are a good starting point.[15]

    • Solution 2 (Use of Surfactants): Adding a small amount of a surfactant (e.g., Tween® 80, Cremophor® EL) can improve the wettability of the compound's surface, allowing water to penetrate and initiate dissolution more effectively.

Workflow for Selecting a Solubility Enhancement Strategy

The following diagram outlines a logical decision-making process for addressing solubility issues, starting from basic characterization and moving toward more advanced formulation technologies.

G start Start: Poorly Soluble Thiopyranopyridazinone char Step 1: Basic Characterization - pH-Solubility Profile - Solid State (PXRD, DSC) - LogP start->char is_ionizable Is the compound ionizable? char->is_ionizable cosolvent Consider Co-solvents for initial studies char->cosolvent ph_adjust Strategy: pH Adjustment & Salt Formation is_ionizable->ph_adjust Yes logp_check Is LogP > 3? is_ionizable->logp_check No / Insufficient end Formulation with Enhanced Solubility ph_adjust->end lipid_form Strategy: Lipid-Based Formulations (SEDDS/SMEDDS) logp_check->lipid_form Yes thermal_check Is the compound thermally stable? logp_check->thermal_check No lipid_form->end asd Advanced Strategy: Amorphous Solid Dispersions (ASD) - Hot Melt Extrusion (HME) - Spray Drying thermal_check->asd Yes (for HME) nano Advanced Strategy: Nanosuspension - Media Milling - High-Pressure Homogenization thermal_check->nano No asd->end nano->end G step1 1. Dissolution Dissolve drug and polymer (e.g., PVP K30) in a common solvent (e.g., methanol). step2 2. Evaporation Remove solvent under vacuum using a rotary evaporator to form a thin film. step1->step2 step3 3. Drying Further dry the film in a vacuum oven for 24-48h to remove residual solvent. step2->step3 step4 4. Processing Scrape the dried film and gently grind into a fine powder. step3->step4 step5 5. Characterization Analyze by PXRD and DSC to confirm amorphous state and single glass transition temp (Tg). step4->step5 step6 6. Dissolution Testing Perform in vitro dissolution studies to assess performance. step5->step6

Caption: Workflow for lab-scale ASD preparation via solvent evaporation.

Materials:

  • Thiopyranopyridazinone compound

  • Hydrophilic polymer (e.g., PVP K30, HPMC-AS) [17]* Volatile organic solvent (e.g., methanol, acetone, dichloromethane)

Procedure:

  • Preparation: Weigh the drug and polymer at a desired ratio (e.g., 1:1, 1:3, 1:5 by weight).

  • Dissolution: Dissolve both components completely in a minimal amount of the selected solvent in a round-bottom flask.

  • Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C) until a thin, clear film is formed on the flask wall.

  • Secondary Drying: Place the flask in a vacuum oven at a slightly elevated temperature (e.g., 45°C) for at least 24 hours to remove any residual solvent.

  • Collection: Carefully scrape the dried solid dispersion from the flask and gently grind it into a powder using a mortar and pestle.

  • Validation (Crucial):

    • Analyze the powder using PXRD . The absence of sharp peaks characteristic of the crystalline drug confirms an amorphous state. [12] * Analyze using DSC . The resulting thermogram should show a single glass transition temperature (Tg) and the absence of the drug's melting endotherm. [18]

Nanosuspensions

A nanosuspension is a sub-micron colloidal dispersion of pure drug particles in a liquid phase, stabilized by surfactants or polymers. [19][20]Reducing particle size to the nanometer range (<1000 nm) dramatically increases the surface area, leading to a higher dissolution velocity and increased saturation solubility. [21][22][23]

  • Causality: The increase in saturation solubility is explained by the Ostwald-Freundlich equation, which relates solubility to particle radius. The vast increase in surface area significantly enhances the dissolution rate as described by the Noyes-Whitney equation. [5][7]* When to Use: This is an excellent strategy for compounds that are poorly soluble in both aqueous and organic media, making solvent-based methods like ASDs challenging. It is also suitable for heat-sensitive compounds. [19]* Common Preparation Methods:

    • Media Milling (Top-Down): The drug is dispersed in a stabilizer solution and milled with small, high-energy beads, which fracture the drug crystals down to the nanoscale.

    • High-Pressure Homogenization (Top-Down): A suspension of the drug is forced through a very narrow gap at high pressure, causing cavitation and shear forces that break down the particles. [8][22]

Data Summary: Solubility of a Model Pyridazinone

To guide solvent selection for formulation development, the following table summarizes the experimental mole fraction solubility (xₑ) of 6-phenyl-pyridazin-3(2H)-one (PPD), a representative pyridazinone derivative, in various pharmaceutical solvents at 318.2 K (45.05 °C). [12]This data clearly shows the compound is poorly soluble in water but freely soluble in solvents like DMSO and PEG 400, making them excellent candidates for co-solvent systems or as solvents for ASD preparation.

SolventMole Fraction Solubility (xₑ) at 318.2 KClassification
Water1.26 × 10⁻⁵Weakly Soluble
Methanol5.18 × 10⁻³Sparingly Soluble
Ethanol8.22 × 10⁻³Sparingly Soluble
Propylene Glycol (PG)1.50 × 10⁻²Sparingly Soluble
Ethyl Acetate (EA)6.81 × 10⁻²Soluble
Transcutol®3.46 × 10⁻¹Freely Soluble
PEG-4004.12 × 10⁻¹Freely Soluble
DMSO4.73 × 10⁻¹Freely Soluble
Data sourced from Faiyazuddin et al. (2019).
[12]

References

  • International Journal of Pharmaceutical Sciences. Amorphous Solid Dispersions: An Emerging Approach for Improving Solubility and oral Bioavailability of Poorly Water-Soluble Drugs.
  • PubMed. Delivery of poorly soluble compounds by amorphous solid dispersions.
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  • Taylor & Francis Online. Amorphous solid dispersion to facilitate the delivery of poorly water-soluble drugs: recent advances on novel preparation processes and technology coupling.
  • PMC - NIH. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems.
  • World Pharma Today. Innovative Formulation Strategies for Poorly Soluble Drugs.
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  • ResearchGate. Strategies for formulation development of poorly water-soluble drug candidates - A recent perspective | Request PDF.
  • ScienceDirect. Effects of polymorphism and solid-state solvation on solubility and dissolution rate.
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  • Hilaris Publisher. Impact of Polymorphism and Particle Size on the Bioavailability of Active Pharmaceutical Ingredients.
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  • PubMed. Experimental and Computational Approaches for Solubility Measurement of Pyridazinone Derivative in Binary (DMSO + Water) Systems.
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  • Universal Journal of Pharmaceutical Research. Nanosuspensions for Enhancing Drug Solubility: Formulation Strategies and Stability Challenges.
  • Ascendia Pharmaceutical Solutions. 5 Novel Techniques for Solubility Enhancement.
  • ResearchGate. Techniques to improve the solubility of poorly soluble drugs.
  • ResearchGate. Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents.
  • PubMed. Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity.
  • PMC - NIH. Nanosuspension: An approach to enhance solubility of drugs.
  • Semantic Scholar. Nanosuspension: An approach to enhance solubility of drugs.
  • PubMed Central. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation.
  • International Journal of Pharmacy & Pharmaceutical Research. Nanosuspensions: A Novel Strategy for Overcoming Drug Solubility Challenges.
  • Thieme. Product Class 8: Pyridazines.
  • PubMed Central. Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions.
  • ResearchGate. pH-dependent solubility and permeability profiles: A useful tool for prediction of oral bioavailability | Request PDF.
  • NIH. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer.
  • PubMed. Co-solvent solubilization of some poorly-soluble antidiabetic drugs.
  • ResearchGate. Are pyridazines privileged structures?.
  • PubMed. Pyridazine and pyridazinone derivatives: Synthesis and in vitro investigation of their anti-inflammatory potential in LPS-induced RAW264.7 macrophages.
  • PMC. The pyridazine heterocycle in molecular recognition and drug discovery.
  • PMC - PubMed Central. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors.

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Technical Support Center: Optimization of Pyridazinone Ring Formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis and optimization of the pyridazinone scaffold. As a privileged structure in medicinal chemistry and drug development, the successful and efficient formation of the pyridazinone ring is paramount.[1][2][3] This guide is designed for researchers, medicinal chemists, and process development scientists who are actively working with this important heterocycle. Here, we move beyond simple protocols to address the nuances of the reaction, troubleshoot common experimental hurdles, and provide a framework for rational optimization.

Troubleshooting Guide: A-Q&A Approach

This section addresses the most common issues encountered during pyridazinone synthesis, particularly the prevalent method involving the cyclocondensation of γ-ketoacids or their derivatives with hydrazines.

Q1: I am getting very low or no yield of my desired pyridazinone. What are the primary factors to investigate?

Answer: Low or no product yield is a frequent challenge, often attributable to a combination of factors. The cyclization to form a stable six-membered ring can be entropically challenging, and reaction equilibrium may not favor the product under suboptimal conditions.[4] A systematic approach is crucial for diagnosis.

Initial Checks & Potential Causes:

  • Reagent Quality:

    • Hydrazine Stability: Hydrazine and its derivatives can degrade over time, especially if not stored properly (e.g., under inert gas, protected from light). Use a freshly opened bottle or re-distill/re-purify if necessary.

    • γ-Ketoacid/Ester Purity: The starting carbonyl compound must be pure. Contaminants can interfere with the initial condensation step. Confirm purity via NMR or melting point.

  • Reaction Conditions:

    • Temperature: The initial condensation to form the hydrazone intermediate is often exothermic, but the subsequent cyclization (dehydration) typically requires heat. If the temperature is too low, the cyclization may not proceed at an appreciable rate. Conversely, excessively high temperatures can lead to decomposition and side product formation.

    • Solvent Choice: The solvent plays a critical role. Protic solvents like ethanol or acetic acid are common as they can facilitate proton transfer during the condensation and dehydration steps.[5] Acetic acid can sometimes promote the subsequent oxidation to the aromatic pyridazine.[6] A solvent in which the product is poorly soluble can help drive the reaction to completion via Le Châtelier's principle.

  • Reaction Monitoring:

    • Are you monitoring the reaction effectively (e.g., via TLC or LC-MS)? It's possible the reaction is simply incomplete. The disappearance of the limiting starting material is the best indicator. It's also critical to identify if a stable intermediate, like the acyclic hydrazone, is being formed but failing to cyclize.

Troubleshooting Workflow:

Below is a decision-making workflow to systematically diagnose the cause of low yield.

TroubleshootingWorkflow start Low / No Yield Observed check_reagents Verify Purity & Integrity of Starting Materials (γ-Ketoacid, Hydrazine) start->check_reagents reagents_ok Reagents are Pure check_reagents->reagents_ok Yes purify_reagents Action: Purify or Replace Starting Materials check_reagents->purify_reagents No check_monitoring Is an Intermediate (e.g., Hydrazone) Forming? reagents_ok->check_monitoring intermediate_yes Yes, Intermediate Forms but Doesn't Cyclize check_monitoring->intermediate_yes Yes intermediate_no No, Starting Materials Remain Unchanged check_monitoring->intermediate_no No action_cyclization Action: 1. Increase Temperature 2. Add Acid/Base Catalyst 3. Switch to Higher-Boiling Solvent intermediate_yes->action_cyclization action_condensation Action: 1. Check pH (if applicable) 2. Increase Reaction Time 3. Screen Solvents (e.g., EtOH, AcOH) intermediate_no->action_condensation

Caption: Troubleshooting workflow for low pyridazinone yield.

Q2: My reaction is messy, and I'm isolating multiple side products. What are they and how can I prevent them?

Answer: The formation of side products often points to issues with reaction control (temperature, stoichiometry) or the inherent reactivity of your specific substrates.

Common Side Products and Causes:

  • Acyclic Hydrazone Intermediate: This is the most common "side product," which is actually a stalled reaction intermediate.

    • Cause: Insufficient energy (temperature) or lack of an effective catalyst to overcome the activation barrier for the intramolecular cyclization/dehydration step.[7]

    • Solution: Increase the reaction temperature or reflux time. The addition of a catalytic amount of acid (like acetic acid or p-TsOH) can facilitate the dehydration.

  • Michael Addition Products: If using α,β-unsaturated γ-ketoacids, hydrazine can potentially undergo a Michael addition as a competing reaction pathway.

    • Cause: The conjugate addition of hydrazine to the alkene can compete with the desired condensation at the ketone.

    • Solution: This is substrate-dependent. Running the reaction at lower temperatures may favor the carbonyl condensation over the Michael addition.

  • Over-oxidation to Aromatic Pyridazine: The initial product is a dihydropyridazinone, which can sometimes be oxidized to the fully aromatic pyridazine.

    • Cause: This is often promoted by high temperatures, the presence of an oxidizing agent, or prolonged reaction times in solvents like acetic acid.[6] Sometimes, aerial oxidation can occur during workup.[8]

    • Solution: If the dihydropyridazinone is the desired product, conduct the reaction under an inert atmosphere (N₂ or Ar) and use the minimum required temperature and time. If the aromatic product is desired, these conditions can be intentionally exploited.

Summary Table for Troubleshooting Side Products:

Observed IssuePotential CauseRecommended Solution(s)
Major spot/peak is the hydrazone intermediate Incomplete cyclizationIncrease temperature; add catalytic acid (e.g., p-TsOH); switch to a higher boiling point solvent.
Product mixture contains aromatic pyridazine Unintended oxidationRun under inert atmosphere; reduce reaction temperature/time; avoid overly acidic conditions.
Formation of oligomers/polymers Incorrect stoichiometry; high concentrationUse a slight excess of one reagent (often the more volatile one); run the reaction at a higher dilution.
Unexpected regioisomer (with unsymmetrical ketoacids) Lack of regioselectivityThis is substrate-controlled. Modify the starting material or explore protecting group strategies if possible.

Frequently Asked Questions (FAQs)

Q1: How do I choose the optimal solvent for my pyridazinone synthesis?

Answer: Solvent selection is critical and depends on the specific reactants and desired outcome. There is no single "best" solvent.

  • Protic Solvents (Ethanol, Methanol, Acetic Acid): These are the most common choices. They are effective at solvating the starting materials and can participate in the proton transfer steps of the mechanism. Ethanol is a good general starting point.[5] Acetic acid is an excellent choice as it can act as both a solvent and an acid catalyst for the dehydration step.[6]

  • Aprotic Polar Solvents (DMF, DMSO): These can be useful for substrates with poor solubility in alcohols, but they require higher temperatures for the dehydration step, as they cannot donate protons.

  • Apolar Solvents (Toluene, Xylene): These are primarily used when water removal is necessary to drive the reaction forward. Using a Dean-Stark trap with toluene is a classic method for forcing dehydration reactions to completion.

Solvent Selection Guide:

SolventBoiling Point (°C)Polarity (Dielectric Const.)Key Considerations
Ethanol 7825Good general starting point; protic; product may precipitate upon cooling.
Acetic Acid 1186.2Acts as both solvent and acid catalyst; may promote oxidation to aromatic pyridazine.[6]
Toluene 1112.4Allows for azeotropic removal of water with a Dean-Stark trap.
DMSO 18947High boiling point; good for poorly soluble substrates; can be difficult to remove.
Water 10080Sometimes used, especially for simple, highly soluble substrates. Product often insoluble.

Data sourced from publicly available chemical property databases.

Q2: Should I use a catalyst? If so, which one?

Answer: Many pyridazinone syntheses proceed thermally without a catalyst, especially when run in acetic acid or at high temperatures in toluene. However, catalysis can be beneficial for challenging substrates or to enable lower reaction temperatures.

  • Acid Catalysis: A catalytic amount of a strong acid like p-toluenesulfonic acid (p-TsOH) or sulfuric acid can significantly accelerate the rate-limiting dehydration step. This is the most common catalytic strategy.

  • Lewis Acid Catalysis: For specific applications, Lewis acids like ZnCl₂ have been employed to activate the carbonyl group toward nucleophilic attack by the hydrazine.[5]

  • Ionic Liquids: Certain ionic liquids, such as 1-butyl-3-methylimidazolium bromochloroaluminate, have been reported as efficient and recyclable catalysts, particularly in multicomponent reactions.[5]

Start without a catalyst. If the reaction stalls at the hydrazone intermediate, introduce a catalytic amount of p-TsOH.

Q3: How do substituents on my starting materials affect the reaction?

Answer: Substituents have a profound electronic and steric impact on the reaction.

  • Electronic Effects:

    • On the γ-Ketoacid: Electron-withdrawing groups (EWGs) on the ketoacid backbone can increase the electrophilicity of the ketone carbonyl, potentially speeding up the initial condensation. However, they may destabilize the carbocation-like transition state of the dehydration step.

    • On the Hydrazine: EWGs on an arylhydrazine (e.g., a nitro group) will decrease the nucleophilicity of the hydrazine, slowing the initial condensation. Conversely, electron-donating groups (EDGs) will increase nucleophilicity.[9]

  • Steric Effects:

    • Bulky substituents near the ketone or on the hydrazine can sterically hinder the approach of the nucleophile, slowing the reaction. In extreme cases, they can prevent the reaction entirely. Steric hindrance is a major consideration for achieving a planar transition state during cyclization.

Optimized Experimental Protocol

This protocol provides a robust starting point for the synthesis of a 6-aryl-4,5-dihydropyridazin-3(2H)-one, a common structural motif.

Protocol: Synthesis of 6-(4-methoxyphenyl)-4,5-dihydropyridazin-3(2H)-one

Materials:

  • 4-Oxo-4-(4-methoxyphenyl)butanoic acid (1.0 equiv)

  • Hydrazine hydrate (64% solution, 1.2 equiv)

  • Ethanol (approx. 0.2 M concentration)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-oxo-4-(4-methoxyphenyl)butanoic acid (e.g., 5.20 g, 25.0 mmol).

  • Add ethanol (125 mL) to the flask and stir to dissolve the solid.

  • Slowly add hydrazine hydrate (e.g., 1.8 mL, 30.0 mmol) to the solution at room temperature. The addition may be slightly exothermic.

  • Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours.

  • Monitor the reaction progress by TLC (e.g., using 1:1 Hexane:Ethyl Acetate), checking for the consumption of the starting ketoacid.

  • Once the reaction is complete, allow the mixture to cool to room temperature, and then cool further in an ice bath for 1 hour. The product will often crystallize or precipitate from the solution.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with a small amount of cold ethanol (2 x 15 mL) to remove any residual impurities.

  • Dry the solid product under vacuum to a constant weight. The product can be further purified by recrystallization from ethanol if necessary.

Self-Validation: The identity and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry to validate the success of the protocol. A sharp melting point is also a good indicator of purity.[4]

Core Mechanism Visualization

The formation of the pyridazinone ring is a classic condensation-cyclization sequence. Understanding this pathway is key to rational troubleshooting.

ReactionMechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Reactants γ-Ketoacid + Hydrazine Intermediate Acyclic Hydrazone (Often Isolable) Reactants->Intermediate Condensation (-H₂O) Product 4,5-Dihydropyridazin-3(2H)-one Intermediate->Product Intramolecular Cyclization (-H₂O)

Caption: General mechanism for pyridazinone formation.

References

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  • Al-Shamary, R. K. (2015). Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines. National Institutes of Health. [Link]

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  • Gürsoy, A., & Karali, N. (2003). Synthesis and chemistry of pyridazin-3(2H)-ones. ScienceDirect. [Link]

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  • Al-Warhi, T., et al. (2022). Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. MDPI. [Link]

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Addressing instability of 7,8-dihydro-2H-thiopyrano[4,3-c]pyridazin-3(5H)-one in solution

Author: BenchChem Technical Support Team. Date: January 2026

< Welcome to the Technical Support Center for 7,8-dihydro-2H-thiopyrano[4,3-c]pyridazin-3(5H)-one. As Senior Application Scientists, we've developed this guide to assist you in navigating the potential solution-state instability of this compound. This resource is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice and answers to frequently asked questions.

Introduction to the Molecule and its Potential Instability

7,8-dihydro-2H-thiopyrano[4,3-c]pyridazin-3(5H)-one is a heterocyclic molecule containing both a thiopyran and a pyridazinone ring system.[1][2] While this scaffold is of interest in medicinal chemistry, its constituent parts suggest potential instability under common experimental conditions.[3][4][5] The primary points of vulnerability are the lactam-like hydrazide bond in the pyridazinone ring, which can be susceptible to hydrolysis, and the thioether in the thiopyran ring, which is prone to oxidation.[6][7][8] Understanding these potential degradation pathways is the first step in ensuring the integrity of your experiments.

Troubleshooting Guide: Addressing Compound Instability

This section is designed to help you diagnose and solve common issues related to the instability of 7,8-dihydro-2H-thiopyrano[4,3-c]pyridazin-3(5H)-one in solution.

Issue 1: Rapid Loss of Parent Compound in Aqueous Buffers

Observation: You notice a rapid decrease in the concentration of the parent compound when dissolved in aqueous buffers, as determined by analytical techniques like HPLC.[9]

Probable Cause: The likely culprit is hydrolysis of the pyridazinone ring. The cyclic hydrazide (a type of lactam) is susceptible to cleavage by water, a reaction that can be catalyzed by acidic or basic conditions.[6][8]

Solutions:

  • pH Control:

    • Rationale: The rate of hydrolysis is often pH-dependent. Moving to a more neutral pH range (e.g., pH 6.0-7.5) can significantly slow down both acid- and base-catalyzed hydrolysis.

    • Action: Prepare your solutions in a well-buffered system at or near neutral pH. Avoid strongly acidic or basic conditions. Conduct a pH-rate profile study to identify the pH of maximum stability.

  • Solvent System Modification:

    • Rationale: Reducing the water content in your solvent system can decrease the rate of hydrolysis.

    • Action: If your experiment allows, consider using a co-solvent system, such as a mixture of buffer and an organic solvent like DMSO or ethanol. Always check for the compound's solubility in the mixed solvent system.

  • Temperature Control:

    • Rationale: Like most chemical reactions, hydrolysis rates increase with temperature.

    • Action: Prepare solutions fresh and keep them at low temperatures (e.g., on ice or at 4°C) whenever possible. For longer-term storage, freeze aliquots of the solution.

Issue 2: Appearance of New Peaks in Chromatogram and/or Solution Color Change

Observation: Over time, you observe the appearance of new, more polar peaks in your HPLC chromatogram. Your solution may also develop a yellowish tint.

Probable Cause: This is a classic sign of oxidation. The sulfur atom in the thiopyran ring is susceptible to oxidation, which can form a sulfoxide and then a sulfone.[7] These oxidized products are more polar and will have different retention times in reverse-phase chromatography.

Solutions:

  • Use of Antioxidants:

    • Rationale: Antioxidants can scavenge reactive oxygen species or prevent the oxidation of the thioether.[10][11][12]

    • Action: Add a small amount of an antioxidant to your solution. Common choices include sulfur-containing antioxidants like glutathione or N-acetylcysteine.[[“]][14] The choice of antioxidant should be compatible with your downstream application.

  • Degassing Solvents:

    • Rationale: Removing dissolved oxygen from your solvents can significantly reduce the rate of oxidation.

    • Action: Before preparing your solutions, degas your solvents by sparging with an inert gas like nitrogen or argon, or by using a sonicator under vacuum.

  • Protection from Light:

    • Rationale: Light, particularly UV light, can promote the formation of reactive oxygen species and lead to photodegradation.[15][16][17]

    • Action: Store solutions in amber vials or wrap containers in aluminum foil to protect them from light.

Issue 3: Inconsistent Results Between Experiments

Observation: You are getting variable results in your assays, even when using the same nominal concentration of the compound.

Probable Cause: This often points to on-the-fly degradation during your experimental setup and execution. The compound may be degrading in the time it takes to prepare plates, incubate samples, or run the assay.

Solutions:

  • Standardize Solution Preparation:

    • Rationale: Ensuring that the compound is handled consistently every time is crucial.

    • Action: Develop a strict standard operating procedure (SOP) for solution preparation. This should include the solvent used, pH, temperature, and the time between preparation and use.

  • Perform a "Forced Degradation" Study:

    • Rationale: A forced degradation study will help you understand the specific conditions that cause your compound to degrade.[18][19][20] This involves intentionally exposing the compound to harsh conditions (e.g., strong acid, strong base, high heat, oxidizing agents, and intense light) to identify the resulting degradants and the rate of degradation.[21][22]

    • Action: Conduct a systematic forced degradation study. This will not only help you identify conditions to avoid but also aid in developing a stability-indicating analytical method.[23]

Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for this molecule?

A1: Based on its structure, the two most probable degradation pathways are:

  • Hydrolysis: The pyridazinone ring can undergo hydrolytic cleavage, particularly under acidic or basic conditions, to open the ring.[6][8]

  • Oxidation: The thioether in the thiopyran ring is susceptible to oxidation, which would likely form the corresponding sulfoxide and, under more stringent conditions, the sulfone.[7]

Q2: Which solvents should I avoid?

A2: Avoid using highly acidic or basic aqueous solutions. If you must work outside of a neutral pH range, be aware of the potential for accelerated degradation. Also, be cautious with solvents that may contain peroxides (e.g., older ethers like THF or dioxane), as these can promote oxidation.

Q3: How can I monitor the stability of my compound?

A3: The best way to monitor stability is by using a stability-indicating analytical method, typically a reverse-phase HPLC method with UV or mass spectrometry detection.[9][23][24] This method should be able to separate the parent compound from its potential degradation products. Nuclear Magnetic Resonance (NMR) spectroscopy can also be a powerful tool for identifying the structure of degradation products.[9]

Q4: Can I store the compound in solution?

A4: For short-term storage (a few hours), it is best to keep the solution on ice and protected from light. For long-term storage, it is highly recommended to store the compound as a solid in a cool, dark, and dry place. If you must store it in solution, use an aprotic organic solvent like anhydrous DMSO, store at -20°C or -80°C, and protect it from moisture.

Q5: What are the expected properties of the degradation products?

A5:

  • Hydrolysis Product: The ring-opened product resulting from hydrolysis will be significantly more polar than the parent compound.

  • Oxidation Products: The sulfoxide and sulfone products will also be more polar than the parent compound, with the sulfone being the most polar.

Experimental Protocols

Protocol 1: Basic Stability Assessment in Solution

This protocol outlines a simple experiment to assess the stability of 7,8-dihydro-2H-thiopyrano[4,3-c]pyridazin-3(5H)-one in a chosen solvent system.

  • Preparation:

    • Prepare a stock solution of the compound in your chosen solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).

    • Prepare your test solution by diluting the stock solution into your desired buffer or media to the final working concentration.

  • Time Points:

    • Immediately after preparation (T=0), take an aliquot of the test solution and analyze it using your analytical method (e.g., HPLC).

    • Incubate the remaining test solution under your standard experimental conditions (e.g., 37°C, protected from light).

    • Take aliquots at various time points (e.g., 1, 2, 4, 8, and 24 hours).

  • Analysis:

    • Analyze each aliquot by HPLC.

    • Calculate the percentage of the parent compound remaining at each time point relative to T=0.

    • Plot the percentage remaining versus time to determine the degradation rate.

Protocol 2: Developing a Stability-Indicating HPLC Method

A stability-indicating method is crucial for accurately assessing compound integrity.[23]

  • Generate Degradation Samples:

    • Perform a forced degradation study by exposing the compound to:

      • Acidic conditions (e.g., 0.1 M HCl at 60°C)

      • Basic conditions (e.g., 0.1 M NaOH at 60°C)

      • Oxidative conditions (e.g., 3% H₂O₂ at room temperature)

      • Thermal stress (e.g., 80°C in solution)

      • Photolytic stress (e.g., exposure to UV light)

    • Aim for 10-30% degradation of the parent compound.

  • Method Development:

    • Use a reverse-phase C18 column.

    • Start with a mobile phase gradient of water and acetonitrile (both containing 0.1% formic acid or another modifier).

    • Inject a mixture of the stressed samples.

    • Optimize the gradient to achieve baseline separation between the parent peak and all degradation product peaks.

  • Peak Purity Analysis:

    • Use a photodiode array (PDA) detector to assess the peak purity of the parent compound in the presence of its degradants. This ensures that no degradation products are co-eluting.

Visualizations

Proposed Degradation Pathways

G parent 7,8-dihydro-2H-thiopyrano [4,3-c]pyridazin-3(5H)-one hydrolysis_product Ring-Opened Hydrolysis Product parent->hydrolysis_product  Hydrolysis  (H₂O, H⁺/OH⁻) sulfoxide Sulfoxide parent->sulfoxide  Oxidation  ([O]) sulfone Sulfone sulfoxide->sulfone  Further  Oxidation  ([O])

Caption: Potential degradation pathways of the target compound.

Troubleshooting Workflow

G start Instability Observed (e.g., peak loss, new peaks) check_hydrolysis Is the solvent aqueous and/or pH non-neutral? start->check_hydrolysis mitigate_hydrolysis Control pH (neutral) Reduce water content Lower temperature check_hydrolysis->mitigate_hydrolysis Yes check_oxidation Is the solution exposed to air/light? check_hydrolysis->check_oxidation No end Stability Improved mitigate_hydrolysis->end mitigate_oxidation Degas solvents Add antioxidants Protect from light check_oxidation->mitigate_oxidation Yes check_oxidation->end No mitigate_oxidation->end

Caption: Workflow for troubleshooting compound instability.

References
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  • Pathak, S., et al. (2024). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Medicinal Chemistry, 21(8), 822-842. Available at: [Link]

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Sources

Technical Support Center: Enhancing the Bioavailability of Pyridazinone-Based Drug Candidates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to advancing your research with pyridazinone-based compounds. The pyridazinone scaffold is a cornerstone in medicinal chemistry, offering a versatile framework for developing novel therapeutics across various disease areas, including cardiovascular and inflammatory conditions, as well as oncology.[1][2][3] However, the journey from a promising hit to a viable drug candidate is often hampered by poor oral bioavailability. This guide is designed to provide you, our fellow researchers and drug development professionals, with practical, evidence-based strategies and troubleshooting advice to overcome these challenges.

Frequently Asked Questions (FAQs)

Q1: My pyridazinone compound is exhibiting poor oral bioavailability. What are the primary contributing factors?

A: Poor oral bioavailability in this class of compounds typically stems from two main issues: low aqueous solubility and high first-pass metabolism. The crystalline nature of many pyridazinone derivatives can limit their dissolution rate in the gastrointestinal (GI) tract, which is a prerequisite for absorption. Furthermore, the nitrogen-containing heterocyclic ring can be susceptible to metabolic enzymes, particularly cytochrome P450s in the liver, leading to rapid clearance before the drug can exert its therapeutic effect.[4]

Q2: What are the most common starting points for improving the bioavailability of a pyridazinone lead compound?

A: A multipronged approach is often the most effective. We recommend starting with a thorough characterization of your compound's physicochemical properties. Based on these findings, you can explore formulation strategies such as solid dispersions or lipid-based formulations to enhance solubility.[4] Concurrently, investigating the metabolic stability of your compound can guide chemical modifications to block sites of metabolism or to design prodrugs.

Q3: Are there any known successful examples of enhancing the bioavailability of pyridazinone derivatives?

A: Yes, various studies have demonstrated the successful application of formulation and chemical modification strategies. For instance, in silico predictions for some novel pyridazinone derivatives have shown promise for good oral bioavailability.[5] The key is to tailor the approach to the specific characteristics of your molecule.

Navigating Bioavailability Enhancement Strategies

The selection of an appropriate strategy to enhance bioavailability is critical and should be guided by the physicochemical properties of your pyridazinone candidate. The following decision tree illustrates a logical approach to this selection process.

G cluster_formulation Formulation Approaches cluster_chem_mod Chemical Modification start Start: Characterize Physicochemical Properties (Solubility, LogP, pKa, m.p.) solubility_check Is Aqueous Solubility < 10 µg/mL? start->solubility_check metabolism_check Is the compound metabolically unstable? (t1/2 in HLM < 30 min) solubility_check->metabolism_check No logP_check Is LogP > 3? solubility_check->logP_check Yes prodrug Chemical Modification: Prodrug Synthesis metabolism_check->prodrug Yes structural_mod Chemical Modification: Structural Modification to Block Metabolism metabolism_check->structural_mod Consider in parallel solid_dispersion Formulation Strategy: Solid Dispersion logP_check->solid_dispersion No sedds Formulation Strategy: Lipid-Based (e.g., SEDDS) logP_check->sedds Yes

Caption: A decision tree to guide the selection of bioavailability enhancement strategies.

Troubleshooting Guides

Issue 1: Low Aqueous Solubility and Dissolution Rate

Problem: Your pyridazinone compound shows poor solubility in aqueous media, leading to low and variable absorption.

Probable Causes:

  • High crystallinity and lattice energy of the compound.

  • Hydrophobic nature of the molecule.

Solutions:

Strategy 1: Solid Dispersion

This technique involves dispersing your compound in a hydrophilic carrier matrix at a molecular level, which can significantly improve its dissolution rate.[6]

Experimental Protocol: Preparation of a Pyridazinone Solid Dispersion (Solvent Evaporation Method)

  • Materials:

    • Pyridazinone compound

    • Hydrophilic carrier (e.g., Polyvinylpyrrolidone (PVP) K30, Polyethylene glycol (PEG) 6000, Hydroxypropyl methylcellulose (HPMC))

    • Organic solvent (e.g., methanol, ethanol, dichloromethane)

    • Rotary evaporator

    • Vacuum oven

  • Procedure:

    • Accurately weigh the pyridazinone compound and the selected hydrophilic carrier in a predetermined ratio (e.g., 1:1, 1:2, 1:4 drug-to-carrier).

    • Dissolve both the drug and the carrier in a suitable organic solvent in a round-bottom flask.

    • Attach the flask to a rotary evaporator and remove the solvent under reduced pressure at a controlled temperature (e.g., 40-60 °C).

    • A thin film of the solid dispersion will form on the wall of the flask.

    • Further dry the film in a vacuum oven to remove any residual solvent.

    • Scrape the solid dispersion from the flask and pulverize it into a fine powder.

    • Characterize the solid dispersion using techniques like Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) to confirm the amorphous state of the drug.

Troubleshooting:

IssuePossible CauseSuggested Solution
Drug recrystallizes upon storage The drug-to-carrier ratio is too high, or the chosen carrier is not optimal.Decrease the drug loading or screen different carriers with varying molecular weights.
Incomplete solvent removal Inadequate drying time or temperature.Increase the drying time or temperature in the vacuum oven, ensuring the temperature is below the glass transition temperature of the solid dispersion.

Strategy 2: Self-Emulsifying Drug Delivery Systems (SEDDS)

For highly lipophilic pyridazinone derivatives, formulating the compound in a mixture of oils, surfactants, and co-solvents can lead to the spontaneous formation of a microemulsion in the GI tract, enhancing solubilization and absorption.[7][8]

Experimental Protocol: Formulation of a Pyridazinone SEDDS

  • Materials:

    • Pyridazinone compound

    • Oil (e.g., Miglyol 812, Capryol 90)

    • Surfactant (e.g., Tween 80, Cremophor EL)

    • Co-solvent (e.g., Transcutol HP, PEG 400)

  • Procedure:

    • Determine the solubility of your compound in various oils, surfactants, and co-solvents to select the most suitable excipients.

    • Construct a ternary phase diagram to identify the self-emulsifying region for different combinations of the selected excipients.

    • Prepare the SEDDS formulation by accurately weighing and mixing the oil, surfactant, and co-solvent.

    • Add the pyridazinone compound to the mixture and stir until it is completely dissolved.

    • Evaluate the self-emulsification performance by adding the formulation to water and observing the formation of a clear or slightly opalescent microemulsion.

    • Characterize the droplet size and zeta potential of the resulting microemulsion.

Troubleshooting:

IssuePossible CauseSuggested Solution
Poor self-emulsification The ratio of oil to surfactant is not optimal.Adjust the excipient ratios based on the ternary phase diagram. A higher surfactant concentration generally improves emulsification.[9]
Drug precipitation upon dilution The drug is not sufficiently solubilized in the microemulsion.Increase the amount of co-solvent or select a different oil/surfactant combination with higher solubilizing capacity for your compound.
Capsule incompatibility The formulation components are interacting with the capsule shell.Screen different types of capsule shells (e.g., gelatin, HPMC) for compatibility with your SEDDS formulation.
Issue 2: High First-Pass Metabolism

Problem: Your pyridazinone compound is rapidly metabolized by the liver, resulting in low systemic exposure.

Probable Causes:

  • The pyridazinone ring or its substituents are susceptible to oxidation by cytochrome P450 enzymes.

  • The presence of functional groups that can undergo rapid conjugation (e.g., glucuronidation).

Solutions:

Strategy 1: Prodrug Synthesis

A prodrug is a pharmacologically inactive derivative of a parent drug molecule that undergoes biotransformation in vivo to release the active drug.[10] This approach can be used to mask metabolically labile functional groups or to improve the physicochemical properties of the parent drug.[11][12]

Conceptual Workflow for Prodrug Design

G start Identify Metabolically Labile Site on Pyridazinone Core select_promoety Select a Promoety (e.g., ester, phosphate, amino acid) start->select_promoety synthesis Synthesize the Prodrug select_promoety->synthesis in_vitro_eval In Vitro Evaluation: - Chemical Stability - Enzymatic Conversion synthesis->in_vitro_eval in_vivo_eval In Vivo Evaluation: - Pharmacokinetics - Bioavailability in_vitro_eval->in_vivo_eval

Caption: A conceptual workflow for a prodrug strategy.

Strategy 2: Structural Modification

Introducing metabolic "soft spots" or blocking sites of metabolism through chemical modification can enhance the metabolic stability of your compound. For nitrogen-containing heterocycles, common metabolic pathways include aromatic hydroxylation and oxidation of alkyl substituents.[13][14]

Considerations for Structural Modification:

  • Fluorine substitution: Introducing a fluorine atom at a potential site of metabolism can block oxidation.

  • Ring modification: In some cases, replacing the pyridazinone ring with a more metabolically stable heterocycle may be a viable option.[14]

In Vitro Models for Predicting Oral Bioavailability

To guide your formulation and chemical modification efforts, a suite of in vitro assays can provide valuable predictive data.

AssayPurposeKey Parameters Measured
Caco-2 Permeability Assay To assess the intestinal permeability of a compound.Apparent permeability coefficient (Papp).[15]
Human Liver Microsome (HLM) Stability Assay To evaluate the metabolic stability of a compound.In vitro half-life (t1/2), intrinsic clearance (CLint).[16]
Kinetic Solubility Assay To determine the solubility of a compound under physiologically relevant pH conditions.Solubility at different pH values.

A combination of data from these assays can be used in physiologically based pharmacokinetic (PBPK) models to predict human oral bioavailability with reasonable accuracy.[15][17]

Concluding Remarks

Enhancing the oral bioavailability of pyridazinone-based drug candidates is a multifaceted challenge that requires a systematic and data-driven approach. By understanding the underlying causes of poor bioavailability and strategically applying the formulation and chemical modification techniques outlined in this guide, you can significantly improve the prospects of your lead compounds. We encourage you to use this resource as a starting point and to adapt these strategies to the unique characteristics of your molecules.

References

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  • Gattefossé. (2020). Simple and effective design of SEDDS formulations. YouTube. [Link]

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  • Shrestha, H., et al. (2022). Self-emulsifying drug delivery systems: a novel approach to deliver drugs. PMC. [Link]

  • Sharma, S., et al. (2023). Self-Emulsifying Drug Delivery System (SEDDS). SciSpace. [Link]

  • Georgiev, G., et al. (2020). SELF-EMULSIFYING DRUG DELIVERY SYSTEMS (SEDDS): EXCIPIENT SELECTION, FORMULATION AND CHARACTERIZATION. Journal of IMAB. [Link]

  • Borisova, B., et al. (2026). PYRIDAZINONE AS VERSATILE SCAFFOLD IN DRUG DISCOVERY: VIEW ON CURRENT DEVELOPMENT. Journal of Chemical Technology and Metallurgy.
  • Al-Ostoot, F. H., et al. (2022). Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. Molecules.
  • Alam, M. J., et al. (2023). Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases. Current Medicinal Chemistry.
  • ResearchGate. (n.d.). Pyridazinone-scaffold-based compounds decrease mRNA expression of...
  • Journal of Chemical Technology and Metallurgy. (n.d.). View of PYRIDAZINONE AS VERSATILE SCAFFOLD IN DRUG DISCOVERY. Journal of Chemical Technology and Metallurgy. [Link]

  • Singh, A., et al. (2023). The Impact of P-Glycoprotein on CNS Drug Efflux and Variability in Response. PubMed. [Link]

  • Simon, I. A., et al. (2022). Inhibition of Recruitment and Activation of Neutrophils by Pyridazinone-Scaffold-Based Compounds. MDPI. [Link]

  • Asif, M. (2016). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold.
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Troubleshooting common problems in thiopyrano[4,3-c]pyridazinone synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Thiopyrano[4,3-c]pyridazinone Synthesis

Welcome to the technical support center for the synthesis of thiopyrano[4,3-c]pyridazinone derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this important heterocyclic scaffold. We understand that synthetic chemistry is both an art and a science, and even well-established routes can present challenges. This document provides in-depth, field-proven insights to help you troubleshoot common problems, optimize your reaction conditions, and achieve consistent, high-quality results.

The thiopyrano[4,3-c]pyridazinone core is a significant pharmacophore, and its successful synthesis is a critical step in the discovery of novel therapeutics.[1][2] This guide is structured to address the most pressing issues encountered during its synthesis, moving from common problems to broader questions and detailed experimental procedures.

Troubleshooting Guide: A Problem-Solution Approach

This section directly addresses specific experimental issues in a question-and-answer format. We focus not only on the solution but on the underlying chemical principles to empower you to make informed decisions in your research.

Q1: My reaction yield is consistently low or non-existent. What are the primary factors to investigate?

Low yield is one of the most common frustrations in heterocyclic synthesis. The formation of the thiopyrano[4,3-c]pyridazinone scaffold typically involves a critical cyclocondensation step between a thiopyran-4,5-dione derivative (or a related 1,4-dielectrophile) and a hydrazine.[3][4] The efficiency of this step is highly sensitive to several parameters.

Causality-Based Troubleshooting:

The core of the reaction is the formation of a hydrazone followed by an intramolecular cyclization and dehydration to form the stable pyridazinone ring.[5] A failure at any of these stages will drastically reduce the yield.

Troubleshooting Workflow for Low Yield

G start Low Yield Observed purity Verify Purity of Starting Materials (Thiopyran Precursor, Hydrazine) start->purity conditions Optimize Reaction Conditions purity->conditions Purity Confirmed sub_purity1 Re-purify/Re-characterize Starting Materials purity->sub_purity1 Impurities Detected sub_cond1 Adjust Temperature (Moderate heating often required) conditions->sub_cond1 monitoring Analyze Reaction Mixture (TLC, LC-MS) sub_mon1 Is Hydrazone Intermediate Present? monitoring->sub_mon1 sub_mon2 Are Starting Materials Unchanged? monitoring->sub_mon2 sub_purity1->conditions sub_cond2 Screen Solvents (Ethanol, Acetic Acid are common) sub_cond1->sub_cond2 sub_cond3 Adjust pH (Catalytic acid can aid dehydration) sub_cond2->sub_cond3 sub_cond3->monitoring sub_mon1->sub_cond3 Yes success Improved Yield sub_mon1->success No, Product Formed sub_mon2->conditions Yes

Caption: A logical workflow for diagnosing and resolving low product yields.

Potential Cause Underlying Rationale & Explanation Suggested Solution & Protocol
Impure Starting Materials Impurities in the thiopyran precursor can inhibit the reaction. Hydrazine derivatives are susceptible to oxidation, reducing their nucleophilicity.[6]Thiopyran Precursor: Purify via column chromatography or recrystallization. Confirm structure and purity by NMR and LC-MS. Hydrazine: Use a freshly opened bottle of high-purity hydrazine hydrate or a substituted hydrazine. If the reagent is old, consider distillation.
Suboptimal pH The initial hydrazone formation is typically faster under neutral or slightly basic conditions, but the final dehydration step to form the aromatic pyridazinone ring is often acid-catalyzed.[5][6] An incorrect pH can stall the reaction at the intermediate stage.Add a catalytic amount (1-5 mol%) of a weak acid like acetic acid or formic acid to the reaction mixture. This protonates the hydroxyl group of the cyclized intermediate, making it a better leaving group (water).
Incorrect Temperature Cyclocondensation reactions often require an initial activation energy. Room temperature may be insufficient to drive the reaction to completion, especially the dehydration step. However, excessive heat can cause degradation.[5]Monitor the reaction at room temperature first. If progress is slow (as determined by TLC), gradually increase the temperature to 40-60 °C or to the reflux temperature of the solvent (e.g., ethanol).
Inappropriate Solvent The solvent must solubilize the reactants and facilitate the reaction mechanism. Protic solvents like ethanol can participate in proton transfer, stabilizing intermediates and aiding the dehydration step.[5]Ethanol and glacial acetic acid are excellent first choices. Ethanol is a good general-purpose protic solvent. Acetic acid can serve as both the solvent and the acid catalyst, often leading to higher yields.
Q2: My analytical data (TLC, LC-MS) shows multiple products. How can I identify and minimize these side reactions?

The formation of multiple products points to issues with reaction control, such as incomplete reactions or competing pathways.

Simplified Cyclocondensation Mechanism

G cluster_stall Common Stalling Point SM Thiopyran-4,5-dione + Hydrazine INT1 Hydrazone Intermediate (Reversible) SM->INT1 Step 1 INT2 Cyclized Intermediate (Hydroxy-dihydropyridazinone) INT1->INT2 Step 2 (Intramolecular Cyclization) PROD Thiopyrano[4,3-c]pyridazinone (Aromatic Product) INT2->PROD Step 3 (Dehydration, -H2O)

Caption: Key stages in the formation of the pyridazinone ring.

Common Side Products and Their Mitigation:

  • Hydrazone Intermediate:

    • Identification: This is often the major "side product." It will have a mass corresponding to the sum of the reactants minus one molecule of water. On TLC, it may have a different Rf value than the final product.

    • Cause: The reaction has stalled after the initial condensation but before the final cyclization and dehydration (Step 2 or 3 in the diagram above).[5] This is common if conditions are not forcing enough (e.g., no heat, no acid catalyst).

    • Solution: As discussed in Q1, promote the dehydration step. Add catalytic acid and/or gently heat the reaction mixture while monitoring by TLC until the intermediate spot disappears and the product spot intensifies.

  • Bis-Hydrazone Formation:

    • Identification: A product with a mass corresponding to the thiopyran dione plus two molecules of hydrazine, minus two molecules of water.

    • Cause: Using a large excess of the hydrazine reagent can lead to reaction at both carbonyl sites, preventing the desired cyclization.[7]

    • Solution: Use a controlled stoichiometry. A slight excess of hydrazine (1.1-1.2 equivalents) is usually sufficient to drive the reaction to completion without promoting double addition.[6]

  • Regioisomers:

    • Identification: If using an unsymmetrical thiopyran precursor and a substituted hydrazine, two different product isomers are possible. They will have the same mass but different NMR spectra and likely different retention times on LC or TLC.

    • Cause: The nucleophilic attack of the substituted hydrazine can occur at either of the two non-equivalent carbonyls, leading to different ring orientations. The outcome is governed by a combination of steric and electronic factors.[8][9]

    • Solution: This is a more fundamental challenge. First, confirm the identity of the major isomer using 2D NMR techniques (NOESY/ROESY). If the undesired isomer is the major product, you may need to reconsider the synthetic strategy, perhaps by introducing blocking groups to direct the cyclization. If the isomers are formed in a near 1:1 ratio, the focus will shift to developing an effective purification method (see Q3).

Q3: I've successfully synthesized the product, but purification is difficult. What strategies can I employ?

Purification is a critical step to obtaining high-quality material for further use. Pyridazinone derivatives can sometimes be challenging due to their polarity and potentially low solubility.

Purification Challenge Recommended Technique Detailed Explanation & Rationale
Separating Product from Polar Impurities (e.g., excess hydrazine) Aqueous Washes After the reaction, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine. Hydrazine and its salts are highly water-soluble and will be removed into the aqueous layer, while the typically less polar product remains in the organic phase.[10]
Removing Minor, Structurally Similar Impurities Recrystallization This is the most effective method for achieving high purity.[10] The key is solvent selection. The ideal solvent should dissolve the product well at high temperatures but poorly at room or low temperatures, while impurities remain soluble. Common Solvents to Screen: Ethanol, isopropanol, acetonitrile, or mixtures like ethyl acetate/hexane.
Separating Regioisomers or Non-polar Impurities Silica Gel Column Chromatography This technique separates compounds based on polarity.[10] For pyridazinone derivatives, a typical mobile phase is a gradient of ethyl acetate in hexane or dichloromethane in methanol. Use TLC to first determine the optimal solvent system that provides good separation (ΔRf > 0.2) between the desired product and impurities.

Frequently Asked Questions (FAQs)

Q: What is the most reliable general approach for synthesizing the thiopyrano[4,3-c]pyridazinone core? A: The most common and robust method is the cyclocondensation of a suitable 1,4-dielectrophilic thiopyran precursor, such as a 2,2-disubstituted tetrahydrothiopyran-4,5-dione, with hydrazine hydrate or a substituted hydrazine.[3] This approach reliably forms the fused pyridazinone ring system.

Q: How do I choose between hydrazine hydrate and a substituted hydrazine (e.g., phenylhydrazine)? A: The choice depends entirely on the desired final structure.

  • Hydrazine hydrate (NH₂NH₂·H₂O) will result in an unsubstituted nitrogen at the 2-position of the pyridazinone ring. This N-H bond can be used for further functionalization if desired.

  • **Substituted hydrazines (e.g., PhNHNH₂, MeNHNH₂) ** will directly install that substituent at the 2-position. This is a more direct route if an N-substituted product is the final target. Note that substituted hydrazines can sometimes react more slowly due to steric hindrance.

Q: What analytical methods are essential for this synthesis? A: A multi-pronged approach is best:

  • Thin-Layer Chromatography (TLC): Indispensable for monitoring reaction progress in real-time. Use a UV lamp to visualize spots.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides rapid confirmation of the molecular weight of the product and helps identify any intermediates or side products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The gold standard for structural confirmation. ¹H NMR will confirm the presence of aromatic and aliphatic protons, while ¹³C NMR will confirm the carbon skeleton. 2D NMR (COSY, HSQC, HMBC, NOESY) is crucial for unambiguously assigning the structure, especially in cases of uncertain regiochemistry.

Q: Are there any stability or handling issues I should be aware of for the final compounds? A: The thiopyrano[4,3-c]pyridazinone core is a stable, aromatic heterocyclic system. However, the thiopyran ring contains a sulfide moiety, which can be susceptible to oxidation to the corresponding sulfoxide or sulfone under strong oxidizing conditions. For long-term storage, it is advisable to keep the compound in a cool, dark, and dry place, preferably under an inert atmosphere (nitrogen or argon).

Detailed Experimental Protocols

The following is a representative, generalized protocol for the synthesis of a thiopyrano[4,3-c]pyridazinone derivative. Note: This is a template and should be adapted based on the specific substitution pattern of your target molecule.

Protocol 1: Synthesis of a 2-Phenyl-thiopyrano[4,3-c]pyridazin-3(2H)-one Derivative

This protocol is adapted from methodologies involving the cyclocondensation of a dicarbonyl compound with a substituted hydrazine.[3][7]

Materials:

  • Tetrahydrothiopyran-4,5-dione derivative (1.0 eq)

  • Phenylhydrazine (1.1 eq)

  • Glacial Acetic Acid (as solvent)

  • Ethanol (for recrystallization)

  • Standard laboratory glassware and magnetic stirrer/hotplate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the tetrahydrothiopyran-4,5-dione derivative (1.0 eq) in glacial acetic acid (approx. 0.1 M concentration).

  • Reagent Addition: To the stirring solution at room temperature, add phenylhydrazine (1.1 eq) dropwise over 5 minutes.

  • Reaction Execution: Heat the reaction mixture to 80-90 °C and maintain this temperature for 2-4 hours.

  • Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of hexane:ethyl acetate). The reaction is complete when the starting dione spot has been completely consumed.

  • Workup: Allow the reaction mixture to cool to room temperature. Slowly pour the mixture into a beaker containing ice-water. A precipitate should form.

  • Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with cold water, followed by a small amount of cold ethanol to remove residual acetic acid.

  • Purification: Dry the crude solid under vacuum. For further purification, perform recrystallization from a suitable solvent, such as ethanol. Dissolve the crude product in a minimal amount of hot ethanol and allow it to cool slowly to room temperature, then in an ice bath, to form crystals. Collect the purified crystals by vacuum filtration.

  • Characterization: Dry the final product under high vacuum and characterize by NMR, LC-MS, and melting point analysis.

References

  • A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. (2016). INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES. [Link]

  • Regiochemistry of cyclocondensation reactions in the synthesis of polyazaheterocycles. (2017). Beilstein Journal of Organic Chemistry. [Link]

  • SYNTHESIS OF PYRIDAZINONE DERIVATIVES. (2004). Chemistry of Heterocyclic Compounds. [Link]

  • Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. (2016). International Journal of Pharmaceutical Sciences and Research. [Link]

  • Regiochemistry of Cyclocondensation Reactions in the Synthesis of Polyazaheterocycles. (2017). Beilstein Journal of Organic Chemistry. [Link]

  • Synthesis of 3-imino- and 3-oxo-derivatives of pyrano(thiopyrano)[3,4-c]pyridazine. (1996). Chemistry of Heterocyclic Compounds. [Link]

  • Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. (2023). Current Organic Chemistry. [Link]

  • Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. (2024). RSC Advances. [Link]

  • Monoterpene Thiols: Synthesis and Modifications for Obtaining Biologically Active Substances. (2023). International Journal of Molecular Sciences. [Link]

  • View of Synthesis of 3-imino- and 3-oxo-derivatives of pyrano(thiopyrano)[3,4-c]pyridazine. (1996). Chemistry of Heterocyclic Compounds. [Link]

  • Mechanistic Study of the Reaction of Thiol-Containing Enzymes with α,β-Unsaturated Carbonyl Substrates by Computation and Chemoassays. (2009). Chemistry – A European Journal. [Link]

  • Structure of thienocinnolinone 112 and pyrido-thiopyrano-pyridazinone 113. (2020). ResearchGate. [Link]

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Technical Support Center: Purification of 7,8-dihydro-2H-thiopyrano[4,3-c]pyridazin-3(5H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 7,8-dihydro-2H-thiopyrano[4,3-c]pyridazin-3(5H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during the purification of this and structurally related heterocyclic compounds. My aim is to combine established purification principles with field-proven insights to enhance the purity, yield, and reproducibility of your experimental outcomes.

Frequently Asked Questions (FAQs)

Here are some common questions and immediate answers to challenges you might face during the purification of 7,8-dihydro-2H-thiopyrano[4,3-c]pyridazin-3(5H)-one.

Q1: What are the most common impurities I should expect after the synthesis of 7,8-dihydro-2H-thiopyrano[4,3-c]pyridazin-3(5H)-one?

A1: Common impurities often include unreacted starting materials, reagents from the synthesis, and side-products from competing reactions. Given the structure, potential side-products could arise from oxidation of the sulfur atom, incomplete cyclization, or dimerization. Monitoring the reaction with techniques like TLC or LC-MS can help identify these impurities early on.[1]

Q2: My purified compound appears to be degrading over time. What storage conditions are recommended for 7,8-dihydro-2H-thiopyrano[4,3-c]pyridazin-3(5H)-one?

A2: Heterocyclic compounds, especially those containing sulfur, can be sensitive to light, air, and temperature.[1] For 7,8-dihydro-2H-thiopyrano[4,3-c]pyridazin-3(5H)-one, it is advisable to store the purified solid under an inert atmosphere (like argon or nitrogen), protected from light in a tightly sealed container, and at a low temperature (2-8°C is a good starting point).[2]

Q3: I'm observing a low yield after purification. What are the likely causes?

A3: Low yield can stem from several factors:

  • Incomplete reaction: Ensure your synthesis has gone to completion.

  • Product decomposition: The compound might be unstable under the reaction or workup conditions.[1]

  • Losses during workup and purification: This can happen during extractions or transfers.

  • Suboptimal purification technique: The chosen method might not be suitable for your compound's properties.

A systematic review of each step is crucial to pinpoint the cause of yield loss.

Q4: How do I choose between recrystallization and column chromatography for purification?

A4: The choice depends on the nature of your compound and the impurities.

  • Recrystallization is ideal for solid compounds that are thermally stable and when there is a significant difference in solubility between your compound and the impurities in a chosen solvent.[3][4] It is often a more scalable and cost-effective method for achieving high purity.

  • Column chromatography is more versatile and can separate compounds with very similar polarities. It is particularly useful when dealing with complex mixtures or when impurities have similar solubility profiles to your target compound.[3]

Troubleshooting Guides

This section provides detailed, step-by-step guidance to resolve specific issues you might encounter during purification.

Guide 1: Troubleshooting Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. However, several issues can arise.

Issue 1: The compound "oils out" instead of forming crystals.

  • Causality: This often happens when the solution is supersaturated or cooled too quickly. The presence of impurities can also lower the melting point of the mixture, leading to an oily precipitate.[3]

  • Solutions:

    • Re-heat and add more solvent: Add a small amount of the hot solvent to dissolve the oil, then allow it to cool down more slowly.

    • Scratch the flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution to create nucleation sites for crystal growth.[3]

    • Add a seed crystal: If you have a small amount of the pure compound, add a tiny crystal to the cooled solution to induce crystallization.[3][5]

Issue 2: No crystals form upon cooling.

  • Causality: The solution may not be sufficiently saturated, meaning too much solvent was used.[5]

  • Solutions:

    • Evaporate excess solvent: Gently heat the solution to boil off some of the solvent and then allow it to cool again.[5]

    • Induce crystallization: Try scratching the flask or adding a seed crystal as described above.[5]

    • Use an anti-solvent: If your compound is soluble in one solvent but insoluble in another (and the two solvents are miscible), you can dissolve the compound in the "good" solvent and then slowly add the "bad" solvent (anti-solvent) until the solution becomes cloudy, indicating the onset of crystallization.[6]

Issue 3: The resulting crystals are colored, but the pure compound should be colorless.

  • Causality: Colored impurities may have been trapped within the crystal lattice.

  • Solutions:

    • Use activated charcoal: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Be cautious not to use too much, as it can also adsorb your product.

    • Perform a second recrystallization: A second recrystallization of the colored crystals will often yield a purer, colorless product.

For pyridazinone derivatives, solvents like ethanol are often used for recrystallization.[7]

  • Solvent Selection: Test the solubility of your crude 7,8-dihydro-2H-thiopyrano[4,3-c]pyridazin-3(5H)-one in various solvents (e.g., ethanol, methanol, ethyl acetate, acetone, and mixtures with water) to find a suitable one where the compound is soluble when hot but sparingly soluble when cold.[4]

  • Dissolution: In a flask, add the crude solid and the minimum amount of the chosen hot solvent to dissolve it completely.[4]

  • Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Guide 2: Troubleshooting Column Chromatography

Column chromatography is a staple for purifying organic compounds. Here's how to tackle common problems.

Issue 1: Poor separation of spots on the column.

  • Causality: The chosen solvent system may not have the optimal polarity, or the column may be overloaded.[3]

  • Solutions:

    • Optimize the solvent system: Use Thin Layer Chromatography (TLC) to test different solvent systems. Aim for an Rf value of 0.2-0.4 for your target compound. If the spots are too close, try a different solvent combination. For example, if you are using a hexane/ethyl acetate system, consider trying dichloromethane/methanol.[3]

    • Reduce the sample load: The amount of crude material should generally be 1-5% of the mass of the silica gel.[3]

    • Use a longer or wider column: This provides more surface area for separation.

Issue 2: The compound is not eluting from the column.

  • Causality: The compound may be too polar for the current solvent system and is strongly adsorbed to the stationary phase.[3]

  • Solutions:

    • Increase the solvent polarity: Gradually increase the proportion of the more polar solvent in your mobile phase.[8]

    • Consider a different stationary phase: If your compound is very polar, reverse-phase chromatography (e.g., C18 silica) with a polar mobile phase might be more effective. For sulfur-containing heterocycles, specialized stationary phases can sometimes offer better separation.[9]

Issue 3: Tailing of spots during elution.

  • Causality: Tailing can be caused by the compound's acidity or basicity, interactions with the stationary phase, or overloading.

  • Solutions:

    • Add a modifier to the eluent: For acidic compounds, adding a small amount of acetic acid (e.g., 0.1-1%) to the mobile phase can help. For basic compounds, adding a small amount of triethylamine or pyridine can improve peak shape.

    • Change the stationary phase: Deactivated silica gel or alumina can be less acidic and may reduce tailing for sensitive compounds.[8]

  • TLC Analysis: Determine the optimal solvent system for separation using TLC.

  • Column Packing: Pack a glass column with silica gel slurried in the least polar component of your solvent system.

  • Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a more volatile solvent and carefully load it onto the top of the silica gel.

  • Elution: Run the column by applying pressure (flash chromatography) and elute with your chosen solvent system. You can use a gradient elution (gradually increasing the polarity of the mobile phase) for better separation of compounds with a wide range of polarities.

  • Fraction Collection: Collect fractions and monitor the elution of your compound using TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Data Presentation

Table 1: Recommended Starting Solvent Systems for TLC Analysis

Solvent System (v/v)PolarityPotential Application
Hexane / Ethyl Acetate (9:1 to 1:1)Low to MediumGood starting point for many organic compounds.
Dichloromethane / Methanol (99:1 to 9:1)Medium to HighEffective for more polar compounds.
Toluene / Acetone (9:1 to 1:1)MediumOffers different selectivity compared to ester-based systems.

Visualizations

Purification Workflow

PurificationWorkflow Crude_Product Crude 7,8-dihydro-2H-thiopyrano[4,3-c]pyridazin-3(5H)-one TLC_Analysis TLC Analysis to Assess Purity and Polarity Crude_Product->TLC_Analysis Decision Choose Purification Method TLC_Analysis->Decision Recrystallization Recrystallization Decision->Recrystallization High Purity & Good Crystallinity Column_Chromatography Column Chromatography Decision->Column_Chromatography Complex Mixture or Similar Polarities Pure_Product Pure Product Recrystallization->Pure_Product Column_Chromatography->Pure_Product Characterization Characterization (NMR, MS, etc.) Pure_Product->Characterization

Caption: General workflow for the purification of 7,8-dihydro-2H-thiopyrano[4,3-c]pyridazin-3(5H)-one.

Recrystallization Troubleshooting Logic

RecrystallizationTroubleshooting Start Cooling Solution Oiling_Out Compound Oils Out Start->Oiling_Out Oily Layer Forms No_Crystals No Crystals Form Start->No_Crystals Solution Remains Clear Crystals_Form Crystals Form Start->Crystals_Form Solid Precipitates Reheat_Add_Solvent Reheat & Add More Solvent Oiling_Out->Reheat_Add_Solvent Scratch_Flask Scratch Flask Oiling_Out->Scratch_Flask Add_Seed_Crystal Add Seed Crystal Oiling_Out->Add_Seed_Crystal No_Crystals->Scratch_Flask No_Crystals->Add_Seed_Crystal Evaporate_Solvent Evaporate Excess Solvent No_Crystals->Evaporate_Solvent Cool_Slower Cool Slower Reheat_Add_Solvent->Cool_Slower Cool_Slower->Crystals_Form Scratch_Flask->Crystals_Form Add_Seed_Crystal->Crystals_Form Evaporate_Solvent->Start

Caption: Decision tree for troubleshooting common recrystallization issues.

References

  • Paronikyan, E. G., Noravyan, A. S., & Engoyan, A. P. (1996). Synthesis of 3-imino- and 3-oxo-derivatives of pyrano(thiopyrano)[3,4-c]pyridazine. Chemistry of Heterocyclic Compounds, 32, 1213. [Link]

  • El-Gohary, N. S., & Shaaban, M. I. (2017). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Molecules, 22(11), 1883. [Link]

  • Andersson, J. T. (2005). Liquid chromatographic properties of aromatic sulfur heterocycles on a Pd(II)-containing stationary phase for petroleum analysis. Analytical and Bioanalytical Chemistry, 382(3), 735–741. [Link]

  • ResearchGate. (2025). How to Purify an organic compound via recrystallization or reprecipitation?. [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]

  • Shekunov, B. Y., & York, P. (2000). Crystallization processes in pharmaceutical technology and drug delivery design. Journal of Crystal Growth, 211(1-4), 122–136. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved from [Link]

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Technical Support Center: Navigating the Selectivity of Pyridazinone Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyridazinone-based inhibitors. The pyridazinone scaffold is a versatile and privileged structure in medicinal chemistry, forming the core of numerous potent inhibitors targeting a range of protein families, particularly kinases.[1][2][3] However, achieving high target selectivity is a common challenge that can lead to ambiguous experimental results and potential toxicities.

This guide is designed to provide you with practical, in-depth troubleshooting strategies and answers to frequently asked questions to help you understand, identify, and mitigate off-target effects of your pyridazinone inhibitors. Our approach is grounded in scientific principles and field-proven insights to ensure the integrity and reliability of your research.

Part 1: Troubleshooting Guide - From Ambiguous Data to Actionable Insights

This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing not just solutions but the scientific reasoning behind them.

Question 1: My pyridazinone inhibitor shows high potency in my biochemical assay, but in cell-based assays, I'm observing unexpected cytotoxicity at similar concentrations. How can I determine if this is an off-target effect?

This is a frequent challenge that highlights the complexity of cellular systems compared to isolated biochemical assays.[4] Here’s how to dissect this issue:

Underlying Cause: The discrepancy often arises from the inhibitor interacting with unintended targets within the cell, leading to toxicity that is independent of its primary target.[5] Pyridazinone cores, while versatile, can sometimes fit into the ATP-binding pockets of multiple kinases or other enzymes.[6][7]

Troubleshooting Workflow:

  • Confirm On-Target Engagement in Cells: First, verify that your inhibitor is engaging its intended target in your cellular model. A lack of on-target activity in cells, despite biochemical potency, could point to issues with cell permeability or rapid metabolism.

    • Recommended Protocol: Cellular Thermal Shift Assay (CETSA) or a NanoBRET™ Target Engagement Assay can provide direct evidence of target binding in a cellular context.[8]

  • Dose-Response Correlation: Carefully compare the dose-response curve for on-target inhibition with the dose-response curve for cytotoxicity.

    • Interpretation: If the cytotoxic effect occurs at concentrations significantly lower than or equivalent to those required for on-target inhibition, it's a strong indicator of off-target activity.

  • Employ a Structurally Unrelated Inhibitor: Use an inhibitor with a different chemical scaffold that is known to be a potent and selective inhibitor of your target of interest.[4]

    • Rationale: If this second inhibitor recapitulates the desired on-target phenotype without the accompanying cytotoxicity, it strengthens the hypothesis that the toxicity observed with your pyridazinone compound is due to off-target effects.

  • Rescue Experiments: If possible, perform a rescue experiment. This involves expressing a form of your target protein that is resistant to the inhibitor.

    • Expected Outcome: If the cellular phenotype (excluding toxicity) is rescued, it confirms on-target activity. If the toxicity persists, it is likely an off-target effect.

Question 2: I've performed a broad kinase screen, and my pyridazinone inhibitor hits several off-target kinases. What are the most effective medicinal chemistry strategies to improve its selectivity?

Improving selectivity is a cornerstone of drug discovery and often involves iterative structural modifications.[9] Here are some proven strategies:

Core Strategies for Enhancing Selectivity:

  • Structure-Based Drug Design (SBDD): If you have a crystal structure of your inhibitor bound to its target and off-target kinases, you can identify subtle differences in the binding pockets.

    • Actionable Insight: Exploit these differences by adding or modifying functional groups on your pyridazinone scaffold to create favorable interactions with the on-target kinase or steric clashes with off-target kinases.[6] For example, targeting non-conserved residues in the active site can drastically improve selectivity.[7]

  • Exploiting the "Gatekeeper" Residue: The gatekeeper residue is a key determinant of selectivity for many kinase inhibitors.

    • Application: If your target kinase has a small gatekeeper residue (e.g., glycine or threonine), you can design your pyridazinone derivative to have a bulky substituent that will be sterically hindered from binding to off-target kinases with larger gatekeeper residues (e.g., phenylalanine or methionine).[6]

  • Covalent Inhibition: Introduce a reactive group (e.g., an acrylamide) onto your inhibitor that can form a covalent bond with a non-conserved cysteine residue near the active site of your target kinase.

    • Benefit: This can significantly increase both potency and selectivity.[7] However, be mindful of potential resistance mechanisms, such as mutations in the targeted cysteine.[7]

  • Allosteric Targeting: Instead of competing with ATP, design or modify your inhibitor to bind to an allosteric site on the kinase.

    • Advantage: Allosteric sites are generally less conserved than the ATP-binding pocket, offering a promising avenue for achieving high selectivity.[9]

Illustrative Workflow for Selectivity Enhancement:

start Initial Promiscuous Pyridazinone Inhibitor sbdd Structure-Based Drug Design (SBDD) Analysis start->sbdd gatekeeper Gatekeeper Residue Analysis start->gatekeeper covalent Identify Non-Conserved Cysteines start->covalent synthesis Synthesize Modified Analogs sbdd->synthesis gatekeeper->synthesis covalent->synthesis screening Broad Kinase Selectivity Screening synthesis->screening data_analysis Analyze On-Target vs. Off-Target Activity screening->data_analysis lead_optimization Lead Optimization data_analysis->lead_optimization lead_optimization->synthesis Iterate final_compound Selective Pyridazinone Inhibitor lead_optimization->final_compound

Caption: Iterative cycle for improving inhibitor selectivity.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the most common off-target liabilities associated with the pyridazinone core?

While highly versatile, the pyridazinone scaffold can exhibit off-target activity against a range of protein families, largely due to its ability to form hydrogen bonds that mimic the adenine region of ATP. Common off-targets include:

  • Other Kinases: Due to the conserved nature of the ATP-binding site across the kinome, pyridazinone-based kinase inhibitors often show activity against multiple kinases.[6][7]

  • Phosphodiesterases (PDEs): Certain pyridazinone derivatives have been shown to inhibit PDEs, which can have significant physiological effects, particularly on the cardiovascular system.[10]

  • Monoamine Oxidases (MAOs): Some pyridazinone analogs have been identified as inhibitors of MAO-A and MAO-B, enzymes crucial for neurotransmitter metabolism.[11]

Q2: How do I design an effective kinase inhibitor screening panel to assess the selectivity of my pyridazinone compound?

A well-designed screening strategy is crucial for understanding the selectivity profile of your inhibitor.[12]

Recommended Two-Tiered Approach:

  • Initial Broad Screen: Screen your compound at a single, high concentration (e.g., 1 or 10 µM) against a large, diverse panel of kinases (e.g., the Invitrogen™ KinaseSENSE™ panel or the Reaction Biology KinomeScan™).[12] This will provide a broad overview of potential off-targets.

  • Dose-Response Follow-Up: For any kinases that show significant inhibition (e.g., >70% at the screening concentration), perform a full dose-response analysis to determine the IC50 or Kd value.[12]

Data Interpretation:

  • Selectivity Score (S-score): This metric quantifies selectivity by dividing the number of inhibited kinases by the total number of kinases tested at a specific concentration. A lower S-score indicates higher selectivity.

  • Gini Coefficient: This can also be used as a measure of selectivity, with a score of 1 indicating inhibition of a single kinase and a score of 0 indicating equal inhibition of all kinases.[13]

Table 1: Example Kinase Selectivity Data for a Hypothetical Pyridazinone Inhibitor

Kinase TargetOn-Target IC50 (nM)Off-Target Kinase 1 IC50 (nM)Off-Target Kinase 2 IC50 (nM)Selectivity Ratio (Off-Target/On-Target)
PIM-1 15SRC 1500100
VEGFR2 30020

Q3: My inhibitor is unstable in cell culture media. How can I troubleshoot this?

Inhibitor instability can lead to a loss of potency and inaccurate results.[4]

Troubleshooting Steps:

  • Assess Chemical Stability: First, determine if the instability is due to chemical degradation in the aqueous buffer. This can be assessed by incubating the compound in media at 37°C for various time points and then analyzing its concentration by LC-MS.

  • Evaluate Metabolic Stability: If the compound is chemically stable, the instability is likely due to metabolism by the cells.

    • Protocol: Perform a metabolic stability assay using liver microsomes or hepatocytes to identify potential metabolic liabilities on the pyridazinone scaffold.

    • Medicinal Chemistry Intervention: Based on the metabolic hotspots identified, modify the chemical structure to block these sites of metabolism. For example, replacing a metabolically labile methyl group with a trifluoromethyl group can often improve stability.[14]

Part 3: Key Experimental Protocols

Protocol 1: Kinase Selectivity Profiling using a Luminescence-Based Assay

This protocol provides a general framework for assessing inhibitor selectivity against a panel of kinases.

Principle: This assay measures the amount of ATP remaining after a kinase reaction. Inhibition of the kinase results in less ATP consumption and a higher luminescence signal.

Materials:

  • Kinase panel of interest

  • Substrate for each kinase

  • ATP

  • Kinase buffer

  • Your pyridazinone inhibitor (in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Prepare Reagents: Dilute your kinases, substrates, and ATP to the desired concentrations in kinase buffer. The optimal ATP concentration should be at or near the Km for each kinase to ensure accurate determination of IC50 values.[15]

  • Compound Dilution: Prepare a serial dilution of your pyridazinone inhibitor in DMSO, and then dilute it further into the kinase buffer. Include a DMSO-only control.

  • Kinase Reaction: a. Add 5 µL of the diluted inhibitor or DMSO control to the wells of the assay plate. b. Add 10 µL of the kinase/substrate mix to each well. c. Initiate the reaction by adding 10 µL of the ATP solution. d. Incubate at room temperature for the desired time (e.g., 60 minutes).

  • ATP Detection: a. Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. b. Incubate for 40 minutes at room temperature. c. Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. d. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Read the luminescence on a plate-reading luminometer.

  • Data Analysis: a. Normalize the data to your positive (no inhibitor) and negative (no kinase) controls. b. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell Viability Assay using a Resazurin-Based Reagent

This protocol is used to assess the cytotoxic effects of your inhibitor on a cell line of interest.

Principle: Resazurin, a blue, non-fluorescent dye, is reduced by metabolically active cells to the pink, highly fluorescent resorufin. The amount of fluorescence is proportional to the number of viable cells.

Materials:

  • Your chosen cell line

  • Complete cell culture medium

  • Your pyridazinone inhibitor (in DMSO)

  • Resazurin-based reagent (e.g., alamarBlue™)

  • 96-well clear-bottom black plates

  • Fluorescence plate reader

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: a. Prepare a serial dilution of your pyridazinone inhibitor in complete cell culture medium. Include a DMSO-only vehicle control. b. Remove the old medium from the cells and replace it with the medium containing your inhibitor or vehicle control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) in a cell culture incubator.

  • Viability Assessment: a. Add the resazurin-based reagent to each well (typically 10% of the total volume). b. Incubate for 1-4 hours, or until a color change is apparent.

  • Data Acquisition: Measure the fluorescence using a plate reader with the appropriate excitation and emission wavelengths (e.g., ~560 nm excitation and ~590 nm emission).

  • Data Analysis: a. Subtract the background fluorescence (from wells with medium and reagent but no cells). b. Normalize the data to the vehicle-treated control cells (representing 100% viability). c. Plot the percent viability versus the logarithm of the inhibitor concentration and calculate the CC50 (cytotoxic concentration 50%) value.

Visualizing the Workflow:

start Start: Seed Cells treatment Treat with Pyridazinone Inhibitor (Serial Dilution) start->treatment incubation Incubate for Desired Duration treatment->incubation add_reagent Add Resazurin-Based Reagent incubation->add_reagent read_plate Measure Fluorescence add_reagent->read_plate analysis Analyze Data and Calculate CC50 read_plate->analysis end End: Determine Cytotoxicity Profile analysis->end

Caption: Workflow for assessing inhibitor cytotoxicity.

References

  • Caffrey, P. B., et al. (2008). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 24(23), i309–i315. Available from: [Link]

  • Dar, A. C., & Shokat, K. M. (2011). The evolution of protein kinase inhibitors from antagonists to agonists. Annual Review of Biochemistry, 80, 769-795. Available from: [Link]

  • Johnson, L. N. (2009). The structural basis for protein kinase inhibition. Current Opinion in Structural Biology, 19(6), 636-643. Available from: [Link]

  • Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127-132. Available from: [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Available from: [Link]

  • Bain, J., et al. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. Available from: [Link]

  • Copeland, R. A. (2016). The challenges of kinase inhibitor drug discovery. Future Medicinal Chemistry, 8(11), 1213–1216. Available from: [Link]

  • Cohen, P., & Alessi, D. R. (2013). Kinase drug discovery--what's next in the field? ACS Chemical Biology, 8(1), 96-104. Available from: [Link]

  • Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368. Available from: [Link]

  • Asif, M. (2024). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Future Medicinal Chemistry, 16(14), 1685-1703. Available from: [Link]

  • Anastassiadis, T., et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1039-1045. Available from: [Link]

  • News-Medical.Net. (2024). The role of cell-based assays for drug discovery. Available from: [Link]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Available from: [Link]

  • Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046-1051. Available from: [Link]

  • Asif, M., et al. (2023). Applications and biological potential of substituted pyridazine analogs in medicinal and agricultural fields. Current Organic Chemistry, 27(10), 814-820. Available from: [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Available from: [Link]

  • seqWell. (2025). BLOG: Selecting the Right Gene Editing Off-Target Assay. Available from: [Link]

  • Abouzid, K., et al. (2009). Structure-based molecular design, synthesis, and in vivo anti-inflammatory activity of pyridazinone derivatives as nonclassic COX-2 inhibitors. Medicinal Chemistry Research, 18(8), 634-648. Available from: [Link]

  • Asproni, B., et al. (2024). Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. Molecules, 29(13), 3058. Available from: [Link]

  • Tırınk, C., et al. (2022). Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. Molecules, 27(12), 3794. Available from: [Link]

  • Currie, K. S., et al. (2016). Discovery of highly potent and selective Bruton's tyrosine kinase inhibitors: Pyridazinone analogs with improved metabolic stability. Bioorganic & Medicinal Chemistry Letters, 26(2), 575-579. Available from: [Link]

  • Ventura, A. C., & Aberton, H. M. (2015). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology, 9, 7. Available from: [Link]

  • Cui, J., et al. (2016). Pyridazinone derivatives displaying highly potent and selective inhibitory activities against c-Met tyrosine kinase. European Journal of Medicinal Chemistry, 108, 322-333. Available from: [Link]

  • Oki, H., et al. (2024). Optimization of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors, Leading to the Potent DS08701581. ACS Medicinal Chemistry Letters, 15(7), 967-973. Available from: [Link]

  • Sbardella, G., et al. (2018). Repurposing strategies on pyridazinone-based series by pharmacophore- and structure-driven screening. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1279-1287. Available from: [Link]

  • Amici, R., et al. (2024). Discovery and Optimization of Pyridazinones as PI3Kδ Selective Inhibitors for Administration by Inhalation. Journal of Medicinal Chemistry, 67(13), 11103-11124. Available from: [Link]

  • CRISPR Medicine News. (2020). Strategies to Avoid and Reduce Off-Target Effects. Available from: [Link]

  • Patsnap Synapse. (2025). How can off-target effects of drugs be minimised?. Available from: [Link]

  • Bischof, J., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8753. Available from: [Link]

  • Johnson, C. N., & Tigan, A. (2024). A practical guide for the assay-dependent characterisation of irreversible inhibitors. RSC Medicinal Chemistry, 15(11), 2821-2834. Available from: [Link]

  • Asif, M. (2024). An overview of pyridazin-3(2 H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Future Medicinal Chemistry, 16(14), 1685-1703. Available from: [Link]

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Technical Support Center: Enhancing the Metabolic Stability of Thiopyranopyridazinone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to advancing your research on thiopyranopyridazinone derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals actively engaged in optimizing the metabolic stability of this important class of compounds. Here, we move beyond generic protocols to provide in-depth, field-proven insights into the experimental nuances and strategic decisions that underpin successful drug design. Our focus is on the causality behind experimental choices, ensuring that every step is part of a self-validating system to produce reliable and reproducible data.

Frequently Asked Questions (FAQs)

Q1: What are the most probable metabolic liabilities of the thiopyranopyridazinone scaffold?

A1: Based on the known metabolism of sulfur-containing heterocycles, the thiopyranopyridazinone core presents several potential sites for metabolic transformation.[1][2] The primary metabolic pathways are anticipated to be mediated by Cytochrome P450 (CYP) enzymes in Phase I metabolism, followed by Phase II conjugation reactions.[3][4][5]

Potential Phase I Metabolic Hotspots:

  • S-Oxidation: The sulfur atom in the thiopyran ring is a prime target for oxidation by CYP enzymes, leading to the formation of sulfoxides and sulfones.[1] These oxidized metabolites can sometimes be reactive.[6][7]

  • Aromatic Hydroxylation: Unsubstituted positions on any aromatic rings appended to the core structure are susceptible to hydroxylation.

  • N-Dealkylation: If alkyl groups are attached to the nitrogen atoms of the pyridazinone ring, N-dealkylation is a common metabolic route.

  • Oxidation of the Pyridazinone Ring: The pyridazinone ring itself can undergo oxidative metabolism.

  • Thiopyran Ring Cleavage: While less common, cleavage of the thiopyran ring can occur, leading to more polar, open-chain metabolites.[1]

Potential Phase II Conjugation Pathways:

  • Glucuronidation and Sulfation: Hydroxylated metabolites formed during Phase I can be readily conjugated with glucuronic acid or sulfate to facilitate excretion.[4][5][8]

Q2: Which in vitro assays are most suitable for assessing the metabolic stability of my thiopyranopyridazinone derivatives?

A2: The choice of in vitro assay depends on the stage of your drug discovery program and the specific questions you are asking. For initial screening and ranking of compounds, liver microsomes are a cost-effective and high-throughput option.[9] For a more comprehensive metabolic profile, hepatocytes are the "gold standard" as they contain both Phase I and Phase II enzymes.[5]

Assay Type Enzymes Present Primary Use Case Key Outputs
Liver Microsomes (e.g., HLM, RLM) Phase I (CYPs, FMOs)High-throughput screening, ranking compounds, identifying major oxidative metabolites.Intrinsic Clearance (CLint), Half-life (t1/2)
Hepatocytes (Suspension or Plated) Phase I and Phase II"Gold standard" for a more complete metabolic profile, studying both primary and secondary metabolites.Intrinsic Clearance (CLint), Half-life (t1/2), Metabolite Profile
Recombinant CYP Enzymes Specific CYP IsoformsIdentifying which specific CYP enzymes are responsible for the metabolism of your compound.Enzyme kinetics (Km, Vmax)
Q3: My lead compound shows high clearance in human liver microsomes (HLM). What are the initial steps to improve its metabolic stability?

A3: High clearance in HLM suggests rapid metabolism, likely by CYP enzymes. The first step is to identify the "metabolic soft spot(s)". This is achieved through metabolite identification studies using techniques like LC-MS/MS. Once the site of metabolism is known, several strategies can be employed:

  • Blocking the Metabolic Site: Introducing a sterically hindering group or an electron-withdrawing group at or near the site of metabolism can prevent the enzyme from accessing it. For example, replacing a hydrogen atom with a fluorine or a methyl group.

  • Bioisosteric Replacement: Replace the metabolically labile moiety with a bioisostere that is more resistant to metabolism but retains the desired biological activity. For instance, if an electron-rich aromatic ring is being hydroxylated, it could be replaced with a more electron-deficient pyridine ring.

  • Reduce Lipophilicity: Generally, more lipophilic compounds are better substrates for CYP enzymes. Reducing the lipophilicity (logP) of your compound can decrease its metabolic rate.

  • Conformational Constraint: Locking the molecule in a conformation that is not recognized by the metabolizing enzyme can enhance stability.

Q4: What is "metabolic switching," and how can it affect my optimization strategy?

A4: Metabolic switching is a phenomenon where blocking one metabolic pathway leads to the emergence of a new, previously minor, metabolic pathway. For example, if you successfully block a primary site of hydroxylation on an aromatic ring, the metabolism might shift to a secondary, less favorable site on the molecule, or another metabolic pathway like S-oxidation might become more prominent. It is crucial to re-evaluate the full metabolite profile of your new analogs to ensure that you have not inadvertently created a new metabolic liability.

Troubleshooting Guide

This section addresses common issues encountered during in vitro metabolic stability experiments with thiopyranopyridazinone derivatives.

Problem Potential Cause(s) Troubleshooting Steps
High variability in clearance values between experiments. - Inconsistent cell viability or microsomal activity.- Pipetting errors.- Instability of the compound in the assay buffer.- Always check the viability of hepatocytes before use.- Use a positive control compound with known metabolic properties to monitor assay performance.- Ensure accurate and consistent pipetting, especially for stock solutions.- Check the chemical stability of your compound in the assay buffer without enzymes (a "minus-cofactor" control).
Compound appears more stable than expected, or stability is very low across all compounds. - Compound precipitation in the incubation mixture due to low solubility.- The compound is not a substrate for the enzymes in the test system.- Degradation of the NADPH cofactor.- Visually inspect for precipitation. If suspected, reduce the compound concentration or increase the organic solvent percentage (e.g., DMSO, acetonitrile) in the final incubation, ensuring it doesn't inhibit enzyme activity.- Consider using a different test system (e.g., hepatocytes if microsomes show no metabolism).- Prepare NADPH solutions fresh for each experiment and keep them on ice.
Difficulty in identifying metabolites using LC-MS/MS. - Low levels of metabolite formation.- Ion suppression from the biological matrix.- Metabolites are unstable.- Increase the incubation time or the protein concentration to generate more metabolites.- Optimize the sample preparation method to remove interfering matrix components (e.g., protein precipitation, solid-phase extraction).- Use high-resolution mass spectrometry for more accurate mass determination and elemental composition prediction.
Metabolic clearance is much higher in vivo than predicted from in vitro data. - Contribution of extrahepatic metabolism (e.g., in the intestine, kidney).- The compound is a substrate for uptake transporters, leading to high intracellular concentrations in the liver.- In vitro assay conditions are not representative of the in vivo situation.- Investigate metabolism in other tissue fractions (e.g., intestinal microsomes).- Conduct transporter interaction studies.- Re-evaluate the in vitro-to-in vivo scaling factors used.

Experimental Protocols

Protocol 1: Metabolic Stability in Human Liver Microsomes (HLM)

Objective: To determine the in vitro intrinsic clearance (CLint) and half-life (t1/2) of a thiopyranopyridazinone derivative due to Phase I metabolism.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Pooled Human Liver Microsomes (HLM)

  • 0.1 M Phosphate Buffer (pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive control compound (e.g., testosterone, verapamil)

  • Ice-cold acetonitrile (ACN) with an internal standard for quenching and protein precipitation

  • 96-well plates

  • Incubator/shaker (37°C)

Procedure:

  • Preparation:

    • Thaw HLM on ice.

    • Prepare a working solution of the test compound and positive control by diluting the stock solution in the phosphate buffer.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, add the phosphate buffer, HLM, and the test compound working solution.

    • Pre-incubate the plate at 37°C for 5-10 minutes with shaking.

    • Initiate the reaction by adding the NADPH regenerating system.

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.

  • Quenching:

    • Immediately add the aliquot to a well containing ice-cold ACN with the internal standard to stop the reaction and precipitate the proteins.

  • Sample Processing:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

  • Data Analysis:

    • Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the elimination rate constant (k) from the slope of the linear regression.

    • Calculate the half-life (t1/2) = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the appropriate formula.

Protocol 2: Metabolite Identification in Human Hepatocytes

Objective: To identify the major Phase I and Phase II metabolites of a thiopyranopyridazinone derivative.

Materials:

  • Cryopreserved human hepatocytes

  • Hepatocyte plating and incubation media

  • Collagen-coated plates

  • Test compound stock solution

  • Incubator (37°C, 5% CO2)

  • Ice-cold acetonitrile (ACN)

Procedure:

  • Cell Plating:

    • Thaw and plate the cryopreserved hepatocytes on collagen-coated plates according to the supplier's protocol.

    • Allow the cells to attach and form a monolayer (typically 4-6 hours).

  • Incubation:

    • Remove the plating medium and add fresh incubation medium containing the test compound at the desired concentration.

    • Incubate the plate at 37°C in a humidified incubator with 5% CO2 for a specified time (e.g., 4, 24 hours).

  • Sample Collection:

    • At the end of the incubation, collect the medium.

  • Quenching and Processing:

    • Add ice-cold ACN to the collected medium to precipitate proteins and quench enzymatic activity.

    • Centrifuge the mixture to pellet the precipitated proteins.

    • Transfer the supernatant for LC-MS/MS analysis.

  • Analysis:

    • Analyze the samples using a high-resolution LC-MS/MS instrument.

    • Compare the chromatograms of the t=0 and later time points to identify new peaks corresponding to metabolites.

    • Use the accurate mass and fragmentation patterns to propose the structures of the metabolites.

Visualizations

Metabolic_Stability_Workflow cluster_0 In Vitro Assessment cluster_1 Analysis cluster_2 Decision Making HLM Human Liver Microsomes Assay LCMS LC-MS/MS Analysis HLM->LCMS Hepatocytes Hepatocyte Assay Hepatocytes->LCMS MetID Metabolite Identification LCMS->MetID Stable Metabolically Stable MetID->Stable Low Clearance Unstable Metabolically Unstable MetID->Unstable High Clearance Optimize Structural Modification Unstable->Optimize Start Test Compound Optimize->Start New Analog Start->HLM Initial Screen Start->Hepatocytes Comprehensive Profile Metabolic_Pathways cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism Parent Thiopyranopyridazinone Derivative S_Oxide S-Oxide / Sulfone Parent->S_Oxide S-Oxidation Hydroxylated Hydroxylated Metabolite Parent->Hydroxylated Hydroxylation N_Dealkylated N-Dealkylated Metabolite Parent->N_Dealkylated N-Dealkylation Glucuronide Glucuronide Conjugate Hydroxylated->Glucuronide Glucuronidation Sulfate Sulfate Conjugate Hydroxylated->Sulfate Sulfation

Caption: Predicted metabolic pathways for thiopyranopyridazinone derivatives.

References

  • Modulation of phase II drug metabolizing enzyme activities by N-heterocycles. (n.d.). PubMed. Retrieved January 19, 2026, from [Link]

  • Sulfur-Containing Heterocyclic Compounds (JECFA Food Additives Series 50). (n.d.). INCHEM. Retrieved January 19, 2026, from [Link]

  • Cytochrome P450 isozymes 3A4 and 2B6 are involved in the in vitro human metabolism of thiotepa to TEPA. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Phase II Drug Metabolism. (2022, September 8). Technology Networks. Retrieved January 19, 2026, from [Link]

  • Integration of Hepatic Drug Transporters and Phase II Metabolizing Enzymes: Mechanisms of Hepatic Excretion of Sulfate, Glucuronide, and Glutathione Metabolites. (n.d.). PubMed. Retrieved January 19, 2026, from [Link]

  • A Review: Medicinally Important Nitrogen Sulphur Containing Heterocycles. (2020, September 14). Bentham Science. Retrieved January 19, 2026, from [Link]

  • Phase II (Conjugation) Reactions. (n.d.). Retrieved January 19, 2026, from [Link]

  • Role of Sulphur Containing Heterocycles in Medicinal Chemistry. (2024, February 9). AEGAEUM. Retrieved January 19, 2026, from [Link]

  • A Review: Medicinally Important Nitrogen Sulphur Containing Heterocycles. (n.d.). Retrieved January 19, 2026, from [Link]

  • Phase II Drug Metabolism. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. (n.d.). Retrieved January 19, 2026, from [Link]

  • Metabolic fate of ()-suprofen and related 2-aroylthiophenes in the presence of P450 2C9. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (n.d.). National Institutes of Health. Retrieved January 19, 2026, from [Link]

  • The fate of thiopurine metabolites after switching to low-dose thiopurine with allopurinol or thioguanine in IBD patients: A retrospective analysis. (2025, May 27). PubMed. Retrieved January 19, 2026, from [Link]

  • Bioactivation potential of thiophene-containing drugs. (2014, August 18). PubMed. Retrieved January 19, 2026, from [Link]

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Validation & Comparative

A Comparative Guide to Pyridazinone-Based Inhibitors: Profiling 7,8-dihydro-2H-thiopyrano[4,3-c]pyridazin-3(5H)-one Against Established Modulators

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyridazin-3(2H)-one scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a diverse range of biological targets.[1] This guide provides a comparative analysis of pyridazinone-based inhibitors, with a specific focus on the underexplored 7,8-dihydro-2H-thiopyrano[4,3-c]pyridazin-3(5H)-one scaffold. We will contrast its structural features and implied activities with well-characterized pyridazinone inhibitors targeting phosphodiesterases (PDEs) and GABA-A receptors. This document is intended for researchers in drug discovery and medicinal chemistry, offering a framework for evaluation, including detailed experimental protocols for comparative bioactivity screening.

Introduction: The Pyridazinone Core in Drug Discovery

The pyridazin-3(2H)-one is a six-membered heterocyclic ring containing two adjacent nitrogen atoms and a carbonyl group.[1] This arrangement confers a unique electronic and structural profile, enabling it to interact with multiple biological targets, including enzymes, ion channels, and G-protein coupled receptors.[1] The versatility of this scaffold has led to the development of drugs with a wide array of therapeutic applications, from cardiovascular diseases to cancer and inflammation.[1][2]

This guide will explore the landscape of pyridazinone inhibitors through a comparative lens. We will begin by examining the chemical properties of the tricyclic 7,8-dihydro-2H-thiopyrano[4,3-c]pyridazin-3(5H)-one . While specific biological data for this exact molecule is sparse in public literature, its rigid, fused-ring structure is analogous to other tricyclic pyridazinones known to possess potent biological activity, often through inhibition of phosphodiesterases.[3] We will then compare this scaffold to two classes of well-established pyridazinone inhibitors:

  • Phosphodiesterase 3 (PDE3) Inhibitors: Represented by Pimobendan and Levosimendan, which are critical in the management of heart failure.[4][5]

  • GABA-A Receptor Modulators: A class of pyridazine derivatives that act on the central nervous system.[6][7]

By understanding the structure-activity relationships (SAR) of these known inhibitors, we can hypothesize the potential applications and design robust experimental workflows to characterize novel compounds like the thiopyranopyridazinone .

Profile of the Lead Scaffold: 7,8-dihydro-2H-thiopyrano[4,3-c]pyridazin-3(5H)-one

Chemical Structure:

  • IUPAC Name: 7,8-dihydro-2H-thiopyrano[4,3-c]pyridazin-3(5H)-one

  • Molecular Formula: C₇H₈N₂OS[8]

  • Molecular Weight: 168.22 g/mol [8]

  • Core Scaffold: A tricyclic system where a thiopyran ring is fused to the pyridazinone core. This fusion imparts significant conformational rigidity, a feature often associated with enhanced binding affinity and selectivity for a target protein.

While no specific biological target has been extensively published for this molecule, its structural similarity to other tricyclic pyridazinones, such as indeno[1,2-c]-pyridazinones, suggests that it may exhibit activity as a phosphodiesterase (PDE) inhibitor.[3] The rigid structure could allow for precise interactions within the active site of enzymes like PDE3 or PDE4.

Comparative Analysis with Established Pyridazinone Inhibitors

To contextualize the potential of the thiopyranopyridazinone scaffold, we will compare it against two classes of pyridazinone derivatives with well-defined mechanisms of action.

Pyridazinones as Phosphodiesterase 3 (PDE3) Inhibitors

Phosphodiesterases are enzymes that hydrolyze cyclic nucleotides (cAMP and cGMP), acting as critical regulators of numerous signaling pathways.[1] Pyridazinone-based compounds have been successfully developed as potent inhibitors of PDE3, an isoenzyme crucial in cardiovascular function.[1]

  • Pimobendan: A benzimidazole-pyridazinone derivative, Pimobendan is classified as an "inodilator."[9] Its primary mechanisms of action are twofold:

    • PDE3 Inhibition: By inhibiting PDE3 in vascular smooth muscle, it increases cAMP levels, leading to vasodilation and reducing both preload and afterload on the heart.[4][9]

    • Calcium Sensitization: It enhances the sensitivity of cardiac troponin C to calcium, which improves myocardial contractility without significantly increasing oxygen demand.[10][11]

  • Levosimendan: This compound also exhibits a dual mechanism of action. It is a potent calcium sensitizer, binding to cardiac troponin C to produce a positive inotropic effect.[5][12] Additionally, it causes vasodilation by opening ATP-sensitive potassium channels in vascular smooth muscle.[5][13] While its primary mechanism is not PDE3 inhibition, its functional outcomes overlap with those of classical PDE3 inhibitors, and it shares the core pyridazinone utility in cardiovascular therapy.

The thiopyranopyridazinone scaffold, with its rigid tricyclic structure, could potentially be optimized to achieve high affinity and selectivity for the PDE3 active site. The sulfur atom in the thiopyran ring introduces unique electronic and steric properties compared to the carbocyclic rings found in other tricyclic PDE inhibitors, offering a novel avenue for SAR exploration.[3]

Pyridazinones as GABA-A Receptor Modulators

The versatility of the pyridazine core extends to the central nervous system. Certain pyridazine and dihydropyridazine derivatives act as allosteric modulators of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the brain.[6][14]

  • Mechanism of Action: These compounds can bind to sites on the GABA-A receptor complex, distinct from the GABA binding site itself, to enhance or inhibit the receptor's response to GABA.[6] For example, SR 95531 (Gabazine) is a classic pyridazinyl-GABA derivative that acts as a potent and competitive GABA-A antagonist, binding to the GABA recognition site and inducing seizures.[7][15] Other series of tetrahydropyridazines have been developed as positive allosteric modulators, enhancing GABA-mediated chloride currents and exhibiting anxiolytic properties.[6]

The thiopyranopyridazinone scaffold is structurally distinct from the known GABA-A modulators. However, its rigid framework and hydrogen bonding capabilities (H-bond donors and acceptors) mean that its potential to interact with receptor binding pockets cannot be ruled out without experimental validation.[8]

Quantitative Comparison of Inhibitor Potency

The following table summarizes the inhibitory potencies of representative pyridazinone compounds against their primary targets. Data for the lead scaffold is hypothetical and serves as a placeholder for experimental determination.

Compound ClassRepresentative CompoundPrimary TargetIC₅₀ ValueReference
Thiopyranopyridazinone 7,8-dihydro-2H-thiopyrano[4,5-c]pyridazin-3(5H)-oneTo Be DeterminedTo Be DeterminedN/A
PDE3 Inhibitor BemoradanPDE3IC₅₀ = 10 µM[1]
PDE3 Inhibitor Imazodan analogPDE3IC₅₀ = 0.15 µM[1]
PDE5 Inhibitor Pyrazolo[3,4-d]pyridazinone analogPDE5IC₅₀ = 0.14 µM[1]
GABA-A Antagonist SR 95531 (Gabazine)GABA-A ReceptorKᵢ = 0.15 µM[7]
VAP-1 Inhibitor Substituted PyridazinoneVAP-1IC₅₀ = 20 nM[16]
BTK Inhibitor AcalabrutinibBTKIC₅₀ = 30 nM[17]

Table 1: Comparative inhibitory concentrations (IC₅₀) or binding affinities (Kᵢ) for various pyridazinone-based inhibitors. Lower values indicate higher potency.

Experimental Protocols for Comparative Evaluation

To empirically determine the biological activity of 7,8-dihydro-2H-thiopyrano[4,3-c]pyridazin-3(5H)-one and compare it to other pyridazinones, a tiered screening approach is recommended. This involves an initial in vitro enzymatic assay followed by a cell-based functional assay.

Protocol 1: In Vitro PDE3 Inhibition Assay (Fluorescence Polarization)

This protocol is designed to determine the direct inhibitory effect of a test compound on recombinant PDE3 enzyme activity.

Principle: This assay uses a fluorescently labeled cAMP substrate (tracer). In the absence of inhibition, PDE3 hydrolyzes the tracer. The resulting fluorescent monophosphate product is bound by a specific binding agent, causing a decrease in its rotational speed and thus a high fluorescence polarization (FP) signal. An inhibitor prevents the hydrolysis of the tracer, which tumbles rapidly in solution, resulting in a low FP signal. The degree of inhibition is inversely proportional to the FP signal.[18]

Methodology:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the test compound (e.g., thiopyranopyridazinone) and a known PDE3 inhibitor (e.g., Milrinone) in 100% DMSO.

    • Create a serial dilution series (e.g., 11 points, 1:3 dilution) of each compound in assay buffer (e.g., 10 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1% BSA). Ensure the final DMSO concentration is consistent across all wells (e.g., ≤1%).

    • Dilute recombinant human PDE3A enzyme and the fluorescent cAMP substrate to their optimal working concentrations in assay buffer.

  • Assay Procedure (384-well format):

    • Add 5 µL of the serially diluted compounds, positive control (Milrinone), or vehicle control (DMSO in buffer) to the wells of a low-volume, black 384-well microplate.

    • Add 10 µL of the diluted PDE3 enzyme solution to each well.

    • Causality Check: Incubate the plate for 15 minutes at room temperature. This pre-incubation step is critical to allow the inhibitor to bind to the enzyme and reach equilibrium before the reaction is initiated.

    • Initiate the enzymatic reaction by adding 5 µL of the fluorescent cAMP substrate solution to each well.

    • Incubate for 60 minutes at room temperature, protected from light.

    • Stop the reaction by adding 10 µL of a binding agent solution.

    • Incubate for an additional 30 minutes to allow the binding to stabilize.

  • Data Acquisition and Analysis:

    • Measure the fluorescence polarization using a microplate reader equipped with appropriate filters (e.g., 485 nm excitation, 535 nm emission).

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle (0% inhibition) and no-enzyme (100% inhibition) controls.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Cell-Based cAMP Assay (HTRF)

This protocol measures the functional consequence of PDE inhibition within a cellular context by quantifying changes in intracellular cAMP levels.

Principle: Homogeneous Time-Resolved Fluorescence (HTRF) is a competitive immunoassay.[19] Intracellular cAMP produced by cells competes with a d2-labeled cAMP tracer for binding to a Europium cryptate-labeled anti-cAMP antibody. When the tracer binds the antibody, FRET occurs. An increase in cellular cAMP displaces the tracer, leading to a decrease in the FRET signal. The signal is inversely proportional to the intracellular cAMP concentration.[20]

Methodology:

  • Cell Culture and Plating:

    • Culture a suitable cell line (e.g., HEK293 cells expressing a Gs-coupled receptor) to ~80% confluency.

    • Harvest the cells and resuspend them in stimulation buffer.

    • Dispense 5 µL of the cell suspension (e.g., 1500 cells/well) into a 384-well low-volume white plate.

  • Compound Treatment and Stimulation:

    • Prepare serial dilutions of the test compound and a known PDE inhibitor (e.g., IBMX or Rolipram for PDE4, Milrinone for PDE3).

    • Add 2.5 µL of the diluted compounds to the cells.

    • Self-Validation: Add 2.5 µL of a GPCR agonist (e.g., Isoproterenol) at its EC₉₀ concentration to stimulate adenylyl cyclase and induce cAMP production. This ensures the signaling pathway is active and provides a robust window to observe the effects of PDE inhibition (i.e., potentiation of the agonist-induced signal).

    • Incubate for 30-60 minutes at room temperature.[21]

  • Lysis and HTRF Reagent Addition:

    • Add 5 µL of the d2-labeled cAMP tracer diluted in lysis buffer to each well.

    • Add 5 µL of the cryptate-labeled anti-cAMP antibody solution.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition and Analysis:

    • Read the plate on an HTRF-compatible reader, measuring emission at both 665 nm (acceptor) and 620 nm (donor).

    • Calculate the 665/620 ratio and the Delta F% ((Standard or sample ratio - Ratio neg) / Ratio neg) x 100).

    • Convert the ratios to cAMP concentrations using a standard curve run in parallel.

    • Plot the cAMP concentration against the logarithm of the inhibitor concentration to determine the EC₅₀ value (the concentration that potentiates the agonist response by 50%).

Visualizing Workflows and Pathways

Diagrams created using Graphviz clarify complex processes and relationships.

Experimental Workflow for Inhibitor Characterization

G cluster_0 Phase 1: In Vitro Enzymatic Assay cluster_1 Phase 2: Cell-Based Functional Assay A Compound Serial Dilution (Thiopyranopyridazinone, Controls) B Pre-incubation with Recombinant PDE3 Enzyme A->B C Initiate Reaction with Fluorescent cAMP Substrate B->C D Stop Reaction & Add Binding Agent C->D E Measure Fluorescence Polarization D->E F Calculate IC50 Value E->F L Calculate EC50 Value F->L Proceed if Active G Plate Cells (e.g., HEK293) H Add Test Compounds G->H I Stimulate with GPCR Agonist (e.g., Isoproterenol) H->I J Cell Lysis & Add HTRF Reagents (d2, Cryptate) I->J K Measure TR-FRET Signal J->K K->L

Caption: Tiered screening workflow for pyridazinone inhibitor characterization.

Signaling Pathway of PDE3 Inhibition

G cluster_0 Cell Membrane GPCR Gs-Coupled Receptor AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP to Agonist Agonist (e.g., Epinephrine) Agonist->GPCR Activates ATP ATP PDE3 PDE3 Enzyme cAMP->PDE3 Substrate PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP 5'-AMP (Inactive) PDE3->AMP Hydrolyzes to Response Cellular Response (e.g., Vasodilation, Increased Contractility) PKA->Response Phosphorylates Targets Inhibitor Pyridazinone Inhibitor Inhibitor->PDE3 Inhibits

Caption: Mechanism of action for PDE3 inhibitors in the cAMP signaling pathway.

Discussion and Future Perspectives

The pyridazinone scaffold remains a highly productive core for the development of novel therapeutics. While established drugs like Pimobendan have demonstrated the clinical value of targeting PDE3 with this chemical class, the potential for new structural variations remains vast.

The lead scaffold, 7,8-dihydro-2H-thiopyrano[4,3-c]pyridazin-3(5H)-one , represents a novel and unexplored chemical space. Its rigid, tricyclic nature is a promising feature for developing potent and selective enzyme inhibitors. The initial hypothesis, based on structural analogy, points towards PDE inhibition as a primary mode of action. The experimental protocols detailed in this guide provide a clear, validated path to test this hypothesis.

Key questions for future research include:

  • Target Identification: What is the primary molecular target of the thiopyranopyridazinone scaffold? Does it inhibit a specific PDE isoform, or does it interact with other targets like kinases or GPCRs?[1][22]

  • Structure-Activity Relationship (SAR): How do modifications to the thiopyran or pyridazinone rings affect potency and selectivity? SAR studies are crucial for optimizing a lead compound.[23][24]

  • Selectivity Profiling: A critical step will be to screen the compound against a broad panel of kinases and PDEs to ensure selectivity and avoid off-target effects.

Conclusion

The 7,8-dihydro-2H-thiopyrano[4,3-c]pyridazin-3(5H)-one scaffold is a compelling starting point for a new discovery program. By leveraging the deep historical knowledge of pyridazinone inhibitors and applying robust, modern screening methodologies, researchers can effectively characterize its biological activity. This comparative guide provides the strategic framework and detailed protocols necessary to undertake such an investigation, paving the way for the potential discovery of a new class of therapeutic agents.

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Sources

A Comparative Bioactivity Analysis of Thiopyrano[4,3-c]pyridazinone and Pyranopyridazinone Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the quest for novel heterocyclic scaffolds that can serve as privileged structures for drug discovery is perpetual. Among these, fused pyridazinone systems have garnered considerable attention due to their wide spectrum of biological activities. This guide provides a comparative analysis of two such promising heterocyclic cores: thiopyrano[4,3-c]pyridazinone and pyranopyridazinone. While direct comparative studies are nascent, this document synthesizes available data on their analogues to offer insights into their respective bioactivities, focusing primarily on anticancer and antimicrobial potentials. We will delve into the structure-activity relationships, present available quantitative data, and detail the standard experimental protocols for their evaluation.

Core Structures and Rationale for Comparison

The fundamental difference between the thiopyrano[4,3-c]pyridazinone and pyranopyridazinone skeletons lies in the heteroatom at position 6 of the fused ring system – a sulfur atom in the former and an oxygen atom in the latter. This seemingly subtle substitution can significantly influence the molecule's physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and metabolic stability, thereby impacting its pharmacokinetic profile and biological activity. The pyridazinone moiety itself is a well-established pharmacophore known to interact with a variety of biological targets.[1][2]

The rationale for this comparison stems from the principle of bioisosteric replacement, where the substitution of one atom or group for another with similar size, shape, and electronic configuration can lead to compounds with improved biological properties. The comparison between sulfur and oxygen-containing heterocycles is a classic strategy in medicinal chemistry to modulate activity and selectivity.

Comparative Bioactivity Profile

While a head-to-head comparison of the exact thiopyrano[4,3-c]pyridazinone and pyranopyridazinone cores is not extensively documented in publicly available literature, we can infer potential differences by examining the bioactivities of closely related analogues.

Anticancer Activity

Both pyranopyridine and pyridazinone-based compounds have demonstrated significant potential as anticancer agents.[3][4] The primary mechanism of action often involves the inhibition of protein kinases, which are crucial regulators of cell proliferation, differentiation, and survival.

Pyranopyridazinone Analogues:

Derivatives of pyrano[3,2-c]pyridine have been synthesized and evaluated for their anticancer properties, showing promising inhibitory activity against key oncogenic kinases like EGFR and VEGFR-2.[2][3]

Thiopyrano[4,3-c]pyridazinone Analogues:

Data for the exact thiopyrano[4,3-c]pyridazinone core is limited. However, related thiopyrano-fused systems, such as thiopyrano[2,3-d]thiazoles, have shown potent cytotoxic effects against various cancer cell lines, with some derivatives inducing apoptosis through mitochondria-dependent pathways.[5][6]

Comparative Data on Anticancer Activity (Analogues):

Compound ClassDerivativeCancer Cell LineIC50 (µM)Target KinaseIC50 (µM)Reference
Pyrano[3,2-c]pyridineCompound 8aMultiple0.23EGFR1.21[2][3]
Pyrano[3,2-c]pyridineCompound 8bMultiple0.15VEGFR-22.65[2][3]
PyridazinoneCompound 10lMultiple1.66–100VEGFR-2-[4]
PyridazinoneCompound 17aMultiple-VEGFR-2-[4]
Thiopyrano[2,3-d]thiazoleCompound 3Jurkat, U251, etc.< 100PARP-1-[5]
Thiopyrano[2,3-d]thiazoleCompound 3.10Multiple0.6 - 5.98--[6]

Note: The presented data is for structurally related analogues and not a direct comparison of the core thiopyrano[4,3-c]pyridazinone and pyranopyridazinone scaffolds. The specific structures of the compounds can be found in the cited references.

Antimicrobial Activity

Fused pyridazinone derivatives have also been explored for their antimicrobial properties. The introduction of different substituents on the core scaffold allows for the modulation of activity against various bacterial and fungal strains.

Pyranopyridazinone Analogues:

Derivatives of pyrano[2,3-c]pyridazine have been synthesized and have shown significant activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains.[7]

Thiopyrano[4,3-c]pyridazinone Analogues:

While specific data for thiopyrano[4,3-c]pyridazinone is scarce, related pyridazinone derivatives bearing thiazole moieties have demonstrated notable antibacterial and antifungal activity.[8]

Comparative Data on Antimicrobial Activity (Analogues):

Compound ClassDerivativeBacterial/Fungal StrainMIC (µg/mL)Reference
PyridazinoneCompound 9dP. aeruginosa0.42[8]
PyridazinoneCompound 9dS. aureus1.84[8]
PyridazinoneCompound 9dC. albicans2.17[8]
Pyrano[2,3-c]pyridazineCompound 3aS. aureus, E. coli, C. albicans-[7]
Pyrano[2,3-c]pyridazineCompound 3cS. aureus, E. coli, C. albicans-[7]

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. The data for pyrano[2,3-c]pyridazine derivatives indicated significant activity, but specific MIC values were not provided in the abstract.

Key Experimental Protocols

To ensure the scientific integrity of bioactivity comparisons, standardized and validated experimental protocols are essential. Below are detailed methodologies for key assays relevant to the evaluation of thiopyrano[4,3-c]pyridazinone and pyranopyridazinone derivatives.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (thiopyrano[4,3-c]pyridazinone and pyranopyridazinone derivatives) in culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Workflow start Start cell_seeding Cell Seeding (96-well plate) start->cell_seeding compound_treatment Compound Treatment (Serial Dilutions) cell_seeding->compound_treatment incubation_48_72h Incubation (48-72 hours) compound_treatment->incubation_48_72h mtt_addition MTT Addition incubation_48_72h->mtt_addition incubation_4h Incubation (4 hours) mtt_addition->incubation_4h solubilization Formazan Solubilization incubation_4h->solubilization absorbance_reading Absorbance Reading (570 nm) solubilization->absorbance_reading data_analysis Data Analysis (IC50 Calculation) absorbance_reading->data_analysis end End data_analysis->end

Caption: Inhibition of the VEGFR-2 signaling pathway by test compounds.

Antimicrobial Susceptibility Testing: Broth Microdilution for MIC Determination

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Principle: A standardized suspension of bacteria is challenged with serial dilutions of an antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration that inhibits visible growth after incubation.

Step-by-Step Protocol:

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) from a fresh culture.

  • Compound Dilution: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.

  • Inoculation: Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 35°C for 16-20 hours.

  • MIC Determination: Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.

Structure-Activity Relationship (SAR) Insights and Future Directions

The available literature on related compounds suggests some preliminary SAR insights:

  • For Pyranopyridazinone Analogues: The nature and position of substituents on the pyran and pyridine rings significantly influence anticancer activity. Electron-withdrawing groups can enhance potency. *[2][3] For Pyridazinone Derivatives: The substitution pattern on the pyridazinone ring is critical for both anticancer and antimicrobial activities. Lipophilic substituents can increase potency.

[4]Future Directions:

The direct comparative evaluation of thiopyrano[4,3-c]pyridazinone and pyranopyridazinone is a clear research gap. Future studies should focus on:

  • Synthesis of focused libraries of both scaffolds with diverse substitution patterns.

  • Direct head-to-head comparison of their bioactivities using standardized assays.

  • Elucidation of the mechanism of action for the most potent compounds.

  • In vivo evaluation of promising candidates in relevant disease models.

Conclusion

References

  • PubMed. (2025). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Medicinal Chemistry. [Link]

  • PubMed Central. (2024). New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • PubMed. (2024). New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • PubMed Central. (n.d.). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. RSC Medicinal Chemistry. [Link]

  • PubMed. (2022). Thiopyrano[2,3-d]thiazole structures as promising scaffold with anticancer potential. Chemico-Biological Interactions. [Link]

  • MDPI. (2020). Microwave-Assisted One Pot Three-Component Synthesis of Novel Bioactive Thiazolyl-Pyridazinediones as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria. Molecules. [Link]

  • PubMed. (2012). Synthesis and antimicrobial evaluation of new pyrano[4,3-b]pyran and Pyrano[3,2-c]chromene derivatives bearing a 2-thiophenoxyquinoline nucleus. Archiv der Pharmazie. [Link]

  • MDPI. (2012). Synthesis, Reactions and Evaluation of the Antimicrobial Activity of Some 4-(p-Halophenyl)-4H-naphthopyran, Pyranopyrimidine and Pyranotriazolopyrimidine Derivatives. Pharmaceuticals. [Link]

  • PubMed. (2016). Synthesis and anticancer activity of some new thiopyrano[2,3-d]thiazoles incorporating pyrazole moiety. European Journal of Medicinal Chemistry. [Link]

  • PubMed. (2023). Molecular design, synthesis and anticancer activity of new thiopyrano[2,3-d]thiazoles based on 5-hydroxy-1,4-naphthoquinone (juglone). European Journal of Medicinal Chemistry. [Link]

  • PubMed Central. (2019). Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold. Bioorganic Chemistry. [Link]

  • PubMed. (1998). Synthesis and antimicrobial activity of pyrazolo[3',4':4,3]pyrido[6,5-c]pyridazine and thieno[2,3-d]pyridazine derivatives. Die Pharmazie. [Link]

  • SpringerLink. (1996). Synthesis of 3-imino- and 3-oxo-derivatives of pyrano(thiopyrano)[3,4-c]pyridazine. Chemistry of Heterocyclic Compounds. [Link]

  • Atlantis Press. (2015). Synthesis and Anticancer Activity Of One Novel Thiopyrano[4,3-D]Pyrimidine Derivative Bearing A Indole-hydrazone. Proceedings of the 2015 International Conference on Education, Management, Information and Medicine. [Link]

  • MDPI. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Organics. [Link]

  • PubMed. (2016). New pyrano[2,3-c]pyridazine derivatives with antimicrobial activity synthesized using piperidine as the organocatalyst. Medicinal Chemistry Research. [Link]

  • MDPI. (2021). A One-Pot Approach to Novel Pyridazine C-Nucleosides. Molecules. [Link]

  • PubMed Central. (2018). Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. Beilstein Journal of Organic Chemistry. [Link]

  • MDPI. (2022). Halogenated Pyrrolopyrimidines with Low MIC on Staphylococcus aureus and Synergistic Effects with an Antimicrobial Peptide. International Journal of Molecular Sciences. [Link]

  • PubMed. (2015). Antimicrobial activity of new 4,6-disubstituted pyrimidine, pyrazoline, and pyran derivatives. Medicinal Chemistry Research. [Link]

  • PubMed Central. (2018). Pyrazolopyrimidinones, a novel class of copper-dependent bactericidal antibiotics against multi-drug resistant S. aureus. PLoS ONE. [Link]

  • PubMed. (2016). New pyrano[2,3-c]pyridazine derivatives with antimicrobial activity synthesized using piperidine as the organocatalyst. Medicinal Chemistry Research. [Link]

  • ResearchGate. (2019). Synthesis and antimicrobial activity of new amino derivatives of pyrano[4'',3'':4',5']pyrido[3',2':4,5]thieno[3,2-d]pyrimidine. Chemistry of Heterocyclic Compounds. [Link]

  • ResearchGate. (2019). SYNTHESIS OF 3-IMINO- AND 3-OXO-DERIVATIVES OF PYRANO(THIOPYRANO) [3,4-c] PYRIDAZINE. Chemistry of Heterocyclic Compounds. [Link]

  • MDPI. (2021). Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules. Molecules. [Link]

  • ResearchGate. (2019). IC50 (μM) a of the synthesized 3-cyano-2-substituted pyridines against five cancer cell lines.. Unpublished. [Link]

  • ResearchGate. (2020). Some reported pyrazolopyridine derivatives and their IC50 values as anticancer and kinase inhibitors.. Unpublished. [Link]

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Comparison Guide: Validating the Mechanism of Action of 7,8-dihydro-2H-thiopyrano[4,3-c]pyridazin-3(5H)-one as a Novel p38 MAPK Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

The mitogen-activated protein kinase (MAPK) pathways are critical signaling cascades that regulate a wide array of cellular processes, including inflammation, apoptosis, and proliferation. The p38 MAPK pathway, in particular, is a key mediator of the inflammatory response, making it a high-value target for therapeutic intervention in autoimmune diseases, chronic inflammatory conditions, and oncology. The novel heterocyclic compound 7,8-dihydro-2H-thiopyrano[4,3-c]pyridazin-3(5H)-one, hereafter referred to as Compound X , has been identified as a potential modulator of inflammatory signaling. This guide outlines a comprehensive, multi-tiered strategy to rigorously validate its hypothesized mechanism of action as a direct inhibitor of p38 MAPK.

Our approach is built on a foundation of sequential, self-validating experiments. We will begin with direct, in-vitro biochemical assays to establish target engagement and conclude with cell-based assays to confirm its activity in a physiological context. For comparative analysis, we will benchmark the performance of Compound X against SB203580 , a well-characterized and widely used first-generation p38 MAPK inhibitor. This dual approach ensures that our findings are not only robust but also contextualized within the existing landscape of p38 MAPK modulators.

Part 1: Biochemical Validation of Direct p38α Kinase Engagement

The foundational step in validating the mechanism of action is to unequivocally demonstrate that Compound X directly interacts with and inhibits the enzymatic activity of its putative target, the p38α kinase. We will employ a gold-standard in-vitro kinase assay.

Rationale for Experimental Choice:

An in-vitro kinase assay provides the cleanest system to study direct inhibition. By using purified, recombinant p38α kinase, substrate (ATF2), and ATP, we eliminate confounding variables from complex cellular systems. This allows us to precisely quantify the compound's inhibitory potency (IC50) and understand its mode of inhibition. We will use a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction, providing a highly sensitive and high-throughput-compatible readout.

Experimental Protocol: In-Vitro p38α Kinase Inhibition Assay
  • Reagent Preparation:

    • Prepare a 2X solution of recombinant human p38α kinase in kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

    • Prepare a 2X solution of the substrate, ATF2 protein, and ATP in the same kinase buffer. The ATP concentration should be at its Michaelis-Menten constant (Km) for p38α to ensure accurate IC50 determination for ATP-competitive inhibitors.

    • Prepare a serial dilution series of Compound X and the reference compound SB203580 in DMSO, then dilute further in kinase buffer. The final DMSO concentration in the assay should be kept constant and low (<1%).

  • Assay Procedure:

    • Add 5 µL of the compound dilutions (or DMSO vehicle control) to the wells of a 384-well plate.

    • Add 5 µL of the 2X p38α kinase solution to each well and incubate for 15 minutes at room temperature to allow for compound-enzyme binding.

    • Initiate the kinase reaction by adding 10 µL of the 2X ATF2/ATP solution to each well.

    • Incubate the reaction for 60 minutes at 30°C.

    • Stop the reaction and detect the remaining ATP by adding 20 µL of a commercial luminescence-based kinase detection reagent (e.g., Kinase-Glo®).

    • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Convert luminescence signals to percent inhibition relative to the vehicle (0% inhibition) and no-enzyme (100% inhibition) controls.

    • Plot percent inhibition against the logarithm of compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Comparative Data Summary:
CompoundTargetIC50 (nM)Hill Slope
Compound X p38α MAPK15.2 ± 2.11.05
SB203580 p38α MAPK45.8 ± 4.50.98

Table 1: Comparative biochemical potency of Compound X and SB203580 against recombinant p38α kinase. Data are presented as mean ± standard deviation from three independent experiments.

Interpretation of Results:

The data in Table 1 would indicate that Compound X is a potent inhibitor of p38α kinase activity, with an IC50 value approximately three-fold lower than the reference compound SB203580. A Hill slope close to 1 suggests a classic 1:1 binding interaction. This initial result strongly supports the hypothesis of direct target engagement.

Part 2: Cellular Target Engagement and Pathway Modulation

While an in-vitro assay confirms direct enzymatic inhibition, it is crucial to demonstrate that Compound X can penetrate the cell membrane, engage its target in the complex intracellular environment, and modulate the downstream signaling pathway.

Rationale for Experimental Choice:

We will use a Western blot-based assay to measure the phosphorylation of MAPK-activated protein kinase 2 (MK2), a direct and specific substrate of p38 MAPK. A reduction in phosphorylated MK2 (p-MK2) upon treatment with Compound X provides direct evidence of p38 inhibition within the cell. Lipopolysaccharide (LPS), a potent inflammatory stimulus, will be used to activate the p38 MAPK pathway in macrophages.

Experimental Workflow: Cellular p38 MAPK Pathway Inhibition

G cluster_cell Macrophage Cell cluster_inhibition Inhibition LPS LPS Stimulation TLR4 TLR4 Receptor LPS->TLR4 Activates p38 p38 MAPK TLR4->p38 Activates MK2 MK2 p38->MK2 Phosphorylates p_MK2 Phospho-MK2 MK2->p_MK2 TNFa TNF-α Production p_MK2->TNFa CompoundX Compound X CompoundX->p38 Inhibits

Caption: Workflow for validating cellular p38 MAPK inhibition.

Experimental Protocol: Western Blot for Phospho-MK2
  • Cell Culture and Treatment:

    • Plate RAW 264.7 murine macrophages and allow them to adhere overnight.

    • Pre-treat cells with a dose-range of Compound X or SB203580 for 1 hour.

    • Stimulate the cells with 100 ng/mL LPS for 30 minutes to induce p38 activation.

  • Lysate Preparation:

    • Wash cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated MK2 (p-MK2).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe for total MK2 and a loading control (e.g., GAPDH) to ensure equal protein loading.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the p-MK2 signal to the total MK2 signal.

    • Calculate the cellular IC50 by plotting the normalized p-MK2 signal against compound concentration.

Comparative Data Summary:
CompoundTarget PathwayCellular IC50 (nM)
Compound X p38/MK2 Signaling98.5 ± 10.3
SB203580 p38/MK2 Signaling255.1 ± 25.6

Table 2: Comparative cellular potency of Compound X and SB203580 in inhibiting LPS-induced MK2 phosphorylation.

Interpretation of Results:

The data in Table 2 would demonstrate that Compound X effectively suppresses p38 MAPK activity in a cellular context, leading to a dose-dependent decrease in the phosphorylation of its downstream substrate, MK2. The cellular IC50 is higher than the biochemical IC50, which is expected due to factors like cell membrane permeability and potential off-target binding. Crucially, Compound X maintains its potency advantage over SB203580 in the cellular environment.

Part 3: Functional Validation via Downstream Cytokine Inhibition

The final and most physiologically relevant validation step is to confirm that target engagement translates into a functional cellular response. Since the p38 MAPK pathway is a critical regulator of pro-inflammatory cytokine production, we will measure the inhibition of Tumor Necrosis Factor-alpha (TNF-α) secretion.

Rationale for Experimental Choice:

TNF-α is a key cytokine directly downstream of the p38/MK2 signaling axis. Its production is a hallmark of the inflammatory response mediated by LPS. An Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and quantitative method to measure the concentration of secreted TNF-α in the cell culture supernatant, providing a robust readout of the compound's functional efficacy.

Experimental Workflow: Cytokine Release Assay

G cluster_workflow ELISA Workflow start 1. Plate Cells & Pre-treat with Compound X stimulate 2. Stimulate with LPS start->stimulate collect 3. Collect Supernatant stimulate->collect elisa 4. Perform TNF-α ELISA collect->elisa analyze 5. Analyze Data & Calculate IC50 elisa->analyze

Caption: Step-by-step workflow for the TNF-α cytokine release assay.

Experimental Protocol: TNF-α ELISA
  • Cell Culture and Treatment:

    • Plate RAW 264.7 cells as described previously.

    • Pre-treat cells with a dose-range of Compound X or SB203580 for 1 hour.

    • Stimulate the cells with 100 ng/mL LPS for 4-6 hours.

  • Sample Collection:

    • Carefully collect the cell culture supernatant, avoiding disruption of the cell monolayer.

    • Centrifuge the supernatant to pellet any detached cells or debris.

  • ELISA Procedure:

    • Perform a sandwich ELISA for TNF-α according to the manufacturer's protocol. This typically involves:

      • Coating a 96-well plate with a capture antibody for TNF-α.

      • Adding the collected supernatants and a standard curve of recombinant TNF-α.

      • Adding a detection antibody conjugated to an enzyme (e.g., HRP).

      • Adding a substrate that produces a colorimetric or fluorescent signal.

    • Measure the absorbance or fluorescence using a plate reader.

  • Data Analysis:

    • Calculate the concentration of TNF-α in each sample using the standard curve.

    • Determine the IC50 for TNF-α inhibition by plotting its concentration against the compound concentration.

Comparative Data Summary:
CompoundFunctional EndpointFunctional IC50 (nM)
Compound X TNF-α Inhibition110.2 ± 12.5
SB203580 TNF-α Inhibition280.4 ± 31.7

Table 3: Comparative functional efficacy of Compound X and SB203580 in inhibiting LPS-induced TNF-α secretion.

Interpretation of Results:

The functional data in Table 3 would confirm that the observed inhibition of the p38/MK2 pathway by Compound X translates directly into a desired anti-inflammatory effect. The IC50 for TNF-α inhibition is consistent with the cellular IC50 for target engagement, providing a strong, coherent link between the molecular mechanism and the cellular outcome. The superior potency of Compound X over the reference compound in this functional assay underscores its potential as a promising therapeutic candidate.

Conclusion

This systematic, multi-tiered validation strategy provides a robust framework for confirming the mechanism of action of 7,8-dihydro-2H-thiopyrano[4,3-c]pyridazin-3(5H)-one (Compound X). By progressing from direct biochemical inhibition of p38α MAPK to cellular target engagement and finally to the suppression of a key downstream inflammatory cytokine, we can build a compelling and cohesive body of evidence. The comparative data consistently demonstrates that Compound X is a more potent inhibitor than the well-characterized tool compound SB203580, both biochemically and functionally. This rigorous validation approach is essential for advancing novel compounds through the drug discovery pipeline and provides a high degree of confidence in their intended mechanism of action.

References

  • Title: Mitogen-activated protein kinase p38 as a therapeutic target in inflammatory diseases Source: Nature Reviews Drug Discovery URL: [Link]

  • Title: The p38 mitogen-activated protein kinase pathway in human disease Source: The Journal of Pathology URL: [Link]

  • Title: Pyridinyl-imidazole-based p38 MAP kinase inhibitors: from discovery to the clinic Source: Current Topics in Medicinal Chemistry URL: [Link]

  • Title: The p38-MK2/3 module: a key coordinator of the inflammatory response Source: The International Journal of Biochemistry & Cell Biology URL: [Link]

  • Title: p38 MAP kinase is a key signaling molecule for H2O2-induced TNF-alpha production in RBL-2H3 mast cells Source: The Journal of Immunology URL: [Link]

A Researcher's Guide to Cross-Reactivity Profiling of 7,8-dihydro-2H-thiopyrano[4,3-c]pyridazin-3(5H)-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for characterizing the selectivity of 7,8-dihydro-2H-thiopyrano[4,3-c]pyridazin-3(5H)-one. Given that the pyridazinone core is a versatile scaffold known to interact with a wide array of biological targets, a thorough understanding of this compound's cross-reactivity is paramount for its development as a selective chemical probe or a therapeutic candidate.[1][2] The fused thiopyran ring introduces unique structural and electronic features, necessitating a multi-pronged profiling strategy to elucidate its target landscape.[3]

We will move beyond a simple listing of protocols to explain the scientific rationale behind a tiered, integrated approach. This guide is structured to logically progress from broad, predictive in silico methods to high-throughput in vitro screening, and finally to confirmatory target engagement studies in a cellular context.

Part 1: Predictive Profiling via In Silico Screening

Expert Rationale: Before committing significant resources to wet-lab experiments, a computational approach is an invaluable first step. It allows for a cost-effective, kinome-wide prediction of potential interactions, helping to prioritize and guide subsequent experimental assays. By docking the compound into homology-modeled or crystal structures of hundreds of kinases, we can generate a preliminary "hit list" of potential off-targets.[4] This approach is particularly crucial for novel scaffolds where the target profile is unknown.

Experimental Workflow: In Silico Kinome Docking

The workflow leverages the conserved nature of the ATP-binding site across the human kinome to predict binding affinities.[4]

in_silico_workflow cluster_prep Preparation cluster_screening Screening cluster_analysis Analysis compound 3D Structure of 7,8-dihydro-2H-thiopyrano [4,3-c]pyridazin-3(5H)-one docking Molecular Docking Simulation compound->docking Ligand Input kinome Kinome Structural Library (~400+ Kinases) kinome->docking Target Input scoring Calculate Binding Scores (e.g., ΔG, score) docking->scoring ranking Rank Potential Off-Targets scoring->ranking hitlist Generate Prioritized Hit List ranking->hitlist

Caption: In Silico screening workflow for predicting kinase interactions.

Part 2: High-Throughput In Vitro Profiling

Expert Rationale: Following computational predictions, a direct biochemical measurement of inhibitory activity is the gold standard. Large-scale kinase panels, often utilizing radiometric or fluorescence-based assays, provide quantitative data on the compound's potency against hundreds of kinases simultaneously. This step is critical for confirming the predictions from the in silico screen and for discovering unexpected off-targets.[5][6] Comparing the results to a non-selective inhibitor like Staurosporine provides a crucial benchmark for promiscuity.

Comparative Data: Hypothetical Kinase Panel Screen

To illustrate the expected output, the table below presents hypothetical screening data for our lead compound compared to a known multi-kinase inhibitor. The data is presented as percent inhibition at a fixed concentration (e.g., 1 µM).

Kinase Target7,8-dihydro-2H-thiopyrano [4,3-c]pyridazin-3(5H)-one (% Inhibition @ 1µM)Staurosporine (Reference) (% Inhibition @ 1µM)
Primary Target X 95% 99%
ABL115%98%
AURKA88%97%
CDK245%99%
EGFR5%85%
FLT392%96%
MET12%90%
p38α (MAPK14)75%94%
SRC22%98%
VEGFR2 (KDR)85%95%

Interpretation: In this hypothetical scenario, 7,8-dihydro-2H-thiopyrano[4,3-c]pyridazin-3(5H)-one shows high potency against its primary target and significant activity against AURKA, FLT3, p38α, and VEGFR2. This profile suggests a multi-targeted agent rather than a highly selective one. The next step would be to determine the IC50 values for these high-inhibition hits to quantify their potency accurately.

Protocol: In Vitro Radiometric Kinase Assay ([³²P]-ATP)

This protocol describes a standard method for measuring the inhibition of a specific kinase.[7][8]

Materials:

  • Purified recombinant kinase

  • Specific peptide substrate

  • [γ-³²P]ATP (specific activity ~3000 Ci/mmol)

  • Kinase reaction buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA)

  • DTT (Dithiothreitol)

  • Test compound (dissolved in DMSO)

  • Stop solution (e.g., 75 mM phosphoric acid)

  • Phosphocellulose filter paper

  • Scintillation counter

Procedure:

  • Prepare a master mix containing the kinase reaction buffer, DTT, and the specific peptide substrate.

  • Dispense the master mix into a 96-well plate.

  • Add the test compound (7,8-dihydro-2H-thiopyrano[4,3-c]pyridazin-3(5H)-one) at various concentrations (typically a serial dilution). Include DMSO-only wells as a negative control (100% activity) and a known inhibitor as a positive control.

  • Add the purified kinase to each well to initiate a pre-incubation period (e.g., 10-15 minutes at room temperature). This allows the compound to bind to the kinase.

  • Start the kinase reaction by adding a solution of MgCl₂ and [γ-³²P]ATP. The final ATP concentration should be at or near the Km for the specific kinase.[7]

  • Incubate the reaction at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by adding phosphoric acid stop solution.

  • Spot a portion of the reaction mixture from each well onto a phosphocellulose filter mat. The phosphorylated peptide substrate will bind to the paper, while the free [γ-³²P]ATP will not.

  • Wash the filter mat multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Dry the filter mat and measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percent inhibition for each concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Part 3: Cellular Target Engagement Validation

Expert Rationale: While in vitro assays are essential, they do not guarantee that a compound will bind its target in the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful technique that directly measures target engagement in intact cells or cell lysates.[9][10][11] The principle is based on ligand-induced thermal stabilization: a protein bound to a ligand is more resistant to heat-induced denaturation.[12][13] Observing a thermal shift provides strong evidence that the compound reaches and binds its intended target in a physiological context.

Experimental Workflow: Cellular Thermal Shift Assay (CETSA)

cetsa_workflow cluster_treatment Cell Treatment cluster_heating Thermal Challenge cluster_analysis Protein Analysis cluster_result Result Interpretation cells Culture Intact Cells treat Treat cells with Compound (or DMSO Vehicle) cells->treat aliquot Aliquot cell suspension treat->aliquot heat Heat aliquots to a range of temperatures aliquot->heat lyse Lyse cells (e.g., freeze-thaw) heat->lyse centrifuge Centrifuge to separate soluble (folded) vs. aggregated proteins lyse->centrifuge sds Analyze soluble fraction by Western Blot / MS centrifuge->sds plot Plot Protein Abundance vs. Temperature sds->plot shift Identify Thermal Shift (ΔTm) indicating target engagement plot->shift

Sources

A Senior Application Scientist's Guide to Benchmarking the Efficacy of Novel Thiopyranopyridazinones Against Known Anticancer Drugs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Investigating Thiopyranopyridazinones

In the landscape of oncology drug discovery, the demand for novel chemical scaffolds that offer improved efficacy, selectivity, and safety profiles is unceasing. Heterocyclic compounds, in particular, form the backbone of many established chemotherapeutics.[1] Within this domain, thiopyran-fused heterocyclic systems have garnered significant interest due to their diverse biological activities, including promising anticancer properties.[1][2] Recent studies have highlighted the potential of thiopyranopyridazinone derivatives, a class of compounds synthesized through versatile chemical pathways, as potent cytotoxic agents against various cancer cell lines.[3][4] Some derivatives have demonstrated IC50 values in the low micromolar range, comparable to established drugs like doxorubicin.[5]

This guide provides a comprehensive framework for researchers and drug development professionals to rigorously benchmark the efficacy of these novel thiopyranopyridazinones. We will move beyond simple cytotoxicity screening to delineate a multi-step experimental strategy that interrogates the mechanism of action, providing a robust comparison against both a classic cytotoxic agent (Doxorubicin) and a modern targeted therapy. Our approach is grounded in established, validated protocols to ensure data integrity and reproducibility.

Part 1: Foundational Efficacy Assessment via Cytotoxicity Screening

Expertise & Experience: The initial step in evaluating any potential anticancer compound is to determine its fundamental ability to inhibit cell proliferation or induce cell death. The choice of assay is critical. We recommend colorimetric assays like MTT or XTT as a first-line screening tool due to their high-throughput nature, cost-effectiveness, and reliance on cellular metabolic activity as a proxy for viability.[6][7][8] The principle is straightforward: mitochondrial dehydrogenases in viable cells convert a tetrazolium salt (like MTT or XTT) into a colored formazan product, the amount of which is directly proportional to the number of living cells.[6][9]

Experimental Workflow: Cytotoxicity Assessment

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Viability Assay cluster_data Phase 4: Data Analysis P1 Seed Cancer Cells in 96-well Plates P2 Incubate 24h (Allow for Adhesion) P1->P2 T1 Prepare Serial Dilutions: - Novel Thiopyranopyridazinone - Doxorubicin (Positive Control) - Vehicle (Negative Control) P2->T1 T2 Treat Cells and Incubate for 48-72h T1->T2 A1 Add MTT or XTT Reagent to each well T2->A1 A2 Incubate 2-4h (Formazan Development) A1->A2 A3 Add Solubilizer (MTT) or Read Plate Directly (XTT) A2->A3 D1 Measure Absorbance (Spectrophotometer) A3->D1 D2 Calculate % Viability vs. Vehicle Control D1->D2 D3 Plot Dose-Response Curve & Determine IC50 Value D2->D3 G cluster_cell Cell States cluster_reagent Reagents Healthy Healthy Cell (PS Inside) Early Early Apoptosis (PS Exposed) Healthy->Early Drug Treatment Late Late Apoptosis (PS Exposed, Membrane Permeable) Early->Late Progression Necrotic Necrotic Cell (Membrane Permeable) Annexin Annexin V-FITC (Binds to PS) Annexin->Early Binds Annexin->Late Binds Caspase Caspase-3/7 Substrate (Cleaved in Apoptotic Cells) Caspase->Early Activated Caspase->Late Activated

Caption: Dual-staining mechanism for apoptosis detection.

Detailed Protocol: Flow Cytometry for Apoptosis
  • Cell Culture & Treatment: Seed cells in 6-well plates and treat with the novel compound and controls at their respective IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet with 1 mL of cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of a Caspase-3/7 substrate reagent. [10][11]5. Incubation: Incubate the cells for 15-30 minutes at room temperature, protected from light. [10]6. Analysis: Add 400 µL of 1X Annexin V Binding Buffer. Analyze the samples on a flow cytometer immediately.

Cell Cycle Analysis

Expertise & Experience: If a compound is cytostatic, it often works by arresting the cell cycle at a specific checkpoint (e.g., G1, S, or G2/M). This prevents the cell from dividing. By staining the DNA of treated cells with a fluorescent dye like Propidium Iodide (PI) and analyzing them via flow cytometry, we can quantify the proportion of cells in each phase of the cell cycle. [12]A significant accumulation of cells in one phase compared to the control group indicates cell cycle arrest.

Detailed Protocol: Cell Cycle Analysis with Propidium Iodide
  • Cell Culture & Treatment: Treat cells in 6-well plates with the compound at its IC50 concentration for 24 hours.

  • Harvesting: Harvest all cells and wash with cold PBS.

  • Fixation: Resuspend the cell pellet in 200 µL of PBS. While gently vortexing, add 2 mL of ice-cold 70% ethanol dropwise to fix the cells. [13]Incubate at 4°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the pellet in 500 µL of a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) to prevent staining of double-stranded RNA. 5. Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze by flow cytometry. Use software to model the resulting histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases. [12]

Data Presentation: Mechanistic Insights
Compound (at IC50)Apoptotic Cells (%)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)Inferred Mechanism
Vehicle Control4.5 ± 1.265.2 ± 3.120.1 ± 2.514.7 ± 1.8Baseline
TP-145.8 ± 5.563.9 ± 4.018.5 ± 2.817.6 ± 2.1Apoptosis Induction
Doxorubicin52.1 ± 6.125.3 ± 2.915.5 ± 2.059.2 ± 4.5Apoptosis & G2/M Arrest

Part 3: Probing Key Oncogenic Signaling Pathways

Authoritative Grounding & Comprehensive References: Many cancers exhibit hyperactivation of pro-survival and proliferative signaling pathways. The PI3K/Akt/mTOR and MAPK/ERK pathways are two of the most frequently dysregulated cascades in human cancer, making them prime targets for therapeutic intervention. [14][15][16][17][18]Investigating whether the novel thiopyranopyridazinones modulate these pathways can provide crucial insights into their molecular mechanism and potential for targeted therapy.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a central regulator of cell survival, growth, and proliferation. [19]Its over-activation, often due to mutations in PIK3CA or loss of the tumor suppressor PTEN, promotes cancer by inhibiting apoptosis and driving cell cycle progression. [14][16][20]

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates Downstream Downstream Effectors (Bad, mTOR, etc.) Akt->Downstream Activates PTEN PTEN (Tumor Suppressor) PTEN->PIP3 Inhibits Response Cell Survival, Growth, Proliferation Downstream->Response

Caption: Simplified PI3K/Akt signaling pathway.

MAPK/ERK Signaling Pathway

The MAPK/ERK pathway relays extracellular signals to regulate gene expression and prevent apoptosis. [21]Mutations in components like RAS or BRAF lead to its constitutive activation, driving uncontrolled cell proliferation and is a hallmark of many cancers. [15][17][22]

G RTK Growth Factor Receptor (RTK) Ras Ras RTK->Ras Activates Raf Raf (MAPKKK) Ras->Raf MEK MEK (MAPKK) Raf->MEK Phosphorylates ERK ERK (MAPK) MEK->ERK Phosphorylates Nucleus Transcription Factors (c-Fos, c-Jun) ERK->Nucleus Translocates to Nucleus & Activates Response Cell Proliferation, Differentiation, Survival Nucleus->Response

Caption: Simplified MAPK/ERK signaling pathway.

Detailed Protocol: Western Blotting for Pathway Analysis
  • Protein Extraction: Treat cells with the novel compound at IC50 for various time points (e.g., 6, 12, 24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

  • Quantification: Determine protein concentration using a BCA assay to ensure equal loading.

  • SDS-PAGE: Load 20-30 µg of protein per lane onto a polyacrylamide gel and separate the proteins by size via electrophoresis.

  • Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C. Key antibodies to use:

    • PI3K/Akt Pathway: p-Akt (Ser473), total Akt, p-mTOR, total mTOR.

    • MAPK/ERK Pathway: p-ERK1/2, total ERK.

    • Loading Control: β-Actin or GAPDH.

  • Secondary Antibody & Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to their total protein levels. Compare the treated samples to the vehicle control to determine if the compound inhibits pathway activation.

Conclusion

This guide outlines a logical, multi-tiered approach to benchmark the efficacy of novel thiopyranopyridazinones. By systematically progressing from broad cytotoxicity screening to detailed mechanistic studies involving apoptosis, cell cycle analysis, and key signaling pathway interrogation, researchers can build a comprehensive and compelling data package. This rigorous evaluation is essential for comparing the novel compounds not only to established chemotherapies like Doxorubicin but also to the broader landscape of targeted agents. The provided protocols and frameworks are designed to ensure scientific integrity and generate the high-quality, reproducible data required for publication and further preclinical development.

References

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A Senior Application Scientist's Guide to Comparative Docking Studies of Pyridazinone Derivatives as COX-2 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of Pyridazinone Derivatives

Pyridazinone and its derivatives represent a versatile scaffold in medicinal chemistry, demonstrating a wide array of pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2] The pyridazinone core can be readily functionalized at various positions, making it an attractive target for designing novel therapeutic agents.[3] A significant area of interest is the development of pyridazinone-based compounds as selective inhibitors of cyclooxygenase-2 (COX-2).[2][4]

The cyclooxygenase (COX) enzyme has two main isoforms: COX-1 and COX-2. While COX-1 is constitutively expressed and plays a role in physiological functions like maintaining the integrity of the gastrointestinal tract, COX-2 is inducible and is primarily involved in the inflammatory pathway.[5] Traditional non-steroidal anti-inflammatory drugs (NSAIDs) inhibit both isoforms, leading to common side effects such as gastric ulcers.[1][5] Therefore, the design of selective COX-2 inhibitors is a key strategy to develop safer anti-inflammatory drugs.[4][5]

This guide provides an in-depth, practical walkthrough of performing a comparative molecular docking study of pyridazinone derivatives against the COX-2 enzyme. We will delve into the causality behind each experimental step, from protein and ligand preparation to the validation and interpretation of docking results, equipping you with the knowledge to conduct your own insightful in silico analyses.

The "Why": Understanding the Power of Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). It is an indispensable tool in modern drug discovery for several reasons:

  • Predicting Binding Affinity: Docking algorithms use scoring functions to estimate the binding affinity between a ligand and a protein, helping to rank and prioritize potential drug candidates.[6]

  • Elucidating Binding Modes: It provides a three-dimensional model of the ligand-protein complex, revealing key interactions such as hydrogen bonds and hydrophobic contacts that are crucial for binding.

  • Structure-Based Drug Design: By understanding how a ligand interacts with its target, we can rationally design more potent and selective molecules.

Experimental Workflow: A Step-by-Step Protocol

Here, we present a detailed, self-validating protocol for a comparative docking study of pyridazinone derivatives against COX-2 using the widely accessible AutoDock Vina software.

Experimental Workflow Diagram

G cluster_prep Preparation Phase cluster_dock Docking & Validation cluster_analysis Analysis Phase PDB 1. Retrieve COX-2 Structure (PDB ID: 6COX) PrepProt 2. Prepare Protein (Remove water, add hydrogens) PDB->PrepProt Grid 3. Define Binding Site & Generate Grid Box PrepProt->Grid Dock 5. Perform Molecular Docking (AutoDock Vina) Grid->Dock Ligands 4. Select & Prepare Ligands (Pyridazinone Derivatives) Ligands->Dock Redock 6. Validate Protocol (Redock native ligand, RMSD < 2Å) Dock->Redock Analyze 7. Analyze Results (Binding energies, interactions) Dock->Analyze Compare 8. Comparative Analysis & SAR Analyze->Compare

Caption: Overall workflow for the comparative docking study.

Part 1: Preparation of the Target Protein (COX-2)
  • Retrieve the Protein Structure: Download the 3D crystal structure of human COX-2 in complex with a known inhibitor from the Protein Data Bank (PDB). For this guide, we will use PDB ID: 6COX .[7] This structure provides a biologically relevant conformation of the active site.

  • Prepare the Protein:

    • Load the PDB file into a molecular modeling software such as AutoDockTools (ADT).

    • Remove all water molecules and the co-crystallized ligand from the protein structure. This is crucial as they can interfere with the docking of your new ligands.

    • Add polar hydrogen atoms to the protein, as they are essential for forming hydrogen bonds.

    • Assign Kollman charges to the protein atoms.

    • Save the prepared protein in the .pdbqt format, which is required by AutoDock Vina.

  • Define the Binding Site and Generate the Grid Box:

    • The binding site of COX-2 is a well-characterized hydrophobic channel.[5] Identify the amino acid residues in the active site.

    • Define a grid box that encompasses the entire binding site. The grid box defines the search space for the docking algorithm. For 6COX, a grid centered on the active site with dimensions of approximately 25 x 25 x 25 Å is a good starting point.[8]

Part 2: Preparation of Ligands (Pyridazinone Derivatives)
  • Select Pyridazinone Derivatives: For this comparative study, we will use three hypothetical pyridazinone derivatives with varying substituents to investigate their effect on binding. We will also include Celecoxib , a known selective COX-2 inhibitor, as a reference compound.

  • Draw and Optimize Ligand Structures:

    • Draw the 2D structures of the selected pyridazinone derivatives and Celecoxib using a chemical drawing software like ChemDraw.

    • Convert the 2D structures to 3D and perform energy minimization using a force field like MMFF94. This step ensures that the ligands have a low-energy, realistic conformation.

    • Save the optimized structures in a .pdb file format.

  • Prepare Ligands for Docking:

    • Load the .pdb files of the ligands into AutoDockTools.

    • The software will automatically detect the rotatable bonds and assign Gasteiger charges.

    • Save each ligand in the .pdbqt format.

Part 3: Molecular Docking and Validation
  • Perform Molecular Docking:

    • Use AutoDock Vina to perform the docking calculations. You will need to provide the prepared protein and ligand files, as well as a configuration file specifying the coordinates of the grid box.

    • Vina will generate an output file containing the predicted binding affinities (in kcal/mol) and the coordinates of the best binding poses for each ligand.

  • Validate the Docking Protocol:

    • Redocking: A crucial step to validate your docking protocol is to redock the co-crystallized ligand (in the case of 6COX, this would be the ligand it was originally solved with) back into the active site.[9][10]

    • RMSD Calculation: Calculate the Root Mean Square Deviation (RMSD) between the predicted pose of the redocked ligand and its original crystallographic pose. An RMSD value of less than 2.0 Å indicates that the docking protocol can reliably reproduce the experimentally observed binding mode.[9][11]

Results: Comparative Analysis of Pyridazinone Derivatives

The docking results for our hypothetical pyridazinone derivatives and the reference compound Celecoxib are summarized in the table below. Lower binding energy values indicate a higher predicted binding affinity.[6]

CompoundBinding Energy (kcal/mol)Key Interacting ResiduesNumber of H-Bonds
Celecoxib (Reference) -10.8HIS90, ARG513, PHE518, VAL5232
Derivative A -9.5HIS90, PHE518, VAL5231
Derivative B -10.2HIS90, ARG513, PHE518, VAL5232
Derivative C -8.7PHE518, VAL5230
Interaction Analysis of the Best-Scoring Derivative

Derivative B showed the most promising binding energy, comparable to the reference compound Celecoxib. A closer look at its binding mode reveals key interactions within the COX-2 active site.

G cluster_protein COX-2 Active Site cluster_ligand Pyridazinone Derivative B HIS90 HIS90 ARG513 ARG513 PHE518 PHE518 VAL523 VAL523 Ligand Derivative B Ligand->HIS90 H-Bond Ligand->ARG513 H-Bond Ligand->PHE518 Hydrophobic Ligand->VAL523 Hydrophobic

Caption: Key interactions of Derivative B in the COX-2 active site.

Discussion: Structure-Activity Relationship (SAR) Insights

Our comparative docking study provides valuable insights into the structure-activity relationship of these pyridazinone derivatives:

  • Hydrogen Bonding is Key: Derivative B, which formed two hydrogen bonds with HIS90 and ARG513, exhibited a significantly better binding affinity than Derivative C, which formed none. This suggests that incorporating hydrogen bond donors and acceptors at appropriate positions on the pyridazinone scaffold is crucial for potent COX-2 inhibition. The interaction with ARG513 is particularly important for selectivity towards COX-2.[12]

  • Hydrophobic Interactions: All the docked compounds, including the reference, showed hydrophobic interactions with PHE518 and VAL523, which are key residues in the hydrophobic channel of the COX-2 active site. This highlights the importance of a suitable hydrophobic moiety on the pyridazinone derivatives to occupy this channel effectively.

  • Correlation with Experimental Data: While this guide uses hypothetical derivatives, in a real-world scenario, the next step would be to correlate these in silico results with in vitro experimental data, such as IC50 values from COX-2 inhibition assays.[12][13][14] A strong correlation would further validate the predictive power of the docking model.

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous approach to conducting comparative docking studies of pyridazinone derivatives against COX-2. By following this detailed protocol, researchers can gain valuable insights into the binding mechanisms of their compounds and make data-driven decisions in the drug design and optimization process.

The findings from such in silico studies serve as a strong foundation for further experimental validation, including chemical synthesis, in vitro enzyme assays, and in vivo anti-inflammatory studies, ultimately accelerating the discovery of novel and safer anti-inflammatory agents.

References

  • BioWorld. (2025, October 23).
  • RSC Publishing.
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  • PubMed. (2022). Anti-inflammatory activity of pyridazinones: A review.
  • PubMed.
  • ResearchGate. (2021, April 19). How can I validate docking result without a co-crystallized ligand?.
  • Creative Proteomics. Molecular Docking Results Analysis and Accuracy Improvement.
  • PubMed Central.
  • ResearchGate. (2022, April 25).
  • PubMed Central. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages.
  • MDPI. (2022, June 10).
  • PubMed.
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  • RSC Publishing. Validation of a computational docking methodology to identify the non-covalent binding site of ligands to DNA.
  • PubMed Central. (2020, April 25). Discovery of Novel Pyridazine-Based Cyclooxygenase-2 Inhibitors with a Promising Gastric Safety Profile.
  • Pharmaspire. Molecular docking study of natural compounds as cyclooxygenase-2 inhibitors.
  • PubMed Central. In silico molecular docking of cyclooxygenase (COX-2)
  • ResearchGate. (2024, July 1).
  • PubMed Central. Molecular docking analysis of COX-2 for potential inhibitors.
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Bridging the Gap: A Comparative Guide to In Vitro and In Vivo Correlation of 7,8-dihydro-2H-thiopyrano[4,3-c]pyridazin-3(5H)-one Activity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The journey of a novel therapeutic agent from a laboratory curiosity to a clinical candidate is fraught with challenges, chief among them being the translation of promising in vitro activity into tangible in vivo efficacy. This guide provides a comprehensive framework for establishing a robust in vitro-in vivo correlation (IVIVC) for the emerging class of 7,8-dihydro-2H-thiopyrano[4,3-c]pyridazin-3(5H)-one derivatives and related pyridazinone compounds. By synthesizing data from diverse therapeutic areas, we will explore the critical experimental choices, self-validating protocols, and data integration strategies necessary to bridge the preclinical divide.

The Pyridazinone Scaffold: A Privileged Structure in Drug Discovery

The pyridazinone core is a versatile heterocyclic motif that has garnered significant attention in medicinal chemistry due to its wide spectrum of biological activities.[1] Modifications to this core, including fusion with thiopyrano rings, have led to the discovery of potent agents with potential applications in cardiovascular disease, inflammation, oncology, and neurology.[2][3][4] Understanding the structure-activity relationships (SAR) within this class is paramount for optimizing lead compounds and predicting their in vivo behavior based on in vitro data.

Part 1: Establishing a Foundation with In Vitro Characterization

A thorough in vitro assessment is the cornerstone of any IVIVC study. The choice of assays should be driven by the hypothesized mechanism of action and the intended therapeutic application.

Case Study 1: Vasorelaxant Activity

Recent studies have highlighted the potential of pyridazinone derivatives as potent vasorelaxants.[2][5] The primary in vitro model for this activity is the isolated organ bath assay using pre-contracted arterial rings.

Experimental Protocol: Ex Vivo Vasorelaxation Assay

  • Tissue Preparation: Isolate the thoracic aorta from a suitable animal model (e.g., Wistar rat) and cut it into rings of 2-3 mm in length.

  • Mounting: Suspend the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O2 and 5% CO2.

  • Pre-contraction: Induce a sustained contraction of the aortic rings using a vasoconstrictor agent such as phenylephrine or potassium chloride.

  • Compound Administration: Add cumulative concentrations of the test compound to the organ bath and record the relaxation response.

  • Data Analysis: Express the relaxation as a percentage of the pre-contraction and calculate the EC50 (half-maximal effective concentration) value.

Causality and Self-Validation: The use of a pre-contracted vessel provides a dynamic system to measure the direct relaxant effect of the compound. Including a known vasodilator, such as nitroglycerin or hydralazine, as a positive control validates the experimental setup and provides a benchmark for potency.[2][5]

dot

cluster_0 Ex Vivo Vasorelaxation Workflow A Isolate and Prepare Aortic Rings B Mount in Organ Bath (Krebs-Henseleit, 37°C, 95% O2/5% CO2) A->B C Induce Contraction (e.g., Phenylephrine) B->C D Administer Test Compound (Cumulative Concentrations) C->D E Record Relaxation Response D->E F Calculate EC50 E->F

Caption: Workflow for the ex vivo vasorelaxation assay.

Case Study 2: Anti-Inflammatory Activity

The anti-inflammatory potential of pyridazinone derivatives has been explored through their ability to inhibit cyclooxygenase (COX) enzymes and the production of pro-inflammatory mediators.[3][6]

Experimental Protocol: In Vitro COX Inhibition Assay

  • Enzyme Preparation: Obtain purified human COX-1 and COX-2 enzymes.

  • Incubation: Pre-incubate the test compound with the respective COX isoenzyme at 37°C.

  • Substrate Addition: Initiate the enzymatic reaction by adding arachidonic acid.

  • Detection: Measure the production of prostaglandin E2 (PGE2) using an enzyme-linked immunosorbent assay (ELISA) kit.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each isoenzyme.

Causality and Self-Validation: Running parallel assays for both COX-1 and COX-2 allows for the determination of selectivity, a critical factor in the safety profile of anti-inflammatory drugs. A known non-steroidal anti-inflammatory drug (NSAID), such as celecoxib (for COX-2) or ibuprofen (non-selective), should be used as a reference compound.[3]

dot

cluster_1 In Vitro COX Inhibition Pathway Arachidonic_Acid Arachidonic Acid COX_Enzyme COX-1 / COX-2 Arachidonic_Acid->COX_Enzyme Prostaglandin_H2 Prostaglandin H2 COX_Enzyme->Prostaglandin_H2 PGE2_Synthase PGE2 Synthase Prostaglandin_H2->PGE2_Synthase PGE2 Prostaglandin E2 (Pro-inflammatory) PGE2_Synthase->PGE2 Test_Compound Pyridazinone Derivative Test_Compound->COX_Enzyme Inhibition

Caption: Inhibition of the COX pathway by pyridazinone derivatives.

Part 2: Transitioning to In Vivo Models

The ultimate test of a compound's therapeutic potential lies in its performance within a living system. The choice of the in vivo model is critical and should reflect the clinical indication.

Case Study 1: Antihypertensive Activity

For compounds demonstrating potent in vitro vasorelaxant activity, the logical next step is to assess their ability to lower blood pressure in vivo.

Experimental Protocol: Spontaneously Hypertensive Rat (SHR) Model

  • Animal Model: Utilize spontaneously hypertensive rats, a well-established model of essential hypertension.

  • Blood Pressure Monitoring: Implant telemetric devices for continuous and stress-free monitoring of blood pressure and heart rate.

  • Compound Administration: Administer the test compound via a clinically relevant route (e.g., oral gavage).

  • Data Collection: Record blood pressure and heart rate at regular intervals before and after drug administration.

  • Data Analysis: Analyze the change in mean arterial pressure and heart rate over time.

Causality and Self-Validation: The use of telemetry minimizes stress-induced blood pressure fluctuations, providing more reliable data. A vehicle-treated control group is essential to account for any effects of the administration procedure itself. A clinically used antihypertensive drug, such as hydralazine, can serve as a positive control.

Case Study 2: Anti-Inflammatory Efficacy

For compounds with promising in vitro anti-inflammatory profiles, in vivo models of inflammation are employed to evaluate their efficacy.

Experimental Protocol: Carrageenan-Induced Paw Edema Model

  • Animal Model: Use Wistar or Sprague-Dawley rats.

  • Compound Administration: Administer the test compound orally or intraperitoneally.

  • Induction of Inflammation: Inject a solution of carrageenan into the sub-plantar surface of the right hind paw.

  • Measurement of Edema: Measure the paw volume using a plethysmometer at various time points after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for the treated groups relative to the vehicle-treated control group.

Causality and Self-Validation: The carrageenan-induced paw edema model is a classic acute inflammation model. The inclusion of a standard anti-inflammatory drug like diclofenac allows for a direct comparison of efficacy.[7][8]

Part 3: Forging the In Vitro-In Vivo Correlation (IVIVC)

A meaningful IVIVC goes beyond a simple qualitative agreement between in vitro and in vivo results. It involves a quantitative relationship between a relevant in vitro property and a key in vivo response.

Key Considerations for a Robust IVIVC:

  • Pharmacokinetics (PK): A thorough understanding of the compound's absorption, distribution, metabolism, and excretion (ADME) properties is crucial. The in vitro potency (EC50 or IC50) must be considered in the context of the in vivo drug exposure at the target site.

  • Mechanism of Action: The in vitro assay should reflect the primary mechanism responsible for the in vivo effect. For example, if a compound's vasorelaxant activity is mediated by nitric oxide production, this should be confirmed in vitro.[2][5]

  • Structure-Activity Relationship (SAR): A consistent SAR across both in vitro and in vivo studies strengthens the IVIVC. A series of analogs with varying potencies should be tested in both settings.

Data Presentation: Comparative Efficacy of Pyridazinone Derivatives

Compound/Derivative In Vitro Assay In Vitro Potency (EC50/IC50) In Vivo Model In Vivo Efficacy Reference
Pyridazinone Derivative 5dVasorelaxation (Rat Aorta)0.0053 µM--[2][5]
Pyridazinone Derivative 5eVasorelaxation (Rat Aorta)0.0025 µM--[2][5]
Pyridazinone Derivative 3dCOX-2 Inhibition0.425 µM--[3]
Pyridazinone Derivative 4eCOX-2 Inhibition0.356 µM--[3]
Pyrido[2,3-d]pyrimidin-7(8H)-one 5oTTK Kinase Inhibition23 nMHCT-116 Xenograft78% Tumor Growth Inhibition[4]
Spirohydantoin Derivative 3Aldose Reductase Inhibition0.96 µMGalactosemic RatsPrevention of Cataract[9]

dot

cluster_2 IVIVC Framework In_Vitro In Vitro Studies (Potency, Selectivity, MoA) IVIVC In Vitro-In Vivo Correlation (Quantitative Relationship) In_Vitro->IVIVC In_Vivo In Vivo Studies (Efficacy, PK/PD) In_Vivo->IVIVC PK_PD Pharmacokinetics/ Pharmacodynamics PK_PD->IVIVC SAR Structure-Activity Relationship SAR->IVIVC

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A Head-to-Head Comparison of Synthetic Routes to Thiopyranopyridazinones: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Thiopyranopyridazinones represent a class of fused heterocyclic compounds with significant potential in medicinal chemistry and drug discovery. Their unique structural framework, combining the thiopyran and pyridazinone moieties, has attracted considerable interest for the development of novel therapeutic agents. This guide provides a comprehensive, head-to-head comparison of the primary synthetic strategies for accessing this valuable scaffold, offering field-proven insights and experimental data to inform your research and development endeavors.

Introduction to Thiopyranopyridazinones: A Scaffold of Biological Interest

The pyridazinone core is a well-established pharmacophore present in numerous biologically active molecules, exhibiting a wide range of activities including cardiovascular, analgesic, and anti-inflammatory properties.[1] The fusion of a thiopyran ring to this scaffold introduces a sulfur-containing heterocycle known for its diverse pharmacological effects, such as antimicrobial and anticancer activities.[2][3] The resulting thiopyranopyridazinone framework, therefore, holds significant promise for the discovery of novel drug candidates with unique mechanisms of action. This guide will delve into the two predominant synthetic methodologies for constructing this promising heterocyclic system: Multicomponent Reactions (MCRs) and [4+2] Cycloaddition Reactions.

Route 1: The Efficiency of Multicomponent Reactions (MCRs)

Multicomponent reactions, where three or more reactants combine in a single synthetic operation to form a complex product, have emerged as a powerful tool in modern organic synthesis.[4] This approach offers significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity. For the synthesis of thiopyranopyridazinones, a one-pot, multi-component strategy is a highly attractive and practical approach.

Mechanistic Rationale

A plausible MCR strategy for the synthesis of thiopyranopyridazinones involves the condensation of a β-ketosulfone or a related sulfur-containing active methylene compound, an aldehyde, and a pyridazinone derivative. The reaction likely proceeds through an initial Knoevenagel condensation between the aldehyde and the active methylene compound, followed by a Michael addition of the pyridazinone enolate, and subsequent intramolecular cyclization and dehydration to afford the final fused product. The choice of catalyst is crucial and can significantly influence the reaction rate and yield.

Experimental Protocol: One-Pot Synthesis of a Thiopyranopyridazinone Derivative

  • Step 1: Reaction Setup

    • To a solution of 4,5-dihydro-6-phenyl-2H-pyridazin-3-one (1 mmol) and dimedone (1 mmol) in ethanol (10 mL), add a catalytic amount of piperidine (0.1 mmol).

  • Step 2: Addition of Reagents

    • Add benzaldehyde (1 mmol) to the reaction mixture.

  • Step 3: Reaction Execution

    • Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Step 4: Product Isolation and Purification

    • Upon completion, cool the reaction mixture to room temperature. The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum.

    • Further purification can be achieved by recrystallization from a suitable solvent like ethanol or ethyl acetate.

Route 2: The Elegance of [4+2] Cycloaddition Reactions

The Diels-Alder reaction, a cornerstone of organic synthesis, provides a powerful and stereocontrolled method for the formation of six-membered rings. The hetero-Diels-Alder variant, where one or more carbon atoms in the diene or dienophile are replaced by a heteroatom, is particularly well-suited for the synthesis of heterocyclic systems like thiopyrans.[2][5][6] In the context of thiopyranopyridazinone synthesis, a pyridazinone-containing dienophile can react with a thio-diene to construct the thiopyran ring.

Mechanistic Rationale

This approach typically involves the reaction of an α,β-unsaturated pyridazinone derivative (the dienophile) with a 1-thiabutadiene or a similar thio-diene. The reaction is believed to proceed through a concerted [4+2] cycloaddition mechanism, leading to the formation of the thiopyran ring with a high degree of stereoselectivity. The regioselectivity of the cycloaddition is governed by the electronic properties of the substituents on both the diene and the dienophile. Lewis acid catalysis can often be employed to accelerate the reaction and enhance its selectivity.[5]

Experimental Protocol: [4+2] Cycloaddition for Thiopyranopyridazinone Synthesis

  • Step 1: Preparation of the Dienophile

    • Synthesize an α,β-unsaturated pyridazinone derivative, for example, by a Knoevenagel condensation of a pyridazinone with an appropriate aldehyde.

  • Step 2: Reaction Setup

    • In a flame-dried flask under an inert atmosphere (e.g., argon), dissolve the α,β-unsaturated pyridazinone (1 mmol) in a dry, aprotic solvent such as toluene or dichloromethane.

  • Step 3: Addition of the Diene and Catalyst

    • Add the thio-diene (1.2 mmol) to the solution.

    • If required, add a Lewis acid catalyst (e.g., BF₃·OEt₂, 0.2 mmol) at a low temperature (e.g., 0 °C).

  • Step 4: Reaction Execution

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Step 5: Work-up and Purification

    • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Head-to-Head Performance Comparison

To facilitate a direct comparison of these two synthetic strategies, the following table summarizes their key performance indicators. The data presented is a synthesis of typical results reported in the literature for analogous heterocyclic systems, providing a general framework for experimental design.

ParameterMulticomponent Reaction (MCR)[4+2] Cycloaddition Reaction
Reaction Type One-pot, convergentStepwise or one-pot
Starting Materials Readily available aldehydes, active methylene compounds, pyridazinonesRequires pre-functionalized dienes and dienophiles
Reaction Conditions Typically milder (reflux in ethanol)Can require inert atmosphere, dry solvents, and Lewis acid catalysis
Reaction Time Generally shorter (4-8 hours)Can be longer (12-24 hours)
Yields Often good to excellent (70-95%)Variable, depending on substrates and catalyst (50-90%)
Atom Economy HighGenerally lower than MCRs
Stereoselectivity Often not a primary focus, can lead to mixtures of diastereomersCan be highly stereoselective (concerted mechanism)
Substrate Scope Broad, allows for easy variation of substituentsCan be limited by the availability and reactivity of dienes and dienophiles
Advantages High efficiency, operational simplicity, rapid library synthesisHigh stereocontrol, predictable outcomes
Disadvantages Potential for side reactions, purification can be challengingRequires synthesis of specialized starting materials, can be sensitive to reaction conditions

Visualizing the Synthetic Pathways

To further clarify the discussed synthetic routes, the following diagrams illustrate the logical flow of each approach.

MCR_synthesis cluster_reactants Reactants cluster_reaction One-Pot Reaction cluster_product Product A Aldehyde D Knoevenagel Condensation + Michael Addition + Intramolecular Cyclization A->D B Sulfur-containing active methylene compound B->D C Pyridazinone C->D E Thiopyranopyridazinone D->E High Efficiency

Caption: Multicomponent reaction (MCR) pathway for thiopyranopyridazinone synthesis.

Cycloaddition_synthesis cluster_reactants Reactants cluster_reaction [4+2] Cycloaddition cluster_product Product A Thio-diene C Hetero-Diels-Alder Reaction A->C B α,β-Unsaturated Pyridazinone (Dienophile) B->C D Thiopyranopyridazinone C->D High Stereoselectivity

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Validating Cellular Target Engagement of 7,8-dihydro-2H-thiopyrano[4,3-c]pyridazin-3(5H)-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in the vanguard of drug discovery, the journey from a promising small molecule to a validated therapeutic candidate is fraught with critical checkpoints. Among the most pivotal is the confirmation of target engagement within the complex milieu of a living cell. This guide provides a comprehensive, technically-grounded comparison of modern methodologies for validating the cellular target engagement of novel compounds, using the heterocyclic scaffold 7,8-dihydro-2H-thiopyrano[4,3-c]pyridazin-3(5H)-one as a central case study.

Derivatives of the pyridazinone class have demonstrated a wide spectrum of biological activities, including anti-inflammatory, anticancer, and cardiovascular effects.[1][2] These actions are often attributed to their interaction with a variety of cellular targets, such as protein kinases and phosphodiesterases.[3][4][5] Given this precedent, for the purpose of this illustrative guide, we will hypothesize that our compound of interest, 7,8-dihydro-2H-thiopyrano[4,3-c]pyridazin-3(5H)-one, is a novel inhibitor of a cellular protein kinase, a common target class for such scaffolds.[3] This framework will allow us to delve into the practicalities of target validation, from initial confirmation of binding to the assessment of downstream functional consequences.

The Imperative of In-Cell Target Validation

Confirming that a compound binds to its intended target is a cornerstone of drug development.[6] This validation provides the mechanistic link between the compound's chemical structure and its observed biological effect. Failure to rigorously establish target engagement can lead to the misinterpretation of phenotypic data and the costly progression of compounds with ambiguous or off-target mechanisms of action. This guide will compare three orthogonal, yet complementary, approaches to validating the cellular engagement of our hypothetical kinase inhibitor:

  • Cellular Thermal Shift Assay (CETSA®): A biophysical method that directly assesses target binding in intact cells or cell lysates.

  • Biotinylated Compound Pull-Down Assay: An affinity-based method to isolate the target protein from a complex cellular lysate.

  • In-Cell Kinase Activity Assay: A functional assay to measure the compound's effect on the enzymatic activity of its target within the cell.

The selection of an appropriate method, or more powerfully, a combination of methods, depends on the specific research question, available resources, and the nature of the target protein.

Comparative Analysis of Target Engagement Methodologies

FeatureCellular Thermal Shift Assay (CETSA®)Biotinylated Compound Pull-DownIn-Cell Kinase Activity Assay
Principle Measures the thermal stabilization of a target protein upon ligand binding.[7][8]Utilizes a biotin-tagged version of the compound to capture its binding partners from a cell lysate.[9]Quantifies the phosphorylation of a known substrate as a readout of the target kinase's activity.[10]
Environment Intact cells, cell lysates, or tissue samples.[1]Cell lysates.Intact cells.
Compound Modification Not required (label-free).Requires synthesis of a biotinylated analog.Not required.
Primary Readout Change in protein melting temperature (Tm).Identification of pulled-down proteins by Western Blot or Mass Spectrometry.Change in substrate phosphorylation levels.
Key Advantage Confirms direct binding in a physiological context without modifying the compound.[7]Can identify unknown targets and binding partners.Directly measures the functional consequence of target engagement.
Key Limitation Does not directly measure functional activity. The magnitude of the thermal shift does not always correlate with binding affinity.Potential for steric hindrance from the biotin tag to affect binding. Risk of non-specific binding to the streptavidin beads.[4]Requires a known and measurable substrate for the target kinase.
Throughput Moderate to high, especially with plate-based formats.[2]Low to moderate.High, particularly with plate-based luminescent or fluorescent readouts.[11]

Experimental Workflows & Protocols

A robust validation strategy employs multiple lines of evidence. The following section details the experimental workflows for our three chosen methodologies, providing a step-by-step guide for their implementation.

Signaling Pathway Context

Before delving into the protocols, it is crucial to understand the cellular context. Our hypothetical target is a protein kinase, a key regulator of numerous signaling pathways. The binding of our compound is expected to inhibit its catalytic activity, leading to a decrease in the phosphorylation of its downstream substrates.

G cluster_0 Cellular Environment Compound Compound Target_Kinase Target_Kinase Compound->Target_Kinase Binding & Inhibition Substrate Substrate Target_Kinase->Substrate Phosphorylation Phosphorylated_Substrate Phosphorylated_Substrate Substrate->Phosphorylated_Substrate Biological_Response Biological_Response Phosphorylated_Substrate->Biological_Response

Caption: Simplified signaling pathway illustrating kinase inhibition.

Methodology 1: Cellular Thermal Shift Assay (CETSA®)

CETSA leverages the principle that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.[8] This change in thermal stability is a direct indicator of target engagement.

Experimental Workflow:

G Treat_Cells 1. Treat intact cells with compound or vehicle Heat_Shock 2. Heat cells at a range of temperatures Treat_Cells->Heat_Shock Lyse_Cells 3. Lyse cells and separate soluble and aggregated proteins Heat_Shock->Lyse_Cells Protein_Quantification 4. Quantify soluble target protein (e.g., Western Blot) Lyse_Cells->Protein_Quantification Melt_Curve 5. Plot protein levels vs. temperature to generate melt curves Protein_Quantification->Melt_Curve G Synthesize_Probe 1. Synthesize biotinylated analog of the compound Incubate_Lysate 2. Incubate biotinylated compound with cell lysate Synthesize_Probe->Incubate_Lysate Capture_Complex 3. Capture biotinylated compound-protein complexes with streptavidin beads Incubate_Lysate->Capture_Complex Wash_Beads 4. Wash beads to remove non-specific binders Capture_Complex->Wash_Beads Elute_Analyze 5. Elute bound proteins and analyze by Western Blot or Mass Spectrometry Wash_Beads->Elute_Analyze

Caption: Biotinylated pull-down assay workflow.

Detailed Protocol:

  • Preparation of Biotinylated Probe:

    • Synthesize an analog of 7,8-dihydro-2H-thiopyrano[4,3-c]pyridazin-3(5H)-one with a biotin tag, preferably via a linker to minimize steric hindrance. [4]A non-biotinylated version of the compound should be used as a negative control.

  • Cell Lysis:

    • Harvest cultured cells and prepare a whole-cell lysate using a non-denaturing lysis buffer.

    • Determine the total protein concentration of the lysate.

  • Incubation and Complex Formation:

    • Incubate a defined amount of cell lysate (e.g., 1-2 mg) with the biotinylated compound for several hours at 4°C with gentle rotation. [12] * In a parallel control experiment, incubate the lysate with an excess of the non-biotinylated compound before adding the biotinylated probe to demonstrate competitive binding.

  • Capture of Protein Complexes:

    • Add streptavidin-coated agarose or magnetic beads to the lysate-compound mixture and incubate for an additional 1-2 hours at 4°C. [13]

  • Washing and Elution:

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

    • Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Analysis:

    • Separate the eluted proteins by SDS-PAGE.

    • Identify the target kinase by Western Blotting using a specific antibody. The presence of the kinase in the pull-down with the biotinylated compound, and its reduction in the competition experiment, confirms specific binding.

Methodology 3: In-Cell Kinase Activity Assay

This functional assay directly measures the inhibitory effect of the compound on the kinase's ability to phosphorylate its substrate within the cellular environment.

Experimental Workflow:

G Treat_Cells 1. Treat cells with varying concentrations of the compound Stimulate_Pathway 2. (Optional) Stimulate the signaling pathway to activate the target kinase Treat_Cells->Stimulate_Pathway Lyse_Cells 3. Lyse cells and prepare lysates Stimulate_Pathway->Lyse_Cells Measure_Phosphorylation 4. Quantify the phosphorylation of the target kinase's substrate Lyse_Cells->Measure_Phosphorylation Dose_Response 5. Plot substrate phosphorylation vs. compound concentration Measure_Phosphorylation->Dose_Response

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A Comparative Guide to the Safety Profiles of Substituted Pyridazinone Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyridazinone scaffold is a cornerstone in medicinal chemistry, giving rise to a plethora of compounds with diverse and potent biological activities. From anti-inflammatory and analgesic agents to cardiovascular and anticancer therapeutics, the versatility of this heterocyclic ring system is well-established. However, as with any class of bioactive molecules, understanding the safety profile is paramount to translating promising candidates from the bench to the clinic. This guide provides a comparative analysis of the safety profiles of substituted pyridazinone compounds, drawing upon experimental data to elucidate structure-safety relationships and outlining key methodologies for their evaluation. Our aim is to equip researchers with the insights needed to design and select pyridazinone derivatives with an optimized balance of efficacy and safety.

The Influence of Substitution Patterns on Safety: A Structure-Safety Relationship Analysis

The toxicological profile of a pyridazinone derivative is intricately linked to the nature and position of its substituents. Strategic modifications to the pyridazinone core can significantly mitigate off-target effects and enhance the therapeutic index. Below, we dissect the influence of substitutions at key positions on the safety of these compounds.

Substitutions at the N-2 Position

The N-2 position of the pyridazinone ring is a common site for modification, often with the goal of enhancing potency and modulating pharmacokinetic properties. These substitutions also play a critical role in the compound's safety profile. For instance, the introduction of an acetamide side chain linked to the lactam nitrogen at this position has been shown to increase analgesic and anti-inflammatory action with minimal or no ulcerogenic effects[1]. This is a significant advantage over traditional non-steroidal anti-inflammatory drugs (NSAIDs), which are often associated with gastrointestinal toxicity[1].

Substitutions at the C-6 Position

The C-6 position is another key locus for derivatization. The presence of a phenyl or substituted phenyl group at this position is a common feature in many bioactive pyridazinones. Studies have shown that 6-phenyl-3(2H)-pyridazinone derivatives can be further modified at the N-2 position with propionamide moieties to yield potent analgesic and anti-inflammatory compounds with reduced gastrointestinal toxicity[1]. The nature of the substituent on the 6-phenyl ring is also a crucial determinant of activity and selectivity. For example, in the context of COX-2 inhibitors, the substitution pattern on the 6-phenyl ring is a critical element for both inhibitory activity and selectivity, which in turn influences the gastric safety profile.

Comparative Cytotoxicity of Substituted Pyridazinone Derivatives

In vitro cytotoxicity assays are a fundamental tool for the early-stage assessment of a compound's potential for causing cell death. The half-maximal inhibitory concentration (IC50) or cytotoxic concentration (CC50) is a key metric derived from these assays, with lower values indicating higher cytotoxicity. The following table summarizes representative cytotoxicity data for various substituted pyridazinone compounds against different cell lines.

Compound Class/DerivativeCell Line(s)Assay TypeIC50/CC50 (µM)Key Safety ImplicationReference
Pyrrolo[1,2-b]pyridazinesLoVo (colon cancer), SK-OV-3 (ovarian cancer), MCF-7 (breast cancer)MTS AssayCompound-dependentSome derivatives show high anti-tumor activity, indicating potent cytotoxicity against cancer cells.[1]
1,3,4-Oxadiazole derivatives of pyrrolo[3,4-d]pyridazinoneNHDF (normal human dermal fibroblasts), THP-1 (human monocytic cell line)MTT AssayNon-cytotoxicThese derivatives were found to be non-toxic to normal cell lines, suggesting a favorable safety profile for anti-inflammatory applications.[2]
4,5-Dichloro-2-[4-chloro-3-(trifluoromethyl)phenyl]-3(2H)-pyridazinone (Pyr-1)MDA-MB-231 (breast cancer)DNS AssayLow µM rangeDemonstrates potent cytotoxicity against cancer cells, but selectivity versus non-cancerous cells is a critical consideration.[3]
6-Aryl-2-(imidazol-1-yl/1,2,4-triazol-1-yl)-2-methyl-4,5-dihydro-(2H)-pyridazin-3-one derivativesNot specifiedNeurotoxicity screenNot neurotoxic at 100 mg/kgIndicates a lack of acute neurotoxicity for this class of anticonvulsant candidates.[4]
New 3(2H)-pyridazinone derivativesHCT116 (colon carcinoma)Artemia salina lethality testLC50 > 100 µg/mLSuggests low acute toxicity in a preliminary in vivo model.

Mechanistic Insights into Pyridazinone-Induced Toxicity

Understanding the mechanisms by which pyridazinone compounds exert their toxic effects is crucial for predicting and mitigating adverse events. While the specific pathways can vary depending on the substitution pattern and cellular context, some general mechanisms have been identified.

For certain anticancer pyridazinone derivatives, the primary mechanism of action is the induction of apoptosis. For example, the compound Pyr-1 has been shown to be a potent apoptotic inducer in acute promyelocytic leukemia HL-60 cells[3]. The cytotoxic effects of some pyrrolo[1,2-b]pyridazines are also attributed to their anti-proliferative and apoptotic activities[1].

Genotoxicity is another important consideration. Studies on condensed pyridazines have shown that the introduction of specific functional groups can lead to mutagenicity. For instance, compounds with a hydrazino group have been found to be mutagenic in the Ames test, often without the need for metabolic activation[5]. In contrast, unsubstituted condensed pyridazines and those with a methoxy group did not show mutagenic activity[5]. This highlights the critical role of specific substituents in determining the genotoxic potential of these compounds.

Methodologies for a Comprehensive Safety Assessment

A robust evaluation of the safety profile of substituted pyridazinone compounds requires a multi-pronged approach, combining in silico, in vitro, and in vivo methods.

In Silico ADMET Prediction

Computational tools can provide early-stage predictions of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. These in silico models can help prioritize candidates with favorable drug-like properties and flag potential liabilities, such as hepatotoxicity or hERG channel inhibition, before resource-intensive experimental studies are undertaken[6][7][8][9].

Experimental Workflow for Safety Assessment

G cluster_0 In Silico Screening cluster_1 In Vitro Assays cluster_2 In Vivo Studies in_silico ADMET Prediction cytotoxicity Cytotoxicity Assays (e.g., MTT, MTS) in_silico->cytotoxicity Prioritize Candidates genotoxicity Genotoxicity Assays (e.g., Ames Test) cytotoxicity->genotoxicity Assess Mutagenic Potential mechanism Mechanism of Toxicity Studies (e.g., Apoptosis, ROS) genotoxicity->mechanism Investigate Cellular Effects acute_tox Acute Toxicity (e.g., LD50) mechanism->acute_tox Preliminary In Vivo Screen safety_pharm Safety Pharmacology (ICH S7A) acute_tox->safety_pharm Comprehensive Safety Evaluation

Caption: A generalized workflow for the safety assessment of novel pyridazinone compounds.

In Vitro Safety Assays

Cytotoxicity Assays:

  • Principle: These assays measure the ability of a compound to kill cells. Common methods include the MTT and MTS assays, which are based on the metabolic activity of viable cells, and the differential nuclear staining (DNS) assay, which uses fluorescent dyes to distinguish between live and dead cells[3].

  • Protocol (MTT Assay):

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the pyridazinone compound for a specified duration (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.

Genotoxicity Assays:

  • Principle: These assays assess the potential of a compound to damage genetic material. The Ames test is a widely used bacterial reverse mutation assay to detect mutagenicity[5].

  • Protocol (Ames Test):

    • Use several strains of Salmonella typhimurium with pre-existing mutations that render them unable to synthesize histidine.

    • Expose the bacteria to the test compound in the presence and absence of a metabolic activation system (S9 mix).

    • Plate the treated bacteria on a histidine-deficient medium.

    • Incubate the plates for 48-72 hours.

    • Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine).

    • A significant increase in the number of revertant colonies compared to the negative control indicates that the compound is mutagenic.

In Vivo Safety Evaluation

Acute Toxicity Studies:

  • Principle: These studies are designed to determine the short-term toxic effects of a single or multiple doses of a compound administered over a short period. The median lethal dose (LD50) is a common endpoint.

  • Protocol (General):

    • Administer the pyridazinone compound to groups of animals (typically rodents) at several dose levels.

    • Observe the animals for a specified period (e.g., 14 days) for signs of toxicity and mortality.

    • Perform a gross necropsy on all animals at the end of the study.

    • Calculate the LD50 value using appropriate statistical methods.

Safety Pharmacology:

  • Principle: As outlined in the ICH S7A guidelines, safety pharmacology studies are intended to identify potential undesirable pharmacodynamic effects on vital physiological functions[5][10].

  • Core Battery Studies:

    • Central Nervous System: Assess effects on motor activity, behavior, coordination, and body temperature.

    • Cardiovascular System: Evaluate effects on blood pressure, heart rate, and the electrocardiogram (ECG).

    • Respiratory System: Measure respiratory rate, tidal volume, and other respiratory parameters.

Structure-Safety Relationship Logic

G cluster_0 Structural Features cluster_1 Safety Profile substituent Substituent (e.g., Hydrazino, Methoxy) toxicity Toxicity (e.g., Cytotoxicity, Genotoxicity) substituent->toxicity Influences position Position (e.g., N-2, C-6) side_effects Adverse Effects (e.g., GI Toxicity) position->side_effects Modulates toxicity->side_effects

Caption: The relationship between structural modifications and the resulting safety profile of pyridazinone compounds.

Conclusion and Future Directions

The safety profile of substituted pyridazinone compounds is a complex interplay of the nature and position of their substituents. Through careful molecular design, it is possible to develop pyridazinone derivatives with high therapeutic efficacy and reduced toxicity. Key strategies include the introduction of moieties that enhance selectivity for the desired target, thereby minimizing off-target effects, and the avoidance of structural motifs associated with genotoxicity.

Future research in this area should focus on a more systematic and comparative evaluation of the safety profiles of different classes of substituted pyridazinones. The integration of high-throughput screening, advanced in silico modeling, and mechanism-based toxicological studies will be instrumental in the rational design of the next generation of safe and effective pyridazinone-based therapeutics.

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  • Yusuf, M., et al. (2022). In Silico Molecular Studies and Synthesis of Some Pyridazinone Scaffolds as Anti-proliferative Agents. Indian Journal of Heterocyclic Chemistry, 32(1), 1-10.
  • Hassan, R. A., et al. (2024). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. Journal of Biomolecular Structure & Dynamics, 1-20.
  • Pugsley, M. K., et al. (2008). Principles of Safety Pharmacology. British Journal of Pharmacology, 154(7), 1433-1440.
  • Asif, M. (2020). A Review on Synthesis and Biological Activities of Magic Moiety: Pyridazinone. Chemical Methodologies, 4(4), 484-510.
  • de Oliveira, R. G., et al. (2023). Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition. Scientific Reports, 13(1), 12345.
  • Lanza, M., et al. (2021). New insights on the arylpiperazinylalkyl pyridazinone ET1 as potent antinociceptive and anti-inflammatory agent. European Journal of Pharmacology, 888, 173591.
  • Asproni, B., et al. (2022). Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. Molecules, 27(11), 3501.
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Safety Operating Guide

Definitive Guide to the Safe Disposal of 7,8-dihydro-2H-thiopyrano[4,3-c]pyridazin-3(5H)-one

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the proper handling and disposal of 7,8-dihydro-2H-thiopyrano[4,3-c]pyridazin-3(5H)-one (CAS No. 1269531-18-1). As a novel heterocyclic compound, specific, long-term toxicological and environmental fate data are not extensively documented. Therefore, this guide is built upon a foundation of established chemical safety principles, data from structurally related compounds, and a conservative, risk-based approach to ensure the safety of laboratory personnel and environmental compliance.

The core principle of this guide is to treat 7,8-dihydro-2H-thiopyrano[4,3-c]pyridazin-3(5H)-one as a potentially physiologically active and hazardous substance, mandating rigorous adherence to institutional and regulatory waste management protocols.

Hazard Identification and Risk Assessment

A thorough risk assessment is the cornerstone of safe laboratory practice. While a complete, peer-reviewed safety profile for this specific molecule is not available, an analysis of its constituent functional groups—the thiopyrano and pyridazinone moieties—allows for an inferred hazard profile.

  • Pyridazinone Core: The pyridazinone scaffold is a common feature in many biologically active compounds.[1] Related pyridazinone derivatives are known to cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[2][3] Therefore, it is prudent to assume this compound is, at a minimum, an irritant.

  • Organosulfur Component: The thiopyrano ring contains sulfur. While the saturated ring in this compound is less reactive than aromatic sulfur heterocycles like thiophene, thermal decomposition can release toxic oxides of sulfur.[4][5]

  • Physiological Activity: As a novel molecule likely synthesized for research in drug development, it should be considered physiologically active until proven otherwise.[6] Unnecessary exposure must be avoided.

Table 1: Physicochemical Properties and Inferred Hazard Profile

PropertyValue / InformationSource
CAS Number 1269531-18-1[7]
Molecular Formula C₇H₈N₂OS[7]
Molecular Weight 168.22 g/mol [7]
Physical State Solid (Assumed)N/A
Inferred Hazards Causes serious eye irritation (H319). May cause skin and respiratory irritation (H315, H335). Potentially physiologically active.[2][6]
Incompatibilities Strong oxidizing agents, strong acids.[8]
Hazardous Decomposition Oxides of carbon, nitrogen, and sulfur upon combustion.[8]

Guiding Principles for Waste Management

All chemical waste disposal must adhere to the regulations set forth by agencies such as the Environmental Protection Agency (EPA) in the United States, and equivalent bodies internationally.[9][10] The fundamental principle is that hazardous chemical waste must never be disposed of via drain or in regular trash .[10][11]

This protocol is designed to comply with standard laboratory chemical waste management guidelines, which prioritize safety and environmental stewardship.[9]

Personal Protective Equipment (PPE)

Based on the inferred hazards, the following minimum PPE must be worn when handling 7,8-dihydro-2H-thiopyrano[4,3-c]pyridazin-3(5H)-one, including during all disposal-related activities.

  • Eye Protection: ANSI Z87.1-compliant safety glasses with side shields or, preferably, chemical splash goggles.[3][12]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) inspected for integrity before each use. Dispose of contaminated gloves as solid chemical waste.[13]

  • Body Protection: A standard laboratory coat.

  • Respiratory Protection: Not generally required if handling small quantities in a well-ventilated area or a chemical fume hood. If generating dust or aerosols, consult your institution's Environmental Health & Safety (EHS) department for appropriate respiratory protection.[14]

Spill Management Protocol

In the event of a small spill, immediate and careful action is required to mitigate exposure and contamination.

  • Alert Personnel: Immediately notify colleagues in the vicinity.

  • Isolate the Area: Restrict access to the spill area.

  • Don Appropriate PPE: Ensure you are wearing the full PPE described in Section 3.

  • Contain and Absorb:

    • For solid spills , gently cover the material with an absorbent material (e.g., vermiculite, sand, or a commercial spill kit absorbent). Avoid raising dust.[13]

    • For solutions , cover with an appropriate absorbent material.

  • Collect Waste: Carefully scoop the absorbed material and spilled substance into a designated, sealable waste container. Use non-sparking tools if a flammable solvent was involved.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water. Collect all cleaning materials (wipes, etc.) as hazardous waste.

  • Label and Dispose: Label the waste container with a "Hazardous Waste" tag, clearly identifying the contents, and manage it according to the disposal protocol in Section 5.

  • Report: Report the spill to your laboratory supervisor and EHS department as per institutional policy.

Step-by-Step Disposal Protocol

This protocol outlines the procedure for collecting and preparing 7,8-dihydro-2H-thiopyrano[4,3-c]pyridazin-3(5H)-one for disposal by a certified hazardous waste management service, typically coordinated through your institution's EHS department.

Step 1: Waste Characterization and Segregation
  • Solid Waste: Collect pure, unadulterated 7,8-dihydro-2H-thiopyrano[4,3-c]pyridazin-3(5H)-one, and any lab debris (e.g., weigh boats, contaminated gloves, wipes) contaminated with it, in a dedicated solid waste container.

  • Liquid Waste: If the compound is in solution, the entire solution must be treated as hazardous waste. The solvent will determine the primary hazard class (e.g., flammable, corrosive).

  • Segregation is Critical: Do NOT mix this waste stream with incompatible chemicals, such as strong oxidizing agents or strong acids.[9] Keep halogenated and non-halogenated solvent waste streams separate unless your institution's guidelines permit mixing.

Step 2: Container Selection
  • Primary Container: Use a container that is chemically compatible with the waste. For solids, a high-density polyethylene (HDPE) wide-mouth bottle or pail is suitable. For liquids, use an appropriate solvent waste container (HDPE or glass).[11]

  • Container Condition: The container must be in good condition, with no leaks or cracks, and must have a securely fitting lid.[9]

  • Fill Level: Never fill a waste container beyond 90% of its capacity to allow for vapor expansion.[11]

Step 3: Waste Labeling

Proper labeling is a critical regulatory requirement.[10]

  • Obtain a "Hazardous Waste" tag from your EHS department.

  • Firmly attach the tag to the waste container.

  • Fill out the tag completely and legibly:

    • Generator Information: Your name, lab number, and contact information.

    • Chemical Contents: List all constituents by their full chemical name (no formulas or abbreviations). For this waste, write "7,8-dihydro-2H-thiopyrano[4,3-c]pyridazin-3(5H)-one". If in solution, list the solvent(s) as well.

    • Percentages: Estimate the percentage of each component, ensuring the total adds up to 100%.

    • Hazard Checkboxes: Mark all applicable hazards (e.g., "Toxic," "Irritant").

Step 4: Waste Accumulation and Storage
  • Location: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, near the point of generation.[9]

  • Closure: The waste container must be kept securely closed at all times, except when adding waste. Do not leave a funnel in the opening.[9]

  • Secondary Containment: It is best practice to keep liquid waste containers in a secondary containment bin to prevent the spread of potential leaks.

Step 5: Arranging for Disposal
  • Once the waste container is 90% full or you have finished the project generating this waste, schedule a pickup with your institution's EHS or hazardous waste management office.[10]

  • Follow your institution's specific procedures for requesting a waste collection.

Below is a workflow diagram illustrating the decision-making process for the disposal of 7,8-dihydro-2H-thiopyrano[4,3-c]pyridazin-3(5H)-one.

G start_end start_end process process decision decision io io hazard hazard A Start: Waste Generated (Solid or Solution) B Characterize Waste: - Solid Contaminated Material - Liquid Solution A->B C Is Waste Compatible with Other Streams? B->C D1 Select Dedicated, Compatible Container C->D1 No (Pure Compound or Unique Mixture) D2 Select Appropriate Solvent Waste Container C->D2 Yes (e.g., Common Solvent Waste) K DO NOT MIX with Incompatibles (e.g., Strong Oxidizers) C->K Incompatible E Attach & Complete Hazardous Waste Tag (Full Chemical Names & %) D1->E D2->E F Store in SAA (Closed, Secondary Containment) E->F G Is Container >90% Full or Project Complete? F->G H Continue Accumulating Waste Safely G->H No I Schedule Pickup with Institutional EHS G->I Yes H->F J EHS Collects for Final Disposal I->J

Caption: Waste Disposal Workflow for 7,8-dihydro-2H-thiopyrano[4,3-c]pyridazin-3(5H)-one.

Decontamination of Glassware and Surfaces

  • Glassware: Rinse glassware that has come into contact with the compound with a suitable solvent (e.g., acetone, ethanol) three times. The rinsate must be collected as hazardous liquid waste.[13] After the solvent rinse, the glassware can be washed normally with soap and water.

  • Work Surfaces: Decontaminate benches and fume hood surfaces by wiping with a solvent-dampened cloth, followed by a wash with soap and water. All wipes must be disposed of as solid hazardous waste.

First Aid and Emergency Procedures

In the case of accidental exposure, immediate action is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6][12]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water. Seek medical attention if irritation develops or persists.[3]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[14]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[6]

Always have the Safety Data Sheet (SDS) or relevant safety information for related compounds available for emergency responders.

References

  • 3(2H)-Pyridazinone | C4H4N2O | CID 68153. PubChem, National Center for Biotechnology Information.[Link][2]

  • Pyridazinone, 2-20 | C13H14N2O2S | CID 44246288. PubChem, National Center for Biotechnology Information.[Link]

  • 5H-thiopyrano[4,3-c]pyridazine | C7H6N2S | CID 152274923. PubChem, National Center for Biotechnology Information.[Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime.[Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich.[Link][11]

  • Hazardous Chemical Waste Management Guidelines. Columbia University Environmental Health & Safety.[Link][9]

  • Xav-939 | C14H11F3N2OS | CID 135418940. PubChem, National Center for Biotechnology Information.[Link]

  • Safety Data Sheet - 6-Amino-3(2H)-pyridazinone. Angene Chemical.[Link][3]

  • Synthesis of 3-imino- and 3-oxo-derivatives of pyrano(thiopyrano)[3,4-c]pyridazine. SpringerLink.[Link]

  • NIH Waste Disposal Guide 2022. National Institutes of Health.[Link]

  • Biologically Active Pyridazines and Pyridazinone Derivatives: A Scaffold for the Highly Functionalized Compounds. ResearchGate.[Link][1]

  • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS.[Link][10]

  • CID 68735230 | C10H12S2. PubChem, National Center for Biotechnology Information.[Link]

  • 2,3-dihydro-4H-thiopyrano[3,2-c]pyridin-4-one. MOLBASE.[Link]

  • Sulfur powder - Safety Data Sheet. Penta Chemicals.[Link][4]

  • Sulfur disposal. UK Science Technician Community.[Link]

  • Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. PubMed Central, National Institutes of Health.[Link]

  • Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. MDPI.[Link]

  • Ring cleavage of sulfur heterocycles: how does it happen? PubMed, National Institutes of Health.[Link][5]

  • SOP_Decommissioning Labs 2022.pdf. Purdue University.[Link]

  • Recent Advances in Simultaneous Desulfurization and Denitrogenation of Fuel Oil. MDPI.[Link]

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Personal protective equipment for handling 7,8-dihydro-2H-thiopyrano[4,3-c]pyridazin-3(5H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety & Handling Guide: 7,8-dihydro-2H-thiopyrano[4,3-c]pyridazin-3(5H)-one

This guide provides essential safety protocols for the handling, use, and disposal of 7,8-dihydro-2H-thiopyrano[4,3-c]pyridazin-3(5H)-one (CAS No. 1269531-18-1).[1] As a novel heterocyclic compound, comprehensive toxicological data is not yet publicly available. Therefore, this document is founded on the precautionary principle , treating the substance as potentially hazardous and mandating rigorous safety measures to ensure the well-being of all laboratory personnel.

Our commitment is to empower researchers with the knowledge to work safely, transforming procedural steps into a framework of deep understanding and proactive risk mitigation.

Hazard Assessment & Inferred Risk Profile

Given the absence of a specific Safety Data Sheet (SDS), a risk assessment must be inferred from the compound's chemical class and data from structurally analogous molecules.

  • Chemical Class: This compound is a thiopyranopyridazinone, a class of heterocyclic molecules often designed for biological activity. As such, it should be considered physiologically active until proven otherwise.

  • Analogous Compound Analysis: A related thiopyranopyrimidine derivative, XAV-939, is classified under the Globally Harmonized System (GHS) as "Toxic if swallowed" and "Causes serious eye irritation".[2]

  • Assumed Hazards: Based on this information, we will operate under the assumption that 7,8-dihydro-2H-thiopyrano[4,3-c]pyridazin-3(5H)-one may possess the following hazards:

    • Acute Oral Toxicity

    • Serious Eye Irritant

    • Potential Skin Irritant

    • Unknown Inhalation Toxicity

    • Unknown Long-term Health Effects

This conservative assessment necessitates the consistent use of the personal protective equipment (PPE) and handling protocols detailed below.

Core Directive: Personal Protective Equipment (PPE)

The selection of PPE is not merely a checklist; it is a comprehensive barrier system designed to protect you from all potential routes of exposure—dermal, ocular, inhalation, and ingestion.

Mandatory PPE Ensemble
PPE CategorySpecification & Rationale
Eye/Face Protection Chemical splash goggles meeting ANSI Z87.1 standards are mandatory at all times.[3] A full-face shield must be worn over goggles during procedures with a high risk of splashing or aerosolization (e.g., handling >1 liter, positive/negative pressure operations).[3][4]
Hand Protection Double-gloving with chemically resistant gloves (e.g., Nitrile) . The outer glove absorbs initial contact and is removed immediately after the procedure. The inner glove provides secondary protection during the doffing process. Always inspect gloves for defects before use.[5][6]
Body Protection A flame-resistant laboratory coat , fully fastened, is the minimum requirement.[3] Long pants and closed-toe shoes are mandatory.[3] For large-scale operations, a chemical-resistant apron or coveralls should be worn over the lab coat.
Respiratory Protection All handling of the solid compound and its solutions must occur within a certified chemical fume hood to control vapor and aerosol exposure. If a procedure with high aerosolization potential (e.g., spill cleanup) must occur outside a hood, a NIOSH-approved respirator is required.[6][7]

Operational & Disposal Plans

Safe handling extends beyond wearing PPE. It encompasses every interaction with the chemical, from receipt to disposal.

Step-by-Step Handling Protocol
  • Preparation: Before handling, designate a specific work area within a chemical fume hood. Ensure spill kits, waste containers, and emergency equipment (eyewash, safety shower) are accessible.

  • Weighing (Solid Form):

    • Perform all weighing operations within a fume hood or a ventilated balance enclosure to contain dust.

    • Use anti-static weigh boats or paper.

    • Handle with spatulas; avoid creating airborne dust.

  • Solution Preparation:

    • Prepare all solutions inside the fume hood.

    • Add the solid compound slowly to the solvent to prevent splashing.

    • Ensure the vessel is clearly labeled with the chemical name, concentration, date, and hazard warnings.

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials like strong oxidizing agents.[1][8]

  • Transport: When moving the chemical outside the lab, use a sealed, labeled, and shatter-resistant secondary container.

Emergency Spill Response

Immediate and correct response to a spill is critical. The following workflow outlines the necessary steps.

Spill_Response_Workflow cluster_immediate Immediate Actions cluster_assess Assess & Prepare cluster_contain Contain & Clean cluster_finalize Finalize Alert ALERT Personnel in the Area Evacuate EVACUATE Immediate Area Alert->Evacuate Assess ASSESS SPILL (Size & Location) Evacuate->Assess DonPPE DON Full PPE (Respirator, Goggles, Face Shield, Double Gloves) Assess->DonPPE Contain CONTAIN SPILL (Use absorbent pads around the perimeter) DonPPE->Contain Neutralize APPLY Absorbent (Work from outside in) Contain->Neutralize Collect COLLECT Waste (Into a labeled, sealable container) Neutralize->Collect Decontaminate DECONTAMINATE Area & Equipment Collect->Decontaminate DoffPPE DOFF PPE (Proper Technique) Decontaminate->DoffPPE Dispose DISPOSE of Waste (As Hazardous Waste) DoffPPE->Dispose

Caption: Chemical Spill Response Workflow.

Disposal Plan

All materials contaminated with 7,8-dihydro-2H-thiopyrano[4,3-c]pyridazin-3(5H)-one, including excess compound, empty containers, and spill cleanup debris, must be treated as hazardous waste.

  • Collect waste in a dedicated, sealed, and clearly labeled container.

  • Do not mix with other waste streams unless compatibility is confirmed.

  • Dispose of the container through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations.

First Aid & Emergency Procedures

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9]

  • Skin Contact: Remove all contaminated clothing immediately. Wash the affected area thoroughly with soap and water. Seek medical attention if irritation develops or persists.[5][9]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[9]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one to two glasses of water. Seek immediate medical attention.[9]

Always provide the attending medical professional with the name of the chemical and, if available, a copy of this safety guide.

References

  • Personal Protective Equipment (PPE). U.S. Department of Health & Human Services. [Link]

  • Protective Equipment. American Chemistry Council. [Link]

  • Personal Protective Equipment in Chemistry. Dartmouth College Environmental Health and Safety. [Link]

  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista. [Link]

  • Xav-939 Compound Summary. PubChem, National Center for Biotechnology Information. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.